3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIWPXWPBQBQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, making it a highly sought-after substituent in the design of novel therapeutics. This guide provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a key building block that embodies the advantageous properties of this functional group. Its CAS number is 1092461-34-1.[1][2] This document will delve into the synthesis, spectroscopic characterization, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development.
Physicochemical Properties and Structural Attributes
This compound is a substituted aromatic nitrile with the molecular formula C₉H₅BrF₃NO and a molecular weight of 280.05 g/mol .[1][2] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the trifluoromethoxy and nitrile functionalities impart distinct electronic and steric properties that are crucial for its utility as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1092461-34-1 | [1][2] |
| Molecular Formula | C₉H₅BrF₃NO | [1][2] |
| Molecular Weight | 280.05 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Experimental Protocol (Hypothetical)
Step 1: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde to 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
-
To a stirred solution of 3-Bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzyl alcohol.
Step 2: Conversion of 3-Bromo-5-(trifluoromethoxy)benzyl alcohol to 3-Bromo-5-(trifluoromethoxy)benzyl bromide
-
The crude 3-Bromo-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) is dissolved in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
Phosphorus tribromide (0.5 eq), dissolved in the same solvent, is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with ice-water, and the layers are separated. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to afford the benzyl bromide.
Step 3: Synthesis of this compound
-
To a solution of 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) is added.
-
The mixture is heated to 50-60 °C and stirred for 4-6 hours.
-
After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, a prediction of the key spectroscopic features can be made based on the analysis of its structural components and data from analogous compounds.
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.5-7.8 ppm (m, 3H): Aromatic protons exhibiting complex splitting patterns due to bromine and trifluoromethoxy substitution.
-
δ 3.8 ppm (s, 2H): A singlet corresponding to the benzylic methylene protons (-CH₂CN).
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 149-151 ppm (q, J ≈ 2 Hz): Carbon attached to the -OCF₃ group.
-
δ 118-125 ppm (q, J ≈ 258 Hz): Carbon of the -OCF₃ group.
-
δ 115-135 ppm: Aromatic carbons.
-
δ 117 ppm: Carbon of the nitrile group (-CN).
-
δ 25 ppm: Benzylic methylene carbon (-CH₂CN).
FT-IR (KBr, cm⁻¹):
-
~2250 cm⁻¹: Characteristic sharp absorption for the nitrile (-C≡N) stretching vibration.
-
~1250-1050 cm⁻¹: Strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group.
-
~1600, 1470 cm⁻¹: Aromatic C=C stretching vibrations.
-
~700-900 cm⁻¹: C-H out-of-plane bending vibrations of the substituted benzene ring.
Mass Spectrometry (EI):
-
m/z 280/282: Molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation pattern: Likely to show loss of Br, CN, and OCF₃ fragments.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates.[4] The phenylacetonitrile scaffold is a common structural motif in a variety of biologically active compounds. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of a wide chemical space.
Safety and Handling
This compound is classified as an irritant.[2] As with all nitriles, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water. In case of inhalation, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle, a stabilizing and lipophilic trifluoromethoxy group, and a versatile nitrile functionality makes it an ideal starting material for the synthesis of a diverse range of novel compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a valuable resource for researchers aiming to leverage the power of fluorination in their drug development programs.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]
- Google Patents. Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
This document provides an in-depth technical overview of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a specialized chemical intermediate. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's synthesis, chemical behavior, and potential applications. This guide moves beyond a simple recitation of facts to explore the causal relationships behind its synthetic utility and the strategic value of its unique structural features.
Core Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound distinguished by three key functional groups: an aryl bromide, a cyanomethyl (phenylacetonitrile) moiety, and a trifluoromethoxy substituent. This strategic combination makes it a highly valuable building block for introducing a trifluoromethoxyphenyl group into more complex molecular architectures, a common strategy in modern drug discovery to enhance metabolic stability and cell permeability.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1092461-34-1 | [1] |
| Molecular Formula | C₉H₅BrF₃NO | [1] |
| Molecular Weight | 280.05 g/mol | [1] |
| Hazard Identification | Irritant | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |[1] |
Below is a diagram representing the chemical structure of the title compound.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
While specific manufacturing protocols for this exact molecule are proprietary, a chemically sound and robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the cyanation of a corresponding benzyl halide, which itself is derived from a substituted toluene. This multi-step process is designed for scalability and control.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a validated, general method for the synthesis of phenylacetonitriles from toluene precursors and serves as a reliable template.[2][3]
Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)
-
Reactor Setup: A three-necked, round-bottomed flask is charged with 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent. The flask is equipped with a reflux condenser, a mechanical stirrer, and a port for an inert gas inlet.
-
Initiation: A catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added to the mixture.
-
Scientific Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator generates initial radicals upon heating or UV irradiation, which then abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position highly selective for halogenation.
-
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and stirred vigorously. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene. This intermediate is often used in the next step without further purification.
Step 2: Cyanation
-
Reactor Setup: The crude benzyl bromide intermediate is dissolved in a suitable solvent system, such as a mixture of acetone and water.
-
Reaction: Sodium cyanide (NaCN, 1.2 eq) is added portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30°C.
-
Scientific Rationale: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The presence of water can help dissolve the cyanide salt, while a polar aprotic solvent like acetone facilitates the SN2 mechanism.
-
-
Work-up and Purification: After the reaction is complete, the majority of the organic solvent is removed under reduced pressure. The remaining aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is then purified by column chromatography or distillation under reduced pressure.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a versatile scaffold in multi-step syntheses.
Caption: Reactivity map showing the synthetic potential of the key functional groups.
-
Aryl Bromide: This is the primary handle for diversification via metal-catalyzed cross-coupling reactions. It allows for the precise and controlled formation of new carbon-carbon (Suzuki, Heck, Sonogashira) or carbon-heteroatom (Buchwald-Hartwig amination/etherification) bonds. This functionality is essential for building the core scaffolds of complex target molecules.
-
Nitrile Group: The nitrile is a versatile functional group synthon. It can be:
-
Hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid or phenylacetamide derivative.
-
Reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the valuable 2-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-amine. Primary amines are critical functionalities in many bioactive molecules.
-
-
Trifluoromethoxy (-OCF₃) Group: This group is not typically used for chemical transformations but is incorporated for its profound effect on molecular properties. It is a strong electron-withdrawing group and is highly lipophilic. In drug development, its inclusion often improves metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding affinity and cell membrane permeability.[4][5]
Applications in Medicinal Chemistry and Drug Discovery
While this specific compound is a building block rather than a final drug, its structural motifs are prevalent in modern pharmaceuticals. The trifluoromethoxy group, in particular, is considered a "super-substituent" in medicinal chemistry. Its presence can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Professionals in drug development utilize intermediates like this to:
-
Synthesize Libraries: The reactive bromide handle allows for the rapid synthesis of a large library of related compounds for high-throughput screening.
-
Introduce Key Pharmacophores: The phenylacetonitrile moiety can be elaborated into a wide range of pharmacophores, including phenethylamines and phenylacetic acids, which are common in active pharmaceutical ingredients (APIs).
-
Optimize Lead Compounds: During lead optimization, installing a trifluoromethoxy group can be a key strategy to improve a compound's metabolic half-life and overall drug-like properties.[6]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Classification: The compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1]
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a convergence of desirable features for modern chemical synthesis. Its orthogonal reactive sites—the cross-coupling-ready aryl bromide and the versatile nitrile—combined with the property-enhancing trifluoromethoxy group, provide chemists with a powerful tool for the efficient construction of complex and potentially bioactive molecules. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in research and development.
References
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE.[Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile.[Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline.[Link]
-
Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile.[Link]
-
PubChem. Phenylacetonitrile.[Link]
- Google Patents.CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors.[Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.[Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.[Link]
-
ChemSrc. phenyl acetonitrile, 140-29-4.[Link]
-
Organic Syntheses. 3-bromophthalide.[Link]
-
Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile.[Link]
-
PubChem. m-Trifluoromethylphenylacetonitrile.[Link]
Sources
- 1. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 6. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile molecular weight
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, offering a valuable resource for professionals engaged in advanced chemical synthesis and drug discovery. We will explore its physicochemical properties, plausible synthetic routes with mechanistic rationale, potential applications derived from its unique structural motifs, and essential safety and handling protocols.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic nitrile. Its structure is distinguished by three key functional groups which impart specific reactivity and properties: a phenylacetonitrile core, a bromine atom, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in modern medicinal chemistry. It is a highly lipophilic and metabolically stable hydrogen bond acceptor, often used to enhance a drug candidate's membrane permeability and metabolic resistance.[1]
The strategic placement of the bromine atom at the meta-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles.
Below is a summary of the known quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092461-34-1 | [2] |
| Molecular Formula | C₉H₅BrF₃NO | [2] |
| Molecular Weight | 280.05 g/mol | [2] |
| Hazard Identification | Irritant | [2] |
digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill, dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; CH2 [label="CH₂"]; CN [label="C≡N"]; Br [label="Br"]; O [label="O"]; CF3 [label="CF₃"];
// Arrange the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Attach substituents C1 -- CH2 -- CN; C3 -- Br; C5 -- O -- CF3;
// Position nodes for aclear layout C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
CH2 [pos="0,2.5!"]; CN [pos="0,3.5!"]; Br [pos="-2.6,-1.5!"]; O [pos="2.6,-1.5!"]; CF3 [pos="3.9,-1.5!"]; }
Caption: 2D Structure of this compound.
Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: Two-Step Synthesis
Step 1: Benzylic Bromination of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
The synthesis begins with the free-radical bromination of the corresponding toluene precursor at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing electrophilic aromatic substitution on the electron-rich ring. A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction.
-
Protocol:
-
To a solution of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approx. 77-80°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethoxy)benzene. This product is often unstable and should be used immediately in the next step.[3]
-
Step 2: Cyanation of 1-(Bromomethyl)-3-bromo-5-(trifluoromethoxy)benzene
This step is a classic Sₙ2 reaction where the cyanide anion displaces the bromide. The choice of solvent is critical; polar aprotic solvents like acetone, DMSO, or DMF are ideal as they solvate the cation of the cyanide salt without solvating the nucleophile, thus increasing its reactivity. Using anhydrous conditions is crucial to prevent the hydrolysis of the reactive benzyl bromide back to the alcohol.[3]
-
Protocol:
-
In a well-ventilated fume hood, dissolve the crude benzyl bromide from the previous step in anhydrous acetone or DMF.
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution. The use of a phase-transfer catalyst can sometimes improve yields for less reactive halides.[4]
-
Heat the heterogeneous mixture to reflux with vigorous stirring for several hours (monitoring by TLC is recommended).
-
After cooling, filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane, and wash thoroughly with water and brine to remove any remaining cyanide salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Proposed two-step synthesis workflow.
Applications in Research and Development
The true value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules with desirable pharmacological or material properties.
A. Medicinal Chemistry Scaffolding
The trifluoromethoxy group is a powerful tool in drug design for modulating physicochemical properties.[1] The parent scaffold of this molecule can be seen in analogues investigated for various therapeutic targets. For instance, related bromo- and trifluoromethyl-substituted aromatics have been used to develop inhibitors of enzymes like acetyl- and butyrylcholinesterase, which are relevant in Alzheimer's disease research.[5] The phenylacetonitrile moiety itself is a precursor to phenethylamines, a common pharmacophore.
B. Agrochemical Development
Substituted phenylacetonitriles are common intermediates in the synthesis of pesticides and herbicides. The combination of a halogen and a trifluoromethoxy group can lead to compounds with high biological activity and appropriate environmental persistence.
C. Materials Science
The rigid aromatic core and polar functional groups make this molecule a candidate for creating liquid crystals or other organic electronic materials, where fine-tuning of electronic properties via substitution is key.
The diagram below illustrates the key reactive sites and potential downstream transformations.
Caption: Key reactive sites and potential transformations.
Safety, Handling, and Analytical Profile
As with any specialized laboratory chemical, adherence to strict safety protocols is paramount. The primary known hazard is irritation, but given its structure, other potential hazards should be assumed until proven otherwise.[2]
Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the presence of bromine and fluorine, incineration may require specialized scrubbers.
Table 2: GHS Hazard Profile (Inferred from Analogous Compounds)
| Hazard Class | Statement | Source (Analogous Cmpd.) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8][9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [8][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [8][9] |
Note: This table is based on data for structurally similar compounds and should be used for precautionary guidance.
Expected Spectroscopic Data
For structural verification and quality control, the following spectroscopic signatures are expected:
Table 3: Predicted Analytical Characterization Data
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), likely appearing as two singlets (or narrow triplets, J≈2 Hz) and one doublet of doublets, reflecting the 1,3,5-substitution pattern.- Methylene Protons (-CH₂-): A sharp singlet around 3.8-4.2 ppm. |
| ¹³C NMR | - Signals for 9 distinct carbons, including the nitrile carbon (~117 ppm), methylene carbon (~25 ppm), and six aromatic carbons, with C-F and C-Br coupling potentially visible. The carbon attached to the -OCF₃ will show a quartet. |
| ¹⁹F NMR | - A sharp singlet for the -OCF₃ group, with a chemical shift characteristic of trifluoromethoxy aromatics. |
| IR Spectroscopy | - A sharp, medium-intensity peak for the C≡N stretch (~2250 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹).- C-Br stretching in the fingerprint region (~500-650 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) and (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Conclusion
This compound represents a highly functionalized and valuable intermediate for advanced chemical synthesis. While specific data on this exact molecule is sparse, a comprehensive understanding of its properties, reactivity, and safety can be expertly inferred from its constituent parts and comparison to well-documented analogues. Its trifluoromethoxy group offers a strategic advantage for modulating biological properties in drug discovery, and the presence of both bromo and nitrile functionalities provides dual points for diversification. This guide serves as a foundational resource for researchers looking to leverage this compound's unique potential in their R&D endeavors.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Kapková, P., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Medicinal Chemistry, 16(7). [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
PrepChem. Synthesis of phenylacetonitrile. [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
European Journal of Medicinal Chemistry. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
Abstract
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application, registration, and quality control. This guide provides a comprehensive analysis of the expected spectral characteristics of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation. The methodologies and rationales described herein serve as a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.
Introduction and Molecular Structure
The precise characterization of a molecule's structure is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the atomic and molecular framework, revealing connectivity, functional groups, and overall architecture. This compound (C₉H₅BrF₃NO, Molar Mass: 280.05 g/mol ) is a molecule that incorporates several spectroscopically active functionalities: a substituted benzene ring, a bromine atom, a trifluoromethoxy group, and a cyanomethyl (acetonitrile) moiety.[1] Each of these components imparts a unique signature to the NMR, IR, and MS spectra, which, when analyzed in concert, allow for unambiguous identification.
This guide explains the theoretical underpinnings and expected spectral data for this molecule, providing scientists with the predictive knowledge required to confirm its identity upon synthesis or to identify it in complex mixtures.
Caption: Molecular structure of this compound.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals from the aliphatic methylene (-CH₂-) protons and the three aromatic protons.
Predicted ¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0 - 8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[2][3] The electronic properties of the substituents (-Br, -OCF₃, -CH₂CN) will further influence the precise chemical shifts.
-
The -Br and -OCF₃ groups are electron-withdrawing via induction but weak donors via resonance. The -CH₂CN group is weakly electron-withdrawing.
-
H-4: This proton is situated between two electron-withdrawing groups (-Br and -OCF₃) and is expected to be the most deshielded, appearing as a triplet (or more accurately, a triplet of triplets with small coupling constants, often appearing as a broad singlet or fine triplet).
-
H-2 and H-6: These two protons are ortho to the -CH₂CN group and meta to the other substituents. They are in slightly different environments but are expected to have similar chemical shifts. They will likely appear as closely spaced triplets or broad singlets. The coupling between H-2 and H-6 is a four-bond coupling (meta-coupling), which is typically small (2-3 Hz).
-
-
Aliphatic Region (δ 3.5 - 4.5 ppm): The methylene protons (-CH₂CN) are benzylic, meaning they are adjacent to the aromatic ring.[2] Their chemical shift is moved downfield from typical aliphatic protons. They are not coupled to any other protons, so they will appear as a sharp singlet.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂CN | ~3.8 - 4.0 | Singlet (s) | N/A | 2H |
| Aromatic H-2 | ~7.4 - 7.6 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |
| Aromatic H-4 | ~7.6 - 7.8 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |
| Aromatic H-6 | ~7.5 - 7.7 | Triplet (t) or broad singlet | Jmeta ≈ 2-3 | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A typical experiment on a 400 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent residual peak or TMS.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each chemically distinct carbon.
Predicted ¹³C NMR Spectrum Analysis
-
Aromatic Region (δ 110 - 165 ppm):
-
C-Br (C-3): The carbon directly attached to bromine will be shifted downfield. Its predicted chemical shift is around δ 122-125 ppm.
-
C-OCF₃ (C-5): The carbon bonded to the trifluoromethoxy group will be significantly deshielded and is expected around δ 148-152 ppm. It will likely appear as a quartet due to coupling with the three fluorine atoms (JC-F).
-
C-CH₂CN (C-1): The ipso-carbon attached to the cyanomethyl group is expected around δ 130-135 ppm.
-
C-2, C-4, C-6: These carbons bearing hydrogen atoms will have chemical shifts influenced by their position relative to the substituents. They are expected in the δ 115-130 ppm range.
-
-
Nitrile Carbon (-C≡N): The nitrile carbon is characteristically found in the δ 115-125 ppm range.[4]
-
Methylene Carbon (-CH₂CN): This benzylic carbon will appear in the aliphatic region, typically around δ 25-35 ppm.
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the -CF₃ group will resonate around δ 120-125 ppm and will appear as a distinct quartet due to strong one-bond coupling to the three fluorine atoms (¹JC-F ≈ 250-300 Hz).[5]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |
| -C H₂CN | 25 - 35 | Singlet (s) |
| -C ≡N | 117 - 122 | Singlet (s) |
| -OC F₃ | 120 - 125 | Quartet (q) |
| Aromatic C -H (C2, C4, C6) | 115 - 130 | Singlets (s) |
| Aromatic C -Br (C3) | 122 - 125 | Singlet (s) |
| Aromatic C -CH₂CN (C1) | 130 - 135 | Singlet (s) |
| Aromatic C -OCF₃ (C5) | 148 - 152 | Quartet (q) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
Instrument Setup: Use the same tuned and shimmed sample from the ¹H experiment.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low sensitivity and longer relaxation times of ¹³C nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are required compared to ¹H NMR.
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction to yield the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum Analysis
-
Nitrile Stretch (C≡N): This is a highly characteristic and strong, sharp absorption. For aromatic nitriles, it appears in the 2240-2220 cm⁻¹ region.[6][7] This peak is often one of the most easily identifiable features in the spectrum.
-
C-H Stretches:
-
Aromatic C-H stretches appear as a group of medium-to-weak absorptions above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic C-H stretches from the -CH₂- group will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
-
C-F and C-O Stretches: The trifluoromethoxy group will produce very strong and broad absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹. These are due to C-F and C-O-C stretching vibrations.
-
Aromatic C=C Stretches: These appear as a series of medium-to-weak, sharp absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretch is found at low frequencies in the fingerprint region, typically 600-500 cm⁻¹, and may be difficult to assign definitively.
Summary of Predicted IR Data
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Trifluoromethoxy (-OCF₃) | C-F & C-O Stretch | 1300 - 1000 | Very Strong, Broad |
| C-Br | Stretch | 600 - 500 | Medium |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the molecular structure.
Predicted Mass Spectrum Analysis (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is of primary importance. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units. This corresponds to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[8] For this compound, we expect to see peaks at m/z 279 and m/z 281.
-
Major Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation for bromo-aromatics is the loss of the bromine radical, leading to a fragment at m/z 200 ([M-Br]⁺). This peak will not have the bromine isotopic pattern.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group is favorable. This can lead to the formation of a cyanomethyl radical (•CH₂CN) and a bromotrifluoromethoxybenzene cation at m/z 240/242, or more likely, the formation of a tropylium-like ion after rearrangement. A significant peak at m/z 200 ([M-CH₂CN]⁺) is also possible.
-
Loss of Trifluoromethoxy Group: Loss of the •OCF₃ radical would result in a fragment at m/z 194/196.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Predicted Mass Spectrometry Data
| m/z | Assignment | Key Features |
| 279 / 281 | [M]⁺˙ (Molecular Ion) | 1:1 intensity doublet, confirms presence of one Br atom |
| 240 / 242 | [M - CH₂CN]⁺ | 1:1 intensity doublet |
| 200 | [M - Br]⁺ | Single peak, loss of Br isotope pattern |
| 194 / 196 | [M - OCF₃]⁺ | 1:1 intensity doublet |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the signal is amplified to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive framework for the key spectral features of the molecule. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum will confirm the presence of critical functional groups, most notably the nitrile and trifluoromethoxy moieties. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. The protocols and interpretive logic presented here offer a self-validating system for researchers, ensuring both the accuracy and trustworthiness of their findings in the synthesis and application of this and related compounds.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
-
Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 1976, 402-412. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
University of Wisconsin-Madison. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
Sources
- 1. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
The Strategic Role of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the vast array of fluorinated building blocks, 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile emerges as a scaffold of significant interest. This technical guide provides an in-depth analysis of its core attributes, exploring the synergistic effects of its trifluoromethoxy, bromo, and phenylacetonitrile moieties. We will delve into its synthesis, physicochemical properties, and, most critically, its potential applications as a key intermediate in the development of novel therapeutics. By examining structure-activity relationships of analogous compounds, this guide will illuminate the causal connections between the unique structural features of this molecule and its potential to address challenges in metabolic stability, target binding affinity, and overall drug efficacy.
Introduction: The Emergence of Fluorinated Scaffolds in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's properties.[1] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to enhance lipophilicity, improve metabolic stability, and increase binding affinity through unique electronic interactions.[1][2] The trifluoromethoxy group, as present in this compound, offers a distinct advantage over the more common trifluoromethyl group by providing a non-planar, lipophilic, and metabolically stable methoxy isostere. This guide focuses on the specific contributions of the 3-bromo and 5-(trifluoromethoxy) substitution pattern on the phenylacetonitrile core, a versatile template in medicinal chemistry. Phenylacetonitriles are valuable intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3]
Physicochemical Properties and Synthesis
Core Molecular Attributes
This compound is a solid chemical intermediate with the following key properties:
| Property | Value | Reference |
| CAS Number | 1092461-34-1 | [4] |
| Molecular Formula | C9H5BrF3NO | [4] |
| Molecular Weight | 280.05 g/mol | [4] |
| Appearance | Solid | [5] |
| Hazard | Irritant | [4] |
The presence of both a bromine atom and a trifluoromethoxy group significantly influences the molecule's electronic and steric properties, making it a valuable building block for creating diverse chemical libraries for high-throughput screening.
Rationale for Synthetic Strategy
The synthesis of this compound can be approached through established methods for the preparation of functionalized phenylacetonitriles. A plausible synthetic route, based on analogous preparations, is outlined below. The rationale behind this multi-step synthesis is to introduce the key functional groups sequentially onto the benzene ring, culminating in the formation of the acetonitrile moiety.
Caption: Plausible synthetic pathway for this compound.
This proposed synthesis leverages well-understood and scalable reactions, making the target compound accessible for research and development purposes. The starting material, 3-bromo-5-(trifluoromethyl)aniline, is commercially available.[6]
The Role of Key Functional Groups in Medicinal Chemistry
The therapeutic potential of molecules derived from this compound is intrinsically linked to the properties of its constituent functional groups.
The Trifluoromethoxy Group: A Metabolic Shield and Lipophilicity Enhancer
The trifluoromethoxy (-OCF3) group is a powerful tool in drug design due to its unique combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds make the -OCF3 group highly resistant to oxidative metabolism, which can significantly increase the half-life of a drug.[1]
-
Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1]
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[2]
The Bromo Group: A Versatile Handle for Further Functionalization
The bromine atom at the 3-position serves two primary roles:
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.
-
Synthetic Handle: The bromo group is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a compound series.[7]
The Phenylacetonitrile Moiety: A Precursor to Diverse Pharmacophores
The phenylacetonitrile core is a versatile starting point for the synthesis of numerous biologically active compounds. The nitrile group can be readily converted into other functional groups, such as:
-
Carboxylic acids: by hydrolysis
-
Amines: by reduction
-
Tetrazoles: by reaction with azides, which are often used as bioisosteres for carboxylic acids.
Potential Therapeutic Applications: A Structure-Activity Relationship Perspective
As a Scaffold for Novel Antibacterial Agents
The 3,5-bis(trifluoromethyl)phenyl moiety, which is electronically similar to the 3-bromo-5-(trifluoromethoxy)phenyl group, has been incorporated into pyrazole derivatives that exhibit potent activity against drug-resistant bacteria.[8] For instance, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative with this core structure showed minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against S. aureus, including methicillin-resistant strains (MRSA).[8] The hydrophobic nature of the trifluoromethyl groups was found to be crucial for the observed activity.[8] This suggests that this compound could serve as a valuable starting material for the synthesis of novel antibacterial agents with a similar mechanism of action.
Caption: Conceptual workflow for developing antibacterial agents.
In the Design of Anticancer Therapeutics
The 3-substituted phenyl quinazolinone scaffold is a well-known pharmacophore in the development of anticancer agents. A recent study reported the synthesis of a series of such derivatives, with the most potent compounds exhibiting IC50 values in the low micromolar range against MCF-7 and SW480 cancer cell lines.[9] The electronic and steric properties of the substituent on the 3-phenyl ring were critical for activity. Given the known benefits of the trifluoromethoxy group in enhancing drug-like properties, incorporating the 3-bromo-5-(trifluoromethoxy)phenyl moiety into such scaffolds could lead to the discovery of novel and potent anticancer drugs.
As a Building Block for CNS-Active Compounds
Structure-activity relationship studies on dopamine transporter (DAT) inhibitors have shown that modifications to the aromatic rings of tropane-based ligands can significantly impact their binding affinity and behavioral profiles.[10] The lipophilicity and electronic nature of the substituents play a crucial role. The properties of the 3-bromo-5-(trifluoromethoxy)phenyl group make it an attractive candidate for incorporation into novel ligands targeting CNS receptors and transporters.
Experimental Protocols: A Representative Synthetic Procedure
The following is a generalized, step-by-step protocol for the cyanation of a benzyl bromide, a key step in the synthesis of phenylacetonitriles.
Protocol: Cyanation of 3-Bromo-5-(trifluoromethoxy)benzyl bromide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound.
Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion and Future Perspectives
This compound represents a strategically designed chemical building block with significant potential in medicinal chemistry. The confluence of a metabolically robust and lipophilic trifluoromethoxy group, a versatile bromo-substituent for further chemical elaboration, and a readily transformable nitrile function on a phenylacetonitrile core makes it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. Future research efforts focused on the synthesis and biological evaluation of compound libraries derived from this scaffold are warranted and hold the promise of yielding next-generation drug candidates with improved efficacy and safety profiles.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5129. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]
-
3-Bromo-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (2018). European Journal of Medicinal Chemistry, 144, 544-559. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. (2007). Nuclear Medicine and Biology, 34(5), 565-573. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry, 8, 607. Available at: [Link]
-
Development of Quantitative Structure-Activity Relationships and Its Application in Rational Drug Design. (2007). Current Pharmaceutical Design, 13(34), 3527-3538. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(19), 6649. Available at: [Link]
-
The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Available at: [Link]
-
3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. Available at: [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry, 19(1), 1-17. Available at: [Link]
-
3,5-Bis(trifluoromethyl)phenylacetonitrile. Seven Chongqing Chemdad Co., Ltd. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. Available at: [Link]
-
3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]
- 6. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylacetonitrile Core: A Technical Guide to the Reactivity of the Nitrile Group
Abstract
Phenylacetonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of this scaffold is largely dictated by the unique electronic and steric environment of the nitrile group, which is activated by the adjacent phenyl ring and the benzylic protons. This in-depth technical guide provides a comprehensive exploration of the nitrile group's reactivity in phenylacetonitriles, offering a blend of mechanistic insights and field-proven experimental protocols. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides a self-validating framework for the described methodologies.
Introduction: The Electronic Landscape of Phenylacetonitrile
The phenylacetonitrile molecule presents a fascinating interplay of electronic effects that govern the reactivity of the nitrile functionality. The electron-withdrawing nature of the cyano group (-C≡N) polarizes the C-C bond, rendering the benzylic protons acidic and the nitrile carbon electrophilic. The adjacent phenyl ring further influences this reactivity profile through resonance and inductive effects, stabilizing anionic intermediates and influencing the regioselectivity of certain reactions. Understanding this electronic landscape is paramount for predicting and controlling the chemical transformations of phenylacetonitriles.
Key Transformations of the Nitrile Group
The nitrile group in phenylacetonitriles is a gateway to a diverse array of functional groups. This section will delve into the most synthetically useful transformations, providing mechanistic explanations and detailed experimental protocols.
Hydrolysis: From Nitrile to Carboxylic Acid and Amide
The hydrolysis of phenylacetonitriles is a cornerstone transformation, yielding valuable products such as phenylacetic acid and phenylacetamide, both of which are key building blocks in the pharmaceutical industry.[1] The reaction can be effectively catalyzed by both acids and bases, with the choice of catalyst and reaction conditions dictating the final product.
Mechanism of Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide. Further hydrolysis of the amide, typically under more forcing conditions, yields the corresponding carboxylic acid and an ammonium salt.
Mechanism of Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions affords the carboxylate salt, which upon acidic workup, gives the carboxylic acid.
Experimental Protocols for Hydrolysis:
Protocol 2.1.1: Acid-Catalyzed Hydrolysis to Phenylacetic Acid [2]
This method is often preferred for its smooth reaction profile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetonitrile (1 mole equivalent) with a 3-5 molar excess of a strong acid solution (e.g., 70% H₂SO₄ or concentrated HCl).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it onto crushed ice. The phenylacetic acid will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.
Protocol 2.1.2: Base-Catalyzed Hydrolysis to Phenylacetamide [3]
This protocol allows for the isolation of the intermediate amide.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place benzyl cyanide (1.71 moles) and 800 ml of 35% hydrochloric acid.[4]
-
Reaction Execution: Stir the mixture vigorously at a bath temperature of approximately 40°C.[4] The benzyl cyanide will dissolve within 20-40 minutes, accompanied by a slight exotherm. Maintain the temperature for an additional 20-30 minutes.[4]
-
Workup: Cool the solution and slowly add 800 ml of cold water with stirring, which will cause the phenylacetamide to crystallize.[4]
-
Purification: Cool the mixture in an ice bath for 30 minutes, then filter the crude product by suction and wash with cold water.[4] For higher purity, the wet solid can be stirred with a 10% sodium carbonate solution, filtered, washed with water, and dried.[4]
Table 1: Comparison of Hydrolysis Methods for Phenylacetonitrile
| Method | Catalyst/Conditions | Product | Typical Yield | Advantages | Disadvantages |
| Acid-Catalyzed | H₂SO₄ or HCl, Reflux | Phenylacetic Acid | High | Smooth reaction, good yields.[2] | Corrosive reagents, potential for side reactions. |
| Base-Catalyzed | NaOH or KOH, Reflux | Phenylacetic Acid | High | Effective for large scale. | Often requires harsher conditions for complete hydrolysis. |
| Controlled Hydrolysis | 35% HCl, 40°C | Phenylacetamide | 78-82%[4] | Allows for isolation of the amide intermediate. | Requires careful temperature control. |
| Near-Critical Water | 240-310°C, 1-8 hours | Phenylacetic Acid | High | Green, catalyst-free process.[5] | Requires high-pressure equipment. |
| Ammonia-Assisted | 180-250°C, NH₃(aq) | Phenylacetamide & Phenylacetic Acid | Variable | Simultaneous production of both products.[6] | Requires high-pressure and temperature control. |
Reduction: Synthesis of 2-Phenylethanamine
The reduction of the nitrile group in phenylacetonitrile to a primary amine provides 2-phenylethanamine, a crucial precursor for many pharmaceuticals and biologically active compounds. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.
Mechanism of Reduction with LiAlH₄:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction proceeds via a two-step nucleophilic addition of hydride ions to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine.
Mechanism of Catalytic Hydrogenation:
Catalytic hydrogenation involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) to facilitate the addition of hydrogen across the carbon-nitrogen triple bond. The reaction typically proceeds through an imine intermediate, which is subsequently hydrogenated to the amine. The presence of ammonia is often beneficial to suppress the formation of secondary amines.[7]
Experimental Protocols for Reduction:
Protocol 2.2.1: Reduction with LiAlH₄
A standard laboratory procedure for small-scale synthesis.
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 mole equivalents) in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Reactant Addition: Slowly add a solution of phenylacetonitrile (1 mole equivalent) in the same dry solvent to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction Execution: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup (Fieser method): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Purification: Filter the mixture and wash the solid with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Distillation under reduced pressure can be used for further purification.
Protocol 2.2.2: Catalytic Hydrogenation with Raney Nickel [7]
A scalable method suitable for industrial applications.
-
Reaction Setup: In a high-pressure autoclave (bomb), place phenylacetonitrile (8.55 moles) and Raney nickel catalyst (1 tablespoon).[7]
-
Ammonia Addition: Introduce liquid ammonia (150 ml) into the sealed bomb.[7] The ammonia helps to minimize the formation of secondary amines.
-
Hydrogenation: Pressurize the bomb with hydrogen to approximately 2000 psi and heat to 120-130°C with shaking.[7] The reduction is typically complete within an hour.
-
Workup: Cool the bomb, vent the excess pressure, and open it. Rinse the contents with ether and filter to remove the catalyst.
-
Purification: Remove the ether by distillation and then fractionally distill the residue under reduced pressure to obtain pure β-phenylethylamine.[7]
Table 2: Comparison of Reduction Methods for Phenylacetonitrile
| Method | Reagent/Catalyst | Product | Typical Yield | Advantages | Disadvantages |
| LiAlH₄ Reduction | LiAlH₄ in ether/THF | 2-Phenylethanamine | High | Versatile and effective. | Pyrophoric reagent, requires careful handling. |
| Catalytic Hydrogenation | Raney Ni, H₂, NH₃ | 2-Phenylethanamine | 83-87%[7] | Scalable, high yielding. | Requires high-pressure equipment. |
| NaBH₄/CoCl₂ | NaBH₄, CoCl₂ in MeOH | 2-Phenylethanamine | Good | Milder conditions than LiAlH₄.[8] | May require longer reaction times. |
| Pd/C Hydrogenation | Pd/C, H₂ | 2-Phenylethanamine | Variable | Effective catalyst.[9] | Catalyst can be expensive. |
Addition of Organometallic Reagents: Ketone Synthesis
The reaction of phenylacetonitrile with Grignard reagents provides a convenient route to ketones. This transformation involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon.
Mechanism of Grignard Reaction:
The Grignard reagent (R-MgX) acts as a strong nucleophile, with the carbanionic 'R' group attacking the nitrile carbon. This addition breaks one of the π-bonds of the nitrile, forming an imine anion which is stabilized as a magnesium salt. Subsequent acidic hydrolysis of this intermediate liberates the ketone.[10]
Experimental Protocol for Grignard Reaction:
Protocol 2.3.1: Synthesis of a Phenyl Ketone [10]
-
Reaction Setup: In a dry, inert atmosphere, prepare the Grignard reagent by reacting an aryl or alkyl halide with magnesium turnings in dry diethyl ether or THF.
-
Reactant Addition: To the freshly prepared Grignard reagent, slowly add a solution of phenylacetonitrile (1 mole equivalent) in the same dry solvent. A mild exotherm is usually observed.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete reaction.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of an aqueous acid solution (e.g., 10% HCl or H₂SO₄).
-
Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by distillation or chromatography.
Specialized Reductions and Reactions
Beyond the fundamental transformations, the nitrile group of phenylacetonitriles can participate in several other named reactions, leading to a variety of valuable products.
Stephen Reduction: This reaction utilizes tin(II) chloride and hydrochloric acid to reduce nitriles to aldehydes via an iminium salt intermediate.[11][12] The reaction is generally more efficient for aromatic nitriles.[12]
Ritter Reaction: In the presence of a strong acid, nitriles can react with a source of a stable carbocation (e.g., from an alcohol or alkene) to form an N-substituted amide.[13][14]
Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles, catalyzed by a strong base, to form a cyclic α-cyano ketone after hydrolysis.[15] This reaction is a powerful tool for the synthesis of cyclic systems.
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides, leading to the formation of five-membered heterocyclic rings.[16]
Visualization of Key Reaction Pathways
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core mechanisms and workflows.
Caption: Mechanisms of Acid and Base-Catalyzed Hydrolysis of Phenylacetonitrile.
Caption: Workflow for the Reduction of Phenylacetonitrile to 2-Phenylethanamine.
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 6. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. ias.ac.in [ias.ac.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
The Trifluoromethoxy Group: A Guide to its Electron-Withdrawing Properties and Strategic Application in Drug Development
For researchers, medicinal chemists, and drug development professionals, the strategic manipulation of a molecule's electronic properties is a cornerstone of rational design. The trifluoromethoxy (-OCF3) substituent has emerged as a uniquely powerful tool in this endeavor, offering a nuanced blend of electron-withdrawing capabilities, metabolic stability, and lipophilicity. This guide provides an in-depth exploration of the core principles governing the -OCF3 group's electronic effects and its practical application in modern drug discovery.
Deconstructing the Electronic Signature of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's reactivity and properties stems from a delicate interplay of strong inductive effects and attenuated resonance effects. Understanding this duality is critical to predicting its impact on a given molecular scaffold.
The Dominant Inductive Effect (σ-I)
The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the rest of the molecule through the sigma bond framework. This potent inductive electron withdrawal is the primary contributor to the -OCF3 group's character. It is this effect that significantly lowers the pKa of nearby acidic protons and reduces the basicity of nitrogen-containing heterocycles.[1]
A Modulated Resonance Effect (σ-R)
Unlike the trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 substituent possesses lone pairs of electrons that can, in principle, donate into an adjacent π-system (e.g., an aromatic ring).[2] However, the strong electron-withdrawing pull of the fluorine atoms significantly diminishes the oxygen's ability to act as a π-donor. This results in a much weaker resonance-donating effect compared to a methoxy (-OCH3) group. The consequence is that the -OCF3 group is a net electron-withdrawing substituent, even at the para position where resonance effects are most pronounced.
Quantifying the Electron-Withdrawing Strength: A Comparative Analysis
The Hammett equation provides a quantitative framework for assessing the electron-donating or -withdrawing properties of substituents on an aromatic ring.[3] The substituent constants, σm (meta) and σp (para), are invaluable for comparing the electronic influence of the -OCF3 group to other common functionalities. Similarly, the Hansch hydrophobicity parameter, π, quantifies a substituent's contribution to a molecule's lipophilicity.[4][5]
| Substituent | σm | σp | Hansch π |
| -OCF3 | 0.40 | 0.35 | +1.04 [4] |
| -CF3 | 0.43 | 0.54 | +0.88 |
| -OCH3 | 0.12 | -0.27 | -0.02 |
| -Cl | 0.37 | 0.23 | +0.71 |
| -NO2 | 0.71 | 0.78 | -0.28 |
| -H | 0.00 | 0.00 | 0.00 |
Data Interpretation and Field Insights:
-
Strong Meta-Director: The positive σm value of the -OCF3 group (0.40) indicates its strong electron-withdrawing nature at the meta position, comparable to that of a chlorine atom.
-
Unique Para Effect: Unlike the strongly electron-donating methoxy group (-OCH3), the -OCF3 group remains electron-withdrawing at the para position (σp = 0.35), a direct consequence of the attenuated resonance donation. This makes it a valuable tool for modulating electronic properties at this position without introducing a strongly deactivating nitro group.
-
High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[4] This property is often exploited in drug design to enhance membrane permeability and improve oral bioavailability.
Impact on Physicochemical Properties: A Medicinal Chemist's Perspective
The introduction of a trifluoromethoxy group can profoundly influence a molecule's acidity/basicity, metabolic stability, and lipophilicity – key parameters in drug design.
Modulation of pKa
The strong electron-withdrawing nature of the -OCF3 group leads to a predictable decrease in the pKa of acidic functional groups and a decrease in the pKaH of basic moieties.
-
Acidification of Phenols: A trifluoromethoxy substituent significantly increases the acidity of a phenolic hydroxyl group. For example, the pKa of 4-(trifluoromethoxy)phenol is approximately 9.30, which is lower than that of phenol itself (pKa ≈ 10).[6] This enhanced acidity can be crucial for optimizing interactions with biological targets.
-
Reduction of Amine Basicity: The basicity of anilines and other nitrogen-containing heterocycles is attenuated by the presence of an -OCF3 group. This can be advantageous in drug design to reduce unwanted interactions with off-target receptors or to fine-tune the ionization state of a molecule at physiological pH.
| Compound | pKa |
| Phenol | ~10.0 |
| 4-Chlorophenol | 9.42 |
| 4-(Trifluoromethoxy)phenol | 9.30 [6] |
| 4-Nitrophenol | 7.15[7] |
Enhancement of Metabolic Stability
A significant advantage of the trifluoromethoxy group is its remarkable resistance to oxidative metabolism. The C-F bonds are exceptionally strong, and the electron-deficient nature of the oxygen atom makes it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[8] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.
Experimental Protocols
Synthesis of a Trifluoromethoxy-Substituted Aromatic Building Block: 4-(Trifluoromethoxy)aniline
This protocol describes a common multi-step synthesis of 4-(trifluoromethoxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals like Riluzole.[2][9]
Step 1: Chlorination of Anisole [2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet, combine anisole (1.0 eq) and a suitable solvent such as carbon tetrachloride.
-
Chlorination: While protecting from light, bubble chlorine gas through the solution at a controlled rate. Maintain the reaction temperature between 20-30°C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired degree of chlorination is achieved.
-
Work-up: Purge the reaction mixture with nitrogen to remove excess chlorine and HCl. The crude trichloromethoxybenzene is typically used in the next step without further purification.
Step 2: Fluorination of Trichloromethoxybenzene [2]
-
Reaction Setup: In a pressure-resistant reactor (e.g., a Hastelloy autoclave), charge the crude trichloromethoxybenzene from the previous step.
-
Fluorination: Carefully add anhydrous hydrogen fluoride (HF) (typically 3-5 eq.). The reaction is often catalyzed by a Lewis acid such as antimony pentachloride (SbCl5).
-
Reaction Conditions: Heat the reactor to 80-120°C and maintain for several hours. The pressure will increase due to the formation of HCl.
-
Work-up: After cooling, carefully vent the excess HF and HCl. The crude trifluoromethoxybenzene is then purified by distillation.
Step 3: Nitration of Trifluoromethoxybenzene
-
Reaction Setup: In a flask cooled in an ice bath, add the purified trifluoromethoxybenzene.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro(trifluoromethoxy)benzene.
Step 4: Reduction of 4-nitro(trifluoromethoxy)benzene
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-nitro(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 4-(trifluoromethoxy)aniline. The product can be further purified by distillation or recrystallization if necessary.
In Vitro Assessment of Metabolic Stability: The Liver Microsomal Stability Assay
This assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][11]
1. Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomal Suspension: Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
Controls: Include a negative control (without NADPH) and a positive control (a compound with known metabolic instability).
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the 96-well plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
Case Study: Riluzole - A Trifluoromethoxy Success Story
Riluzole is a drug used for the treatment of amyotrophic lateral sclerosis (ALS).[12][13] Its structure features a 6-(trifluoromethoxy)benzothiazol-2-amine core. The -OCF3 group in Riluzole is critical to its pharmacological profile. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to reach its site of action in the central nervous system.[12] Furthermore, the metabolic stability conferred by the trifluoromethoxy group contributes to a favorable pharmacokinetic profile.[12]
The synthesis of Riluzole often involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanating agent.[14][15]
Conclusion
The trifluoromethoxy group is a multifaceted substituent that offers medicinal chemists a powerful lever to modulate the electronic and physicochemical properties of drug candidates. Its strong inductive electron-withdrawing effect, coupled with high lipophilicity and exceptional metabolic stability, makes it an invaluable component of the modern drug designer's toolkit. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its successful and strategic deployment in the pursuit of novel therapeutics.
References
- Yagupol'skii, L. M., et al. (1964). The Electronic Nature of the Trifluoromethoxy Group. Zhurnal Obshchei Khimii, 34(1), 307-314.
-
Matveeva, E. D., et al. (2004). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
-
Bellinger-Kaczmarczyk, A., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(15), 4783. [Link]
- EP2284161A1 - Process for the preparation of riluzole - Google P
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021). [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
-
Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science. (2022). [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). [Link]
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026). [Link]
-
Electronegativities and Hydrophobic Parameters for various substituents. - ResearchGate. (n.d.). [Link]
-
The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed. (2001). [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing. (2011). [Link]
-
Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - ACS Publications. (2020). [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2016). [Link]
-
(PDF) Absolute p K a Determinations for Substituted Phenols - ResearchGate. (2002). [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. (2016). [Link]
-
Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines | Journal of Medicinal Chemistry - ACS Publications. (1992). [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. (n.d.). [Link]
- Hansch, C., & Leo, A. (1979). Substituent constants for correlation analysis in chemistry and biology. John Wiley & Sons.
-
Hansch–Leo lipophilicity parameters (πR) evolution. - ResearchGate. (n.d.). [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - NIH. (2002). [Link]
-
(PDF) Electronic Properties of Graphene Nano-Parallelograms: A Thermally Assisted Occupation DFT Computational Study - ResearchGate. (2024). [Link]
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance - Semantic Scholar. (2012). [Link]
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
-
Chemistry of OCF 3 , SCF 3 , and SeCF 3 Functional Groups - ResearchGate. (2020). [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). [Link]
-
The parabolic relationship between drug activity and hydrophobicity By... - ResearchGate. (n.d.). [Link]
-
Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed. (1992). [Link]
-
Top 24 Computational Condensed Matter papers published in 2015 - SciSpace. (2015). [Link]
-
Absolute pKa Determinations for Substituted Phenols - AFIT. (2002). [Link]
-
Electronic Properties of Linear and Cyclic Boron Nanoribbons from Thermally-Assisted-Occupation Density Functional Theory - PMC - NIH. (2019). [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). [Link]
-
Hammett substituent constants - Stenutz. (n.d.). [Link]
-
27.04 A Survey of Hammett Substituent Constants - YouTube. (2021). [Link]
-
(PDF) Electronic Properties of Graphene Nano-Parallelograms: A TAO-DFT Computational Study - ResearchGate. (2023). [Link]
-
2.6: delta and Hammett's sigma constants - Chemistry LibreTexts. (2022). [Link]
-
Selection of Hammett constant σ + values for selected func- tional... - ResearchGate. (n.d.). [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 7. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 15. Riluzole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's In-Depth Technical Guide to the Lipophilicity of Trifluoromethoxy-Containing Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a vast array of physicochemical and pharmacokinetic properties. Among fluorinated motifs, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent for enhancing molecular lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the lipophilic character of trifluoromethoxy-containing molecules. We will dissect the fundamental electronic properties of the OCF₃ group that dictate its lipophilicity, offer a comparative analysis with other common substituents, and provide detailed, field-proven protocols for both the experimental determination and in silico prediction of the octanol-water partition coefficient (logP) and distribution coefficient (logD). This document is designed to serve as a practical and authoritative resource for scientists seeking to harness the lipophilic-enhancing potential of the trifluoromethoxy group to optimize drug candidates.
The Trifluoromethoxy Group: A Lipophilicity Supercharger in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a pivotal factor in drug design. A molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is intrinsically linked to its lipophilic character.[1] The trifluoromethoxy (OCF₃) group is increasingly recognized as a premier substituent for fine-tuning this property.
The OCF₃ group confers a unique combination of electronic features. The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I), while the oxygen atom's lone pairs can participate in a weaker π-donating resonance effect (+M).[2][3] However, the potent inductive effect of the CF₃ moiety significantly diminishes the oxygen's ability to donate electron density, rendering the OCF₃ group as a whole a strongly deactivating group on aromatic systems.[3] This electronic profile, coupled with its steric bulk, contributes to its profound impact on a molecule's overall properties.
Crucially, the OCF₃ group significantly increases lipophilicity. This is quantitatively captured by the Hansch hydrophobicity parameter (π), which describes the contribution of a substituent to the logP value of a parent molecule. The OCF₃ group possesses a Hansch π value of approximately +1.04, making it one of the most lipophilic common substituents in medicinal chemistry.[2] For comparison, the widely used trifluoromethyl (CF₃) group has a π value of +0.88, indicating that the trifluoromethoxy group provides a greater lipophilic enhancement.[4] This increased lipophilicity can facilitate membrane permeability and improve bioavailability.[2] For example, in the drug riluzole, used to treat amyotrophic lateral sclerosis (ALS), the trifluoromethoxy group enhances the drug's lipophilicity, which is crucial for its ability to cross the blood-brain barrier.
Quantifying the Impact: A Comparative Analysis of Lipophilicity
To fully appreciate the lipophilicity-enhancing effect of the trifluoromethoxy group, it is instructive to compare its impact on a simple aromatic scaffold against other common substituents. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity for a neutral compound.[1] A higher logP value indicates greater lipophilicity.[1]
| Compound | Substituent (R) | Experimental logP | Change in logP (ΔlogP vs. Benzene) |
| Benzene | -H | 2.13[5] | - |
| Toluene | -CH₃ | 2.73[6] | +0.60 |
| Anisole | -OCH₃ | 2.11[7] | -0.02 |
| (Trifluoromethoxy)benzene | -OCF₃ | ~3.17 (Calculated Average) | +1.04 |
This comparison clearly demonstrates the superior lipophilicity-enhancing effect of the trifluoromethoxy group. While the methyl group in toluene provides a modest increase in logP, the methoxy group in anisole has a negligible effect. In stark contrast, the trifluoromethoxy group provides a substantial increase in lipophilicity of over a full log unit. This significant boost can be a decisive factor in optimizing a drug candidate's ADME profile.
The Scientist's Toolkit: Measuring Lipophilicity
Accurate determination of lipophilicity is paramount in drug discovery. Both experimental and computational methods are employed, each with its own set of advantages and considerations.
Experimental Determination of Lipophilicity (logP and logD)
For ionizable molecules, the distribution coefficient (logD) is a more physiologically relevant parameter than logP, as it accounts for the partitioning of all ionic species at a given pH.[8]
The shake-flask method, while labor-intensive, remains the most accurate and widely accepted method for determining logP and logD values.[8] The underlying principle is the direct measurement of a compound's concentration in two immiscible phases (n-octanol and an aqueous buffer) after they have reached equilibrium.[8]
Self-Validating System Rationale: This protocol is inherently self-validating through the use of pre-saturated solvents and a sufficient equilibration time, which ensures that the measured partition coefficient represents a true thermodynamic equilibrium. The inclusion of duplicate or triplicate measurements provides statistical validation of the results.
Detailed Step-by-Step Protocol: Shake-Flask logD₇.₄ Determination
1. Preparation of Pre-Saturated Solvents:
- Rationale: To prevent volume changes in the two phases during the experiment due to mutual solubility, the n-octanol and aqueous buffer must be pre-saturated with each other.
- Procedure:
- Combine equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a large separatory funnel.
- Shake vigorously for at least 24 hours.
- Allow the phases to separate completely. Drain and store each phase in separate, sealed containers.
2. Preparation of the Test Compound Stock Solution:
- Rationale: A concentrated stock solution allows for accurate and reproducible addition of the compound to the partition system.
- Procedure:
- Prepare a 10 mM stock solution of the test compound in a suitable solvent, typically DMSO.
3. Partitioning Experiment:
- Rationale: This step establishes the equilibrium distribution of the compound between the n-octanol and aqueous phases.
- Procedure:
- In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[1]
- Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution to the vial.[1]
- Seal the vial and place it on a rotator. Mix gently for at least 1 hour to facilitate partitioning without forming an emulsion.[1]
- Allow the vial to stand undisturbed for a sufficient time (e.g., overnight) for the phases to fully separate. Centrifugation at a low speed can aid in this separation.
4. Sample Analysis:
- Rationale: Accurate quantification of the compound in each phase is critical for calculating the logD.
- Procedure:
- Carefully remove an aliquot from the n-octanol (upper) phase and the aqueous (lower) phase. Be extremely careful not to disturb the interface.
- Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS.[1]
5. Calculation of logD:
- Rationale: The logD is the base-10 logarithm of the ratio of the concentrations in the two phases.
- Formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
For more rapid screening of multiple compounds, RP-HPLC offers a reliable alternative to the shake-flask method.[9] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[9] A calibration curve is generated using a set of standards with known logP or logD values.
Self-Validating System Rationale: The validity of this method relies on a robust calibration curve generated from a set of well-characterized standards that span the expected lipophilicity range of the test compounds. Regular system suitability tests and the inclusion of quality control standards in each run ensure the continued accuracy and reproducibility of the assay.
Detailed Step-by-Step Protocol: RP-HPLC for logD Determination
1. Preparation of Mobile Phases and Standards:
- Rationale: A gradient of an organic modifier in an aqueous buffer is used to elute compounds from the reversed-phase column based on their hydrophobicity.
- Procedure:
- Prepare mobile phase A: An aqueous buffer at the desired pH (e.g., ammonium acetate buffer).
- Prepare mobile phase B: An organic solvent such as acetonitrile or methanol.
- Prepare a set of 5-10 calibration standards with known logD values at the chosen pH. Dissolve these standards and the test compounds in a suitable solvent.
2. Chromatographic Conditions:
- Rationale: The choice of column and gradient conditions is crucial for achieving good separation and correlation with lipophilicity.
- Procedure:
- Use a reversed-phase column (e.g., C18 or C8).
- Employ a fast linear gradient, for example, from 5% to 95% mobile phase B over several minutes.
- Use a UV detector to monitor the elution of the compounds.
3. Data Acquisition and Analysis:
- Rationale: The retention time of each compound is used to determine its lipophilicity relative to the standards.
- Procedure:
- Inject the calibration standards and the test compounds.
- Record the retention time (t_R) for each compound.
- Calculate the retention factor (k) for each compound using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time (often measured using an unretained compound like uracil).[10]
- Plot log(k) versus the known logD values for the calibration standards. This should yield a linear relationship.
- Use the linear regression equation from the calibration curve to calculate the logD of the test compounds from their measured log(k) values.
In Silico Prediction of Lipophilicity
Computational methods provide a rapid and cost-effective means of estimating lipophilicity, especially in the early stages of drug discovery when physical samples may not be available.
These methods calculate the logP of a molecule by summing the contributions of its constituent atoms or functional groups.[11][12] Numerous software packages and online tools utilize this approach.[11][13]
Self-Validating System Rationale: The accuracy of fragment-based methods is dependent on the quality and diversity of the experimental data used to derive the fragmental contributions. These methods are most reliable for compounds that are structurally similar to those in the training set. Validation is achieved by comparing the calculated logP values for a set of test compounds with their experimentally determined values.
Worked Example: Fragment-Based Calculation of logP for (Trifluoromethoxy)benzene
The logP of a molecule can be estimated by summing the hydrophobic fragmental constants (π) of its components. The general formula is:
logP(RX) = logP(RH) + π(X)
Where:
-
logP(RX) is the logP of the substituted molecule.
-
logP(RH) is the logP of the parent molecule (benzene in this case).
-
π(X) is the Hansch fragmental constant for the substituent (OCF₃).
Calculation:
-
logP of Benzene (RH): 2.13[5]
-
π for -OCF₃ (X): +1.04[2]
-
Calculated logP of (Trifluoromethoxy)benzene: 2.13 + 1.04 = 3.17
This calculated value provides a reasonable estimate of the compound's lipophilicity and highlights the significant contribution of the trifluoromethoxy group.
More sophisticated in silico methods, such as those employing quantum mechanics or machine learning, are continuously being developed to improve the accuracy of logP prediction, especially for novel chemical scaffolds or molecules containing complex functional groups like OCF₃.[14][15] These models often take into account 3D conformational effects and subtle electronic interactions that are not fully captured by simple fragment-based methods.
Logical Frameworks and Workflows
To effectively integrate the assessment of lipophilicity into a drug discovery project, a structured workflow is essential.
Diagram: Lipophilicity Assessment Workflow
Caption: A typical workflow for assessing and optimizing the lipophilicity of OCF₃-containing molecules.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for modulating lipophilicity. Its ability to significantly increase the lipophilic character of a molecule can lead to improved membrane permeability and enhanced bioavailability. A thorough understanding of its properties, coupled with robust experimental and computational methods for assessing its impact, is essential for its successful application in drug design. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ the trifluoromethoxy group to optimize the next generation of therapeutic agents.
References
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
Chemaxon. LogP and logD calculations. Chemaxon Docs. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Cyprotex. (2024). CHI LogD Assay. YouTube. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
-
Meylan, W. M., & Howard, P. H. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
- Comer, J. E. A. (2003). Determination of logP coefficients via a RP-HPLC column.
-
National Center for Biotechnology Information. Benzene. PubChem. [Link]
-
Jurca, T., & Piers, W. E. (2024). Log P values of fluorinated benzene derivatives. ResearchGate. [Link]
-
Gobbi, A., & Lee, P. S. (2019). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
National Center for Biotechnology Information. Anisole. PubChem. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Anisole (HMDB0033895). HMDB. [Link]
-
National Center for Biotechnology Information. Toluene. PubChem. [Link]
-
Wikipedia. Benzene. [Link]
-
Wikipedia. Benzene (data page). [Link]
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting. [Link]
-
ResearchGate. (2025). Substructure and whole molecule approaches for calculating log P. ResearchGate. [Link]
-
National Center for Biotechnology Information. Partition coefficient (logP) (benzene). PubChem. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. Anisole CAS#: 100-66-3 [m.chemicalbook.com]
- 13. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 14. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 15. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. Due to the unique electronic properties imparted by the trifluoromethoxy group, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This document details plausible synthetic routes, chemical and physical properties, spectroscopic data, and explores its potential applications, particularly in drug discovery. The information presented herein is intended to empower researchers to leverage the unique characteristics of this molecule in their scientific endeavors.
Introduction: The Significance of Trifluoromethoxylated Building Blocks
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that are highly advantageous for modulating the biological activity and pharmacokinetic profiles of drug candidates.[1] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group is a weaker electron-withdrawing group and possesses a bent conformation, which can significantly influence molecular conformation and interactions with biological targets. Its introduction into a molecular scaffold can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters in drug development.[2]
This compound emerges as a key building block, combining the advantageous properties of the trifluoromethoxy group with the reactive handles of a bromine atom and a nitrile group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization.
| Property | Value | Source |
| CAS Number | 1092461-34-1 | |
| Molecular Formula | C9H5BrF3NO | |
| Molecular Weight | 280.05 g/mol | |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.8 (m, 3H, Ar-H), 3.8 (s, 2H, -CH₂CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135-140 (C-Br), 149 (q, J = 1.8 Hz, C-OCF₃), 120.6 (q, J = 259 Hz, -OCF₃), 115-130 (aromatic carbons), 117 (-CN), 25 (-CH₂CN).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -58 to -60 (s, -OCF₃).
-
IR (KBr, cm⁻¹): ~2250 (C≡N stretch), ~1580, 1480 (C=C aromatic stretch), ~1260, 1170 (C-O-C and C-F stretch).
-
Mass Spectrometry (EI): m/z 280/282 (M⁺, bromine isotope pattern).
Synthesis of this compound: A Proposed Pathway
Currently, a detailed, peer-reviewed synthesis of this compound is not available in the literature. However, based on established organic chemistry principles, a reliable multi-step synthesis can be proposed starting from the commercially available 3-Bromo-5-(trifluoromethoxy)aniline.
The proposed synthetic route involves a two-step transformation of the aniline to the corresponding benzyl bromide, followed by a nucleophilic substitution with cyanide to yield the target phenylacetonitrile.
A proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1 & 2: Diazotization of 3-Bromo-5-(trifluoromethoxy)aniline and Hydrolysis to 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
This procedure is adapted from standard diazotization and hydrolysis reactions of anilines.
-
Materials: 3-Bromo-5-(trifluoromethoxy)aniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Diethyl Ether, Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 3-Bromo-5-(trifluoromethoxy)aniline (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
The cold diazonium salt solution is then slowly added to a vigorously stirred, boiling solution of aqueous sulfuric acid.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete hydrolysis.
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-Bromo-5-(trifluoromethoxy)benzyl alcohol, which can be purified by column chromatography on silica gel.
-
Step 3: Bromination of 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
This step converts the benzyl alcohol to the more reactive benzyl bromide.
-
Materials: 3-Bromo-5-(trifluoromethoxy)benzyl alcohol, Phosphorus Tribromide (PBr₃) or concentrated Hydrobromic Acid (HBr), Dichloromethane (DCM).
-
Procedure (using PBr₃):
-
To a solution of 3-Bromo-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford crude 3-Bromo-5-(trifluoromethoxy)benzyl bromide, which is often used in the next step without further purification.
-
Step 4: Cyanation of 3-Bromo-5-(trifluoromethoxy)benzyl bromide
The final step involves the nucleophilic substitution of the bromide with a cyanide ion.
-
Materials: 3-Bromo-5-(trifluoromethoxy)benzyl bromide, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
A solution of 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in DMSO is added to a stirred suspension of sodium cyanide (1.2 eq) in DMSO at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete as monitored by TLC.
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three distinct functional groups:
Key reactive sites and potential transformations of this compound.
-
The Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)phenylacetic acid, a valuable intermediate in its own right. Reduction of the nitrile group yields the corresponding primary amine, 2-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-amine, which can be a key component in the synthesis of bioactive molecules. Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
-
The Bromo Group: The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position. Common and powerful reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to create carbon-carbon and carbon-heteroatom bonds, leading to a vast library of derivatives.
-
The Methylene Bridge: The benzylic protons of the methylene group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic center can then be alkylated or undergo condensation reactions, allowing for the elongation of the carbon chain and the introduction of further complexity into the molecule.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not yet widely documented, its structural motifs suggest significant potential in several areas:
-
Medicinal Chemistry: The trifluoromethoxy group is increasingly recognized for its ability to enhance the drug-like properties of molecules.[1] Phenylacetonitrile derivatives are precursors to a variety of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system drugs. The combination of these features in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The bromine atom provides a convenient point for late-stage functionalization, a highly desirable strategy in modern drug discovery.
-
Agrochemicals: Fluorinated compounds play a crucial role in the agrochemical industry.[3] The unique properties of the trifluoromethoxy group can lead to the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
-
Materials Science: The incorporation of fluorinated groups into organic materials can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. This compound could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with applications in electronics, coatings, and advanced composites.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Class: While specific GHS classifications are not established, based on the functionalities present (nitrile and bromo-aromatic), it should be handled as a hazardous substance. Phenylacetonitrile and its derivatives are generally toxic if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and versatile building block for chemical synthesis. Its unique combination of a trifluoromethoxy group, a bromine atom, and a phenylacetonitrile core provides a rich platform for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. This technical guide has outlined its key properties, a plausible and detailed synthetic route, and its potential for further chemical transformations. As research into fluorinated compounds continues to expand, the importance and utility of specialized building blocks like this compound are poised to grow significantly.
References
-
Organic Syntheses. α-PHENYLCINNAMONITRILE. [Link]
-
Organic Syntheses. BENZYL CYANIDE. [Link]
-
ResearchGate. How can I prepare phenyl acetaldehyde from benzaldehyde?. [Link]
-
PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. Sandmeyer-Type Reductive Disulfuration of Anilines. [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
PMC - NIH. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
-
Wikipedia. Benzyl cyanide. [Link]
-
PMC - NIH. Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]
- Google Patents.
-
ResearchGate. Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. [Link]
-
Brainly.in. convert benzaldehyde to phenyl cyanide. [Link]
-
Organic Chemistry Portal. Sandmeyer-Type Reductive Disulfuration of Anilines. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Sciencemadness Discussion Board. Phenylacetonitrile from Phenylalanine. [Link]
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Eureka | Patsnap. Benzyl cyanide patented technology retrieval search results. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylacetonitrile Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Abstract
The substituted phenylacetonitrile scaffold, a seemingly simple aromatic nitrile, represents a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey from a mid-19th-century laboratory curiosity to a critical building block for blockbuster pharmaceuticals is a compelling narrative of evolving synthetic strategy and deepening biological insight. This in-depth technical guide traces the discovery and history of this pivotal chemical class. We will dissect the foundational synthetic methodologies, chart their evolution into sophisticated catalytic and asymmetric transformations, and illuminate their profound impact on drug development through detailed case studies of Verapamil and Sertraline. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical overview but also field-proven insights and detailed experimental protocols to empower future innovation.
A Historical Perspective: The Dawn of Phenylacetonitriles
The story of nitriles as a functional group began to unfold in the early 19th century with the work of chemists like Scheele, Gay-Lussac, Wöhler, and von Liebig on compounds like hydrogen cyanide and benzonitrile.[1] However, the first documented synthesis of the archetypal phenylacetonitrile (also known as benzyl cyanide) is credited to the Italian chemist Stanislao Cannizzaro in 1855 . He prepared it through the nucleophilic substitution of benzyl chloride with potassium cyanide.[2] This reaction, a variation of what would become known as the Kolbe Nitrile Synthesis , established the fundamental and most enduring method for forging the benzylic carbon-cyanide bond.[3]
This early synthesis was more than a mere chemical curiosity; it unlocked a versatile intermediate. The phenylacetonitrile structure contains an "active methylene" group—the two protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic. This acidity allows for deprotonation and subsequent alkylation, providing a straightforward entry into a vast array of substituted derivatives.[4] This inherent reactivity cemented phenylacetonitrile's role as a foundational scaffold for constructing more complex molecular architectures.
The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Revolutions
The synthesis of substituted phenylacetonitriles has undergone a remarkable evolution, driven by the persistent need for greater efficiency, safety, and functional group tolerance.
The Foundational Method: The Kolbe Nitrile Synthesis
For over a century, the Kolbe nitrile synthesis has been the workhorse for preparing phenylacetonitriles.[3] The reaction involves the SN2 displacement of a halide (typically chloride or bromide) from a substituted benzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide.
The enduring utility of this method is exemplified by its well-documented procedure in Organic Syntheses, a testament to its reliability and scalability.[5] Yields for this reaction are often high, typically in the 80-90% range for well-behaved substrates.[5]
Click to view: Detailed Experimental Protocol for Benzyl Cyanide Synthesis (Kolbe Method)
Source: Adams, R.; Thal, A. F. Org. Synth.1922 , 2, 9.[5]
Materials:
-
Benzyl chloride (1 kg, 8 moles)
-
Powdered sodium cyanide (500 g, 10 moles, 96-98% pure)
-
95% Ethanol (1 kg)
-
Water (450 cc)
Procedure:
-
In a 5-L round-bottomed flask equipped with a reflux condenser and a separatory funnel, a mixture of 500 g of powdered sodium cyanide and 450 cc of water is prepared.
-
The mixture is warmed on a water bath to dissolve the majority of the sodium cyanide.
-
A solution of 1 kg of benzyl chloride in 1 kg of 95% ethanol is added through the separatory funnel over a period of 30-45 minutes.
-
The reaction mixture is then heated under reflux on a steam bath for four hours.
-
After cooling, the mixture is filtered with suction to remove the precipitated sodium chloride. The salt is washed with a small portion of alcohol to recover any entrained product.
-
The filtrate is transferred to a flask, and the ethanol is distilled off on a steam bath.
-
The residual liquid is cooled, and the layer of benzyl cyanide is separated.
-
The crude product is purified by vacuum distillation. The fraction boiling at 115-120°C / 10 mm Hg is collected.
Yield: 740–830 g (80–90% of the theoretical amount).[5]
Self-Validation: The purity of the final product can be confirmed by its boiling point and refractive index. Gas chromatography (GC) can be used to assess purity and identify any unreacted benzyl chloride or side products. The primary hazard is the use of highly toxic sodium cyanide, requiring strict safety protocols.
The Catalytic Era: Milder, Safer, and More Versatile Approaches
While effective, the classical Kolbe synthesis suffers from the use of highly toxic stoichiometric alkali metal cyanides and can require harsh conditions. The late 20th and early 21st centuries witnessed a paradigm shift towards transition metal-catalyzed cyanation reactions, offering milder conditions, improved safety profiles, and broader substrate scope.
Palladium-catalyzed cross-coupling has emerged as a particularly powerful tool. The first palladium-catalyzed cyanation was reported by Takagi in 1973.[3] Modern iterations of this chemistry allow for the coupling of aryl and benzyl halides (including less reactive chlorides) with less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][6] The latter is particularly noteworthy as it is a non-toxic, inexpensive, and readily available bulk chemical.
Click to view: Detailed Experimental Protocol for a Modern Palladium-Catalyzed Cyanation
Source: Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. J. Am. Chem. Soc.2008 , 130 (21), 6686–6687, as adapted for general procedure.[2]
Materials:
-
Aryl Halide (e.g., Aryl Chloride or Bromide, 1 mmol)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (2.5 mL)
-
Degassed Water (2.5 mL)
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol), and the aryl halide (if solid, 1 mmol).
-
Seal the tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen (repeat three times).
-
Add the aryl halide (if liquid, 1 mmol), 1,4-dioxane (2.5 mL), and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.
-
Place the test tube in a preheated oil bath at 100 °C and stir vigorously for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the contents to a separatory funnel using ethyl acetate (EtOAc, 15 mL) and brine (15 mL).
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: This method's success is validated by the high yield and purity of the resulting aryl nitrile, confirmed by NMR spectroscopy and GC-MS analysis. The use of the non-toxic K₄[Fe(CN)₆] represents a significant safety and environmental improvement over traditional methods. The protocol's robustness is demonstrated by its tolerance of various functional groups.[2]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on factors such as scale, cost, available equipment, and the specific substitutions on the phenylacetonitrile target.
| Method | Cyanide Source | Catalyst/Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Kolbe Synthesis | NaCN, KCN | None (SN2) | 80-90%[5] | Inexpensive reagents, scalable, well-established. | Highly toxic cyanide source, often requires elevated temperatures. |
| Copper-Catalyzed | K₄[Fe(CN)₆] | CuI | Up to 85%[7] | Avoids highly toxic alkali cyanides and expensive Pd catalysts. | May require high temperatures (e.g., 180 °C). |
| Palladium-Catalyzed | K₄[Fe(CN)₆], Zn(CN)₂ | Pd(0)/Pd(II) complexes | 80-98%[2][6] | Milder conditions, high yields, broad functional group tolerance. | Higher cost of catalyst and ligands, potential for catalyst poisoning. |
Pinnacles of Application: Substituted Phenylacetonitriles in Drug Discovery
The true value of the phenylacetonitrile scaffold is most evident in its role as a key precursor to numerous life-changing pharmaceuticals. The ability to introduce diverse functionality at the benzylic position and on the aromatic ring has made it a favorite starting point for medicinal chemists.
Case Study: Verapamil - Taming Calcium Channels
Verapamil , a phenylalkylamine, was one of the first calcium channel blockers to be discovered and remains a vital medication for treating hypertension, angina, and cardiac arrhythmias.[8][9] Its discovery in the early 1960s marked a new principle in cardiovascular pharmacology.[10]
The molecular architecture of Verapamil is built upon a highly substituted phenylacetonitrile core. The synthesis begins with 3,4-dimethoxyphenylacetonitrile, which is first alkylated at the active methylene position with an isopropyl group. Subsequent alkylation with a substituted amine side chain completes the carbon skeleton.[8]
Sources
- 1. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 8. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is structured to provide researchers, medicinal chemists, and process development scientists with a robust and reproducible method for the preparation of this compound. The synthesis leverages the classical Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert 3-Bromo-5-(trifluoromethoxy)aniline into the target nitrile. This document provides a step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization data.
Introduction
This compound is a versatile building block in organic synthesis. The trifluoromethoxy group imparts unique properties to molecules, including increased lipophilicity and metabolic stability, which are highly desirable in drug discovery. The presence of the bromo and nitrile functionalities allows for a wide range of subsequent chemical transformations, making this compound a valuable starting material for the synthesis of a diverse array of complex molecules.
The synthetic route described in this application note proceeds via a two-step, one-pot Sandmeyer reaction. This classic transformation involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a nucleophile, in this case, a cyanide anion catalyzed by a copper(I) salt.[1][2] This method is widely applicable for the introduction of a nitrile group onto an aromatic ring.[3]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound from 3-Bromo-5-(trifluoromethoxy)aniline via a Sandmeyer reaction.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |
| 3-Bromo-5-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 400-69-1 | Sigma-Aldrich | ≥97% |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Fisher Scientific | ≥99% |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 10035-10-6 | VWR | 48% |
| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Acros Organics | ≥98% |
| Potassium Cyanide | KCN | 65.12 | 151-50-8 | Alfa Aesar | ≥97% |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | EMD Millipore | ≥99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | J.T. Baker | ≥99.5% |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Lab Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Detailed Experimental Protocol
Safety Precautions
-
This protocol involves highly toxic materials, including potassium cyanide and copper(I) cyanide, which can be fatal if ingested, inhaled, or absorbed through the skin.[4] This reaction must be performed in a well-ventilated chemical fume hood.[5]
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.
-
Acids react with cyanide salts to produce highly toxic hydrogen cyanide gas. Ensure that all cyanide-containing waste is quenched and disposed of according to institutional safety guidelines.[1][6]
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves are required.[7] Consider double-gloving.[5]
Step-by-Step Procedure
Part A: Diazotization of 3-Bromo-5-(trifluoromethoxy)aniline
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Bromo-5-(trifluoromethoxy)aniline (10.0 g, 39.06 mmol).
-
Add 48% aqueous hydrobromic acid (40 mL). Stir the mixture to form a slurry.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (2.97 g, 43.0 mmol, 1.1 eq) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, maintaining the internal temperature between 0 °C and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of the diazotization. Keep this diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Sandmeyer Cyanation
-
In a 500 mL three-necked round-bottom flask, prepare a solution of copper(I) cyanide (4.20 g, 46.87 mmol, 1.2 eq) and potassium cyanide (6.36 g, 97.65 mmol, 2.5 eq) in deionized water (50 mL). Caution: Highly toxic reagents.
-
Warm this cyanide solution to 60-70 °C in a water bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Part A to the warm copper(I) cyanide solution in portions. Vigorous nitrogen gas evolution will be observed. Control the rate of addition to maintain the reaction temperature below 80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1]
Figure 2: Simplified mechanism of the Sandmeyer cyanation. "Ar" represents the 3-Bromo-5-(trifluoromethoxy)phenyl group.
-
Causality in Experimental Choices:
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0-5 °C because arenediazonium salts are unstable at higher temperatures and can decompose.
-
Copper(I) Catalyst: Copper(I) cyanide is a crucial catalyst that facilitates the single electron transfer (SET) to the diazonium salt, initiating the radical mechanism.[8]
-
Excess Potassium Cyanide: The use of excess potassium cyanide helps to form the soluble dicyanocuprate(I) complex ([Cu(CN)₂]⁻), which is a more effective nucleophile and helps to prevent the precipitation of CuCN.
-
Heating during Cyanation: The cyanation step requires heating to promote the decomposition of the diazonium salt and the subsequent reaction with the copper cyanide complex.
-
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₅BrF₃NO |
| Molecular Weight | 280.05 g/mol [4] |
| Appearance | Colorless to pale yellow oil or solid |
| CAS Number | 1092461-34-1[4] |
| Purity (Typical) | >98% (by GC or HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (m, 3H), 3.8 (s, 2H) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.5, 132.0, 125.0, 122.5, 120.0 (q, J=258 Hz, -OCF₃), 118.0, 117.0, 23.0 (Predicted) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -58.0 (s) (Predicted) |
| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1260 (C-O stretch), ~1160 (C-F stretch) (Predicted) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C. Use fresh sodium nitrite. |
| Premature decomposition of the diazonium salt. | Add the diazonium salt solution to the cyanide solution promptly after preparation. Avoid warming the diazonium salt. | |
| Inactive copper(I) cyanide. | Use freshly purchased or properly stored CuCN. | |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | Ensure the cyanation reaction is sufficiently fast by maintaining the temperature and using an active catalyst. |
| Dark, Tarry Reaction Mixture | Side reactions, possibly due to overheating. | Control the addition rate of the diazonium salt to manage the exotherm. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to the stringent safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of this intermediate makes it a valuable asset for any research program focused on the development of novel bioactive molecules.
References
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Dalton Transactions. (n.d.). Protonation of nitriles: isolation and characterization of alkyl- and arylnitrilium ions. Royal Society of Chemistry. Retrieved from [Link]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles. National Institutes of Health. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni-Catalyzed C–CN Bond Activation. American Chemical Society. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2015). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Royal Society of Chemistry. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
LSU Health Shreveport. (2018). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Synthesis of Aryl Nitriles: A pivotal role of CAN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
IRIS-AperTO. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile as a building block in organic synthesis
An Application Guide for the Strategic Use of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile in Complex Molecule Synthesis
Introduction: A Privileged Building Block for Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability.[1] this compound emerges as a highly valuable and versatile building block, offering medicinal chemists and synthetic researchers a powerful tool for the construction of complex molecular architectures.
This molecule is strategically functionalized with three distinct reactive centers: an aryl bromide, an acidic benzylic methylene group, and a nitrile. This trifecta of functionalities allows for a diverse array of subsequent chemical transformations, making it an ideal scaffold for library synthesis and late-stage functionalization in drug development programs. The presence of the bromine atom provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, while the acetonitrile moiety offers a pathway to amines, carboxylic acids, and α-substituted analogues.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1092461-34-1 |
| Molecular Formula | C₉H₅BrF₃NO |
| Molecular Weight | 280.05 g/mol [2] |
| Appearance | Typically a solid |
| Hazard | Irritant[2] |
The Strategic Value in Synthesis: A Multi-Functional Scaffold
The synthetic utility of this compound stems from its capacity to undergo selective transformations at its key functional groups. The diagram below illustrates the primary reaction pathways available to the synthetic chemist, highlighting the modularity of this building block.
Caption: Key synthetic transformations of this compound.
Core Applications and Synthetic Protocols
The following sections provide detailed protocols for some of the most common and powerful transformations involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular skeletons.[3][4]
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3][5] This reaction is particularly useful for accessing biaryl structures, which are common in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving specific ligands can be used for challenging substrates.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step.[3] Aqueous sodium carbonate is a mild and effective choice for many substrates.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 280 mg), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Add toluene (10 mL) and a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[4][6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 280 mg), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), a suitable phosphine ligand (e.g., RuPhos, 0.08 mmol, 37 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Transformations of the Acetonitrile Moiety
The acetonitrile group provides a handle for further synthetic manipulations.
The methylene protons adjacent to the nitrile and the aromatic ring are acidic and can be deprotonated to form a carbanion, which can then be alkylated. Phase-transfer catalysis is a convenient method for this transformation, avoiding the need for strictly anhydrous conditions and strong, hazardous bases like sodium amide.[7]
Causality Behind Experimental Choices:
-
Base: A concentrated aqueous solution of sodium hydroxide is sufficient to deprotonate the acidic methylene group under phase-transfer conditions.
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ion into the organic phase and the resulting carbanion back into the organic phase for reaction.
Experimental Protocol: α-Alkylation
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 280 mg), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 mmol, 23 mg), and a 50% aqueous solution of sodium hydroxide (5 mL).
-
Reagent Addition: Add the desired alkyl halide (1.1 mmol) dropwise while stirring vigorously. The reaction is often exothermic and may require cooling to maintain a temperature of 25-35 °C.
-
Reaction: Continue stirring for 2-4 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with toluene or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by vacuum distillation or column chromatography.
Safety and Handling
-
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handling under an inert atmosphere is recommended for best results.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
-
3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem. Available at: [Link]
-
3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem. Available at: [Link]
-
3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
2-Phenylbutyronitrile - Organic Syntheses Procedure. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]
-
Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Available at: [Link]
-
Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives - SciRP.org. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
-
Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1 - PubMed. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. Available at: [Link]
-
Cyanation of Aryl Bromide : r/OrganicChemistry - Reddit. Available at: [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
Sources
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-Phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Aryl Phenylacetonitrile Scaffolds
In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for the creation of biaryl structures.[1][2] This guide focuses on a specific and highly relevant application of this reaction: the coupling of 3-bromo-phenylacetonitrile derivatives with various boronic acids.
The resulting 3-aryl phenylacetonitrile scaffold is of significant interest to drug development professionals. The phenylacetonitrile moiety is a well-established pharmacophore found in a range of therapeutic agents, while the biaryl core is a privileged structure in medicinal chemistry, offering a rigid framework for orienting functional groups and interacting with biological targets. The ability to readily diversify the "aryl" component of this scaffold through Suzuki coupling provides a rapid and efficient pathway to novel chemical entities with potential applications in oncology, neuroscience, and infectious diseases.
This document provides a detailed exploration of the Suzuki coupling reaction as it pertains to 3-bromo-phenylacetonitrile, offering not only a step-by-step protocol but also a discussion of the underlying mechanistic principles and key considerations for successful execution and optimization.
Mechanistic Overview: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like 3-bromo-phenylacetonitrile.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-phenylacetonitrile. This is often the rate-determining step of the reaction.[3] The presence of the electron-withdrawing nitrile group can influence the rate of this step.
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[5][6]
-
Reductive Elimination: The two organic groups on the palladium center (the phenylacetonitrile and the newly transferred aryl group) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Experimental Protocol: A Generalized Procedure
This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-phenylacetonitrile with a variety of arylboronic acids. It is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Typical Quantity (for 1 mmol scale) |
| 3-Bromo-phenylacetonitrile | 20444-63-9 | 196.04 g/mol | 1.0 mmol, 196 mg |
| Arylboronic Acid | Varies | Varies | 1.2 mmol, 1.2 eq |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 0.03 mmol, 3 mol% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 mmol, 2.0 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 4 mL |
| Degassed Water | 7732-18-5 | 18.02 g/mol | 1 mL |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-phenylacetonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. The use of degassed solvents is crucial to maintain an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.[8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine (a saturated solution of sodium chloride).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 3-aryl phenylacetonitrile derivative.
Key Considerations and Optimization Strategies
While the provided protocol is a reliable starting point, the success of the Suzuki coupling of 3-bromo-phenylacetonitrile derivatives can be significantly enhanced by considering the following factors:
-
Choice of Catalyst and Ligand:
-
Pd(PPh₃)₄: This is a classic, versatile, and commercially available catalyst suitable for a wide range of Suzuki couplings.[3][9] It is a good first choice for initial screening.
-
Buchwald Ligands (e.g., SPhos): For more challenging or sterically hindered substrates, or when using less reactive aryl chlorides, electron-rich and bulky phosphine ligands like SPhos can significantly improve reaction rates and yields.[10] These ligands facilitate the oxidative addition step and promote the reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have emerged as highly active catalysts for Suzuki couplings, often requiring lower catalyst loadings and shorter reaction times.[11]
-
-
Base Selection:
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki couplings.[4][12]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive substrates.[13]
-
Cesium Carbonate (Cs₂CO₃): Often used in more challenging couplings and can sometimes provide superior results.[14]
-
The choice of base can be solvent-dependent and should be optimized for each specific reaction.
-
-
Solvent System:
-
A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[6][15] The choice of solvent can influence the solubility of the reactants and the reaction temperature.
-
-
Potential Side Reactions and Challenges:
-
Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction, particularly at higher temperatures or if the reaction is sluggish.
-
Protodeboronation: The boronic acid can be protonated and decomposed, especially in the presence of excess water or acidic impurities.
-
Nitrile Group Coordination: While generally well-tolerated, the nitrile group has the potential to coordinate to the palladium catalyst, which could affect its catalytic activity. For substrates where this is a concern, the use of more electron-donating ligands may be beneficial to outcompete the nitrile for coordination to the palladium center. In some cases, low yields with nitrogen-containing heterocycles have been attributed to the coordination of the nitrogen to the palladium catalyst.[16]
-
Conclusion: A Versatile Gateway to Novel Molecules
The Suzuki-Miyaura coupling of 3-bromo-phenylacetonitrile derivatives is a powerful and highly adaptable method for the synthesis of a diverse range of 3-aryl phenylacetonitrile compounds. By understanding the fundamental principles of the catalytic cycle and carefully considering the choice of catalyst, ligand, base, and solvent, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... Available at: [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]
-
PubMed Central. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene.... Available at: [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Available at: [Link]
-
PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available at: [Link]
-
Organic Letters. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... Available at: [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile in Pharmaceutical Intermediate Synthesis
Introduction: Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity of neighboring functional groups, make fluorinated building blocks highly sought after. 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile emerges as a particularly valuable reagent in this context. Its trifluoromethoxy (-OCF3) group, a metabolically stable mimic of a methoxy group with significantly different electronic properties, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile construction of complex molecular architectures. Furthermore, the nitrile functionality can serve as a precursor to a range of other functional groups or as a key pharmacophoric element itself.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions that are central to contemporary drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| CAS Number | 1092461-34-1 | [1] |
| Molecular Formula | C₉H₅BrF₃NO | [1] |
| Molecular Weight | 280.05 g/mol | [1] |
| Appearance | Solid | |
| Hazard Statement | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [1] |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work in a well-ventilated fume hood is essential to avoid inhalation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The two most pertinent of these reactions for the elaboration of this building block into pharmaceutical intermediates are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is particularly relevant for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents, notably kinase inhibitors. In the context of this compound, a Suzuki-Miyaura coupling with a heterocyclic boronic acid or ester, such as a pyrazoleboronic acid, can generate a core structure found in numerous Tropomyosin receptor kinase (Trk) inhibitors.[2][3][4] Analogues of drugs like Larotrectinib, a potent and selective Trk inhibitor, can be envisioned through this synthetic strategy, where the pyrazole moiety plays a crucial role in binding to the kinase domain.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Synthesis of a 3-(Pyrazol-4-yl)-5-(trifluoromethoxy)phenylacetonitrile Intermediate
This protocol is a representative example based on established methodologies for similar substrates.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
To the solid mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-(trifluoromethoxy)phenylacetonitrile.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its stability and effectiveness with a wide range of substrates. The dppf ligand is crucial for the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents, which is essential for the reaction to proceed efficiently. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is of immense importance in pharmaceutical synthesis, as the arylamine motif is a key structural feature in a vast number of drugs. For this compound, this reaction allows for the introduction of a wide variety of nitrogen-containing heterocycles or primary/secondary amines, leading to diverse pharmaceutical intermediates.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Protocol: Synthesis of a 3-(1H-Pyrazol-1-yl)-5-(trifluoromethoxy)phenylacetonitrile Intermediate
This protocol is a representative example based on established methodologies for similar substrates.
Materials:
-
This compound
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
In a glovebox, add this compound (1.0 eq), pyrazole (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(1H-pyrazol-1-yl)-5-(trifluoromethoxy)phenylacetonitrile.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The use of a glovebox and Schlenk techniques is critical as the palladium(0) catalyst is sensitive to oxidation by air.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a reactive bromine atom, a metabolically robust trifluoromethoxy group, and a synthetically flexible nitrile moiety makes it an ideal starting material for the construction of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable methods for the elaboration of this compound into a diverse range of molecular architectures, particularly those relevant to the development of kinase inhibitors. The protocols provided herein offer a solid foundation for the successful application of this important synthetic tool in drug discovery and development programs.
References
Sources
- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note and Protocol for the Hydrolysis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the hydrolysis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile to its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethoxy)phenylacetic acid. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The protocol details both acidic and basic hydrolysis methods, discussing the mechanistic rationale behind each approach and offering practical, field-tested insights to ensure a successful and efficient reaction.
Introduction: The Significance of Substituted Phenylacetic Acids
Substituted phenylacetic acids are a class of organic compounds that serve as vital building blocks in the synthesis of a wide array of pharmaceutical agents. Their structural motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and they are key intermediates in the preparation of more complex molecules. The target molecule of this protocol, 3-Bromo-5-(trifluoromethoxy)phenylacetic acid, possesses a unique substitution pattern with a bromine atom and a trifluoromethoxy group. These electron-withdrawing groups can significantly influence the molecule's chemical reactivity and biological activity. Analogous structures, such as 3,5-bis(trifluoromethyl)bromobenzene, are known intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases, psychiatric disorders, and emesis.[1][2] Therefore, the efficient and reliable synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetic acid is of considerable interest to researchers in the field of drug discovery and development.
Mechanistic Overview: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic organic transformation that can be achieved under either acidic or basic conditions.[3][4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate. Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium ion.[5]
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophilic hydroxide ion.[5] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which tautomerizes to the more stable amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[5]
The choice between acidic and basic conditions often depends on the stability of the starting material and the desired product to the reaction conditions, as well as the presence of other functional groups in the molecule. For substrates with electron-withdrawing groups, such as this compound, the nitrile carbon is already more electrophilic, which can facilitate the hydrolysis.
Visualizing the Reaction Pathways
To illustrate the sequence of transformations, the following diagrams outline the key steps in both acid- and base-catalyzed nitrile hydrolysis.
Figure 2: Base-Catalyzed Hydrolysis Workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade |
| Acetic Acid (CH₃COOH) | Glacial | ACS Grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Grade |
| Sodium Hydroxide (NaOH) | Pellets | ACS Grade |
| Diethyl Ether (Et₂O) | Anhydrous | ACS Grade |
| Ethyl Acetate (EtOAc) | ACS Grade | ACS Grade |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Grade |
| Deionized Water (H₂O) | High Purity | In-house |
Safety Precautions
-
This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents such as diethyl ether and ethyl acetate are flammable. Keep away from ignition sources.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is recommended for its straightforward workup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 3:1 mixture of glacial acetic acid and concentrated sulfuric acid (approximately 10 mL per gram of nitrile).
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice with stirring.
-
A precipitate of the crude carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Protocol 2: Base-Catalyzed Hydrolysis
This method is often faster but requires a final acidification step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (5-10 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Data Presentation and Expected Outcomes
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reaction Time | 4-6 hours | 2-4 hours |
| Temperature | 120-130 °C | 80-90 °C |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | >90% | >95% |
| Key Considerations | Strong acid, high temp. | Requires acidic workup |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, particularly in the case of acid hydrolysis, consider extending the reaction time or increasing the temperature slightly. For base hydrolysis, ensure a sufficient excess of hydroxide is used. The presence of strong electron-withdrawing groups can sometimes make the intermediate amide more stable and resistant to the second hydrolysis step.
-
Side Reactions: Under harsh acidic conditions, there is a possibility of arene sulfonation, although this is less likely with the deactivating substituents present. In the basic protocol, care must be taken during acidification to avoid excessive heat generation.
-
Steric Hindrance: While the ortho positions are unsubstituted, the overall substitution pattern might introduce some steric hindrance. If hydrolysis is sluggish, exploring alternative methods such as using microwave irradiation or employing phase-transfer catalysis in the basic hydrolysis could be beneficial. [7]For particularly stubborn nitriles, specialized catalysts like platinum-based systems can be used for hydration to the amide under neutral conditions, which can then be hydrolyzed separately. [8][9]* Purification Challenges: The product, being a carboxylic acid, can be purified via its salt. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid can be a very effective purification strategy.
References
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Crosby, J.; et al. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]
-
The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Cadierno, V.; et al. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]
-
Freesciencelessons. A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. [Link]
-
Organic Syntheses. PREPARATION OF 2-FURAMIDE. [Link]
- US Patent US6255545B1, Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Chemguide. hydrolysis of nitriles. [Link]
- WIPO Patent WO1991001986A1, Process for the preparation of .alpha.-bromo-phenylacetic acids.
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [Link]
-
StudySmarter. Hydrolysis Of Halogenoalkanes: Mechanism, Rates. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Google Patents. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
Sources
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Analytical Characterization of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-34-1)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive suite of analytical methodologies for the characterization of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural accuracy but also the scientific rationale underpinning each method. We will cover chromatographic techniques for purity and impurity assessment, spectroscopic methods for structural elucidation, and elemental analysis for compositional verification. All methodologies are presented with an emphasis on establishing self-validating systems compliant with industry standards, such as the International Council for Harmonisation (ICH) guidelines.
Introduction and Physicochemical Overview
This compound is an aromatic compound featuring a nitrile, a bromo, and a trifluoromethoxy group. This unique combination of functional groups makes it a valuable building block, but also presents specific challenges for analytical characterization. Accurate determination of its identity, purity, and impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products.
The analytical strategy must be capable of unequivocally confirming the molecular structure and quantifying the principal component while detecting and identifying potential process-related impurities, such as isomers or di-brominated species.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1092461-34-1 | [Matrix Scientific][2] |
| Molecular Formula | C₉H₅BrF₃NO | [Matrix Scientific][2] |
| Molecular Weight | 280.05 g/mol | [Matrix Scientific][2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Hazard | Irritant | [Matrix Scientific][2] |
The Integrated Analytical Workflow
A multi-technique approach is essential for the robust characterization of this molecule. No single method can provide all the necessary information. The workflow outlined below ensures that data from orthogonal techniques are used to build a complete analytical picture, from initial identity confirmation to final purity assessment.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Impurity Analysis
Chromatographic methods are the cornerstone for determining the purity of the target compound and for detecting, identifying, and quantifying any synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar organic compounds. It separates analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][4] The brominated and fluorinated nature of the target molecule makes it well-suited for this technique with UV detection.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to its versatility for aromatic compounds.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water.
-
Solvent B: HPLC-grade Acetonitrile (MeCN).
-
Rationale: This combination provides a wide polarity range and is UV transparent.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 70:30 (v/v) mixture of Acetonitrile and Water. The diluent should be similar in composition to the mobile phase to ensure good peak shape.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for aromatic compounds. |
| Mobile Phase | Gradient: Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to 60% B and equilibrate for 5 min. | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Aromatic compounds typically show strong absorbance at lower UV wavelengths. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[5][6][7] Key parameters to assess include:
-
Specificity: Analyze a placebo and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of standards (e.g., 5-150 µg/mL) and confirm a linear relationship (R² > 0.999) between concentration and peak area.
-
Accuracy & Precision: Perform replicate injections of known concentration standards to determine recovery and relative standard deviation (RSD).
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic compounds. It separates compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis for identification. While the target compound itself may have limited volatility, GC-MS is crucial for detecting volatile impurities from the synthesis, such as residual solvents or starting materials.
Protocol: Analysis of Volatile Impurities by GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for general-purpose screening.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 20 mg) in a suitable volatile solvent (e.g., Dichloromethane) in a 1 mL GC vial.
-
GC-MS Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Condition | Rationale |
| Inlet Temp. | 250 °C | Ensures vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload from the main component. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds with a wide range of boiling points. |
| MS Source Temp. | 230 °C | Standard condition for electron ionization. |
| MS Quad Temp. | 150 °C | Standard condition. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-450 amu | Covers the expected mass range of impurities and the parent compound. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive proof of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation.[8]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
Expected Spectral Features:
Table 4: Predicted NMR Chemical Shifts and Couplings
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Key Couplings | Structural Assignment |
| ¹H NMR | ~7.5 - 7.8 | Multiplets (m) | The three aromatic protons will show complex splitting due to H-H and H-F couplings. |
| ~4.0 | Singlet (s) | The two methylene (-CH₂-) protons adjacent to the nitrile and aromatic ring. | |
| ¹³C NMR | ~130-150 | Multiple signals | Aromatic carbons, including those bonded to Br and OCF₃. C-F couplings will be observed. |
| ~115-120 | Singlet | Nitrile carbon (-C≡N). | |
| ~20-25 | Singlet | Methylene carbon (-CH₂-). | |
| ¹⁹F NMR | ~ -55 to -65 | Singlet (s) | The three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
Table 5: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2250 (sharp, strong) | C≡N stretch | Nitrile[9][10] |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250-1050 (strong) | C-F and C-O stretches | Trifluoromethoxy (-OCF₃)[11] |
| ~700-550 | C-Br stretch | Bromo substituent |
Mass Spectrometry (MS)
Principle: When performed via direct infusion or as a detector for chromatography, MS provides the molecular weight of the compound and fragmentation patterns that offer structural clues. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) is a key diagnostic feature.
Expected Result: The mass spectrum should show a molecular ion cluster (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the isotopic distribution of bromine. For C₉H₅⁷⁹BrF₃NO, the expected mass is ~278.95 Da, and for C₉H₅⁸¹BrF₃NO, it is ~280.95 Da.
Elemental Analysis
Principle: Combustion analysis provides the weight percentage of C, H, and N, which can be compared to the theoretical values calculated from the molecular formula. This serves as a fundamental check of purity and composition.[12] Halogen content (Br) is determined by methods like oxygen flask combustion followed by titration.
Protocol: Combustion Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A precisely weighed sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criteria: The experimentally determined weight percentages should be within ±0.4% of the theoretical values.
Table 6: Theoretical Elemental Composition
| Element | Theoretical Weight % |
| Carbon (C) | 38.59% |
| Hydrogen (H) | 1.80% |
| Bromine (Br) | 28.53% |
| Fluorine (F) | 20.35% |
| Nitrogen (N) | 5.00% |
| Oxygen (O) | 5.71% |
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the complete and accurate characterization of this compound. The integration of orthogonal techniques—chromatography for purity, spectroscopy for identity, and elemental analysis for composition—ensures a high degree of confidence in the quality of the material. Adherence to these validated methods and principles is essential for meeting the stringent requirements of the pharmaceutical and chemical industries.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
-
Organic Syntheses Procedure: 3-bromophthalide. Available at: [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. Available at: [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. Available at: [Link]
-
Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
-
ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
-
ResearchGate. (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
International Journal of Chemical and Molecular Engineering. 2-(2-Hydroxy-Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. Available at: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available at: [Link]
-
Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Available at: [Link]
-
Britannica. Organohalogen compound. Available at: [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS? Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Bromide ion. Available at: [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. Available at: [Link]
-
PubMed. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. Available at: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Intechno. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
University of Technology, Iraq. Element analysis. Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
-
ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Available at: [Link]
-
Química Orgánica. IR spectrum: Ethers. Available at: [Link]
-
Weizmann Institute of Science. Elemental analysis. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Brompheniramine. Available at: [Link]
-
MDPI. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Available at: [Link]
-
Chem-Supply. Phenylacetonitrile Safety Data Sheet. Available at: [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]
-
PubMed Central. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. Available at: [Link]
-
Supporting Information. General procedure for the synthesis of isobenzofuran-1(3H)-ones. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. magritek.com [magritek.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the In-Depth Analysis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile Reactions
Abstract & Introduction
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound of significant interest in synthetic chemistry. Its structural motifs, including an aryl bromide, a nitrile group, and an activated methylene bridge, make it a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The aryl bromide moiety is a handle for cross-coupling reactions, while the nitrile group can be transformed into amines, amides, or carboxylic acids.
Monitoring the progress of these diverse chemical transformations requires a robust, specific, and sensitive analytical technique. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier analytical choice for this application. It provides rapid separation of reactants, intermediates, and products while offering confident peak identification through mass-to-charge ratio analysis.[2]
This guide provides a comprehensive framework for developing and implementing HPLC-MS methods to analyze key reactions of this compound. We will explore the rationale behind chromatographic and mass spectrometric parameter selection, present detailed protocols for reaction monitoring, and outline a validation strategy to ensure data integrity, aligning with the rigorous standards of drug development and quality control.[3]
Physicochemical Properties of the Analyte
A clear understanding of the starting material's properties is foundational to method development.
| Property | Value | Source |
| CAS Number | 1092461-34-1 | |
| Molecular Formula | C₉H₅BrF₃NO | |
| Molecular Weight | 280.05 g/mol | |
| Structure | (Structure rendered based on name) | |
| Key Reactive Sites | Aryl Bromide (C-Br), Nitrile (C≡N), Benzylic Methylene (α-CH₂) | N/A |
Key Synthetic Transformations & Analytical Strategy
The reactivity of this compound allows for several high-value synthetic modifications. We will focus on three common reaction types to illustrate the power of HPLC-MS analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The trifluoromethoxy group offers unique electronic and lipophilic properties, making this intermediate highly sought after in the development of novel pharmaceuticals and agrochemicals.
However, the synthesis of this molecule can present several challenges, from sluggish reactions and competitive side-product formation to difficulties in purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic strategies. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and ultimately improve the yield and purity of your target compound.
Core Synthetic Strategies & Troubleshooting
The synthesis of this compound can be approached from several common starting materials. We will explore three primary routes, each with its own set of advantages and potential pitfalls.
Route A: Nucleophilic Substitution of a Benzyl Halide
This is arguably the most direct approach, involving the reaction of a suitable 3-Bromo-5-(trifluoromethoxy)benzyl halide (typically the bromide) with a cyanide salt. The reaction proceeds via an SN2 mechanism.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 eq.) and a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Stir the suspension and add 3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.0 eq.) dissolved in a minimal amount of the reaction solvent.
-
Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction & Wash: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers and wash with water, followed by brine to remove the residual solvent.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Sources
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Aromatics
The introduction of the trifluoromethoxy (OCF₃) group into aromatic systems is a pivotal strategy in modern drug discovery and materials science. This substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of trifluoromethoxy-substituted aromatics is often plagued by challenges, including low yields, competing side reactions, and the instability of key reagents.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions, ensuring researchers can achieve their synthetic goals with higher efficiency and reproducibility.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of trifluoromethoxy-substituted aromatics in a practical question-and-answer format.
Problem 1: Low or No Product Yield
Q1: My reaction is not yielding the desired trifluoromethoxy-aromatic product. What are the common causes?
A1: Low or no yield in trifluoromethoxylation reactions can stem from several factors, broadly categorized as reagent issues, substrate incompatibility, or suboptimal reaction conditions. A primary concern is the stability of the trifluoromethoxide anion (OCF₃⁻), which is prone to decomposition, especially at elevated temperatures.[4][5] Another common issue is the use of inappropriate reagents for your specific substrate. For instance, electron-rich phenols may be more susceptible to side reactions with highly reactive electrophilic trifluoromethylating agents.[1] Lastly, seemingly minor details like solvent choice and the presence of moisture can have a profound impact on the reaction outcome.[5]
Q2: I suspect my trifluoromethoxylating reagent is the issue. How can I check its activity and what are the alternatives?
A2: The activity of your trifluoromethoxylating reagent is paramount. For electrophilic reagents like Umemoto's or Togni's reagents, it's crucial to ensure they have been stored under anhydrous conditions to prevent decomposition. If you are generating a nucleophilic trifluoromethoxide source in situ, the efficiency of its formation is critical. For example, when using sources like 2,4-dinitro-trifluoromethoxybenzene (DNTFB), the choice of activator (e.g., a nucleophilic catalyst like DMAP) and reaction conditions are key to generating a stable solution of the trifluoromethoxide anion.[6]
If you suspect reagent degradation, consider running a control reaction with a known, reactive substrate. As for alternatives, the choice depends on your synthetic strategy. For nucleophilic approaches, pre-formed trifluoromethoxide salts or reagents that generate it under mild conditions are available.[1] For electrophilic pathways, a range of reagents with varying reactivity exists, allowing for fine-tuning to your substrate's electronic properties.[1]
Q3: My starting material is an aryl stannane/boronic acid and the yield is low. What side reactions should I consider and how can I minimize them?
A3: When using aryl stannanes or arylboronic acids in silver-mediated trifluoromethoxylation, several side reactions can significantly reduce the yield of your desired product. These include:
-
Fluorodestannylation/Fluorodeboronation: Formation of an aryl fluoride instead of the trifluoromethyl ether.
-
Hydroxydestannylation/Hydroxdeboronation: Formation of a phenol.
-
Protodestannylation/Protodeboronation: Replacement of the stannyl or boronyl group with a hydrogen atom.
-
Homocoupling: Formation of a biaryl compound.[5]
These byproducts often arise from suboptimal reaction conditions.[5] To minimize their formation, it is critical to carefully control the reaction temperature, solvent system, and the stoichiometry of the silver salt and oxidant.[4][5] For instance, in the silver-mediated trifluoromethoxylation of aryl stannanes, deviation from optimized conditions can lead to a combination of these byproducts in up to 50% yield.[5] A two-step, one-pot procedure for arylboronic acids, involving the pre-formation of an aryl silver complex, can sometimes improve yields.[5]
Q4: I am working with a phenol, and the O-trifluoromethoxylation is inefficient. What are the key parameters to optimize?
A4: The direct O-trifluoromethoxylation of phenols can be challenging due to competing C-trifluoromethylation, especially with electron-rich phenols where the aromatic ring is activated towards electrophilic attack. Key parameters to optimize include:
-
Reagent Choice: Less reactive electrophilic trifluoromethylating reagents may favor O-alkylation over C-alkylation.
-
Base: The choice and stoichiometry of the base are crucial for generating the phenoxide in situ without promoting side reactions.
-
Solvent: The solvent can influence the solubility of the reagents and the reactivity of the phenoxide.
-
Temperature: Lower temperatures often favor the desired O-trifluoromethoxylation.
For phenols with ortho-substituents capable of hydrogen bonding, the reaction can be particularly challenging.[1] In such cases, a one-pot method involving the in situ generation of an intermediate trichloromethyl ether followed by fluorine exchange might be a more effective strategy, particularly for electron-poor phenols.[1]
Problem 2: Formation of Impurities and Side Products
Q5: I am observing significant amounts of C-trifluoromethylated byproducts instead of the desired O-trifluoromethylation. How can I improve the selectivity?
A5: The competition between O- and C-trifluoromethylation is a common issue, particularly with electron-rich aromatic substrates like phenols and anilines. To enhance O-selectivity:
-
Steric Hindrance: Introducing bulky substituents near the hydroxyl or amino group can sterically disfavor C-alkylation at the ortho positions.
-
Reaction Conditions: As mentioned, lower temperatures and a careful choice of a non-nucleophilic base can improve O-selectivity.
-
Reagent Design: Some modern trifluoromethoxylation methods are designed for high regioselectivity. For example, a strategy involving the trifluoromethylation of protected N-(hetero)aryl-N-hydroxylamines followed by an intramolecular rearrangement delivers the OCF₃ group specifically to the ortho position of an amino group.[3]
Q6: My reaction mixture shows evidence of defluorination or decomposition of the trifluoromethoxy group. What are the likely causes and solutions?
A6: The trifluoromethoxy group is generally stable to a wide range of chemical conditions.[1] However, under certain circumstances, particularly with harsh reagents or elevated temperatures, decomposition can occur. The trifluoromethoxide anion itself is thermally labile and can decompose to fluoride and difluorophosgene.[4][5] If you observe decomposition, consider the following:
-
Lowering the Reaction Temperature: This is often the most effective way to prevent the decomposition of temperature-sensitive intermediates.
-
Using Milder Reagents: Avoid strongly basic or acidic conditions if your substrate and product are sensitive.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Q7: I am using an organometallic precursor and see significant homocoupling and/or proto-demetallation byproducts. How can I suppress these?
A7: The formation of homocoupling and proto-demetallation byproducts in reactions involving organometallic precursors like aryl stannanes and boronic acids is often a sign of non-productive reaction pathways. To suppress these:
-
Optimize Oxidant and Metal Stoichiometry: In silver-mediated reactions, the ratio of the silver salt to the oxidant is critical.[5]
-
Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor these side reactions.
-
Additives: In some cases, the addition of specific ligands or additives can stabilize the organometallic intermediates and favor the desired cross-coupling pathway.
Problem 3: Reagent and Reaction Condition Issues
Q8: The trifluoromethoxide source seems to be unstable under my reaction conditions. What are the best practices for handling and using these reagents?
A8: The trifluoromethoxide anion is notoriously unstable, which has been a major hurdle in the development of nucleophilic trifluoromethoxylation methods.[3][5] Best practices for handling reagents that generate this anion include:
-
Low Temperatures: Generate and use the trifluoromethoxide anion at low temperatures to minimize decomposition.
-
In situ Generation: Whenever possible, generate the anion in the presence of the electrophile to ensure it is trapped before it can decompose.
-
Anhydrous Conditions: Moisture can react with the trifluoromethoxide source and other reagents in the reaction mixture.
-
Stable Precursors: Consider using precursors that release the trifluoromethoxide anion under mild and controlled conditions, such as the combination of DNTFB and a suitable nucleophilic catalyst.[6]
Q9: How do the electronic properties of my aromatic substrate affect the reaction outcome, and how can I adjust the conditions accordingly?
A9: The electronic properties of the aromatic substrate have a significant impact on the success of trifluoromethoxylation reactions.
-
Electron-Rich Arenes: These substrates are more nucleophilic and can be more reactive. However, they are also more prone to C-alkylation and other electrophilic side reactions. For these substrates, milder electrophilic reagents and lower reaction temperatures are often necessary.
-
Electron-Deficient Arenes: These substrates are less nucleophilic and may require more reactive trifluoromethoxylating agents or harsher reaction conditions to achieve good conversion. However, they are generally less prone to C-alkylation.
It is often necessary to screen a range of reagents and conditions to find the optimal balance for a given substrate.
Problem 4: Purification Challenges
Q10: I am struggling to separate my trifluoromethoxy-aromatic product from the starting materials and byproducts. What are some effective purification strategies?
A10: The purification of trifluoromethoxy-substituted aromatics can be challenging due to the similar polarities of the product, starting materials, and certain byproducts. Effective strategies include:
-
Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Using a high-performance flash chromatography system can improve resolution.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective way to isolate the pure product.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For volatile products, distillation under reduced pressure can be a viable option.
Frequently Asked Questions (FAQs)
What are the main advantages of using electrophilic vs. nucleophilic trifluoromethoxylation methods?
Both electrophilic and nucleophilic methods have their distinct advantages. Electrophilic methods, which typically involve the reaction of a nucleophilic arene with an "OCF₃⁺" source, are often suitable for electron-rich aromatics. Nucleophilic methods, on the other hand, utilize a source of the trifluoromethoxide anion to react with an electrophilic arene (e.g., an aryl halide) and are generally more effective for electron-deficient systems. The choice of method largely depends on the electronic nature of the aromatic substrate and the desired bond disconnection.
How do I choose the right solvent for my trifluoromethoxylation reaction?
The solvent can play a critical role in the outcome of the reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. Aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide are commonly used. It is often necessary to screen a few different solvents to find the optimal one for a particular reaction. For silver-mediated reactions, the solvent system can have a significant impact on yield and byproduct formation.[5]
Are there any large-scale synthesis considerations for these reactions?
Scaling up trifluoromethoxylation reactions presents several challenges, including the cost and availability of reagents, the management of reaction exotherms, and the purification of large quantities of product. Some of the more traditional methods, while effective on a lab scale, use hazardous reagents that are not ideal for large-scale production.[3] Newer methods that utilize more stable and less hazardous reagents are being developed to address these challenges.
What are the safety precautions I should take when working with trifluoromethoxylating reagents?
Many trifluoromethoxylating reagents and their precursors can be toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reactions may generate gaseous byproducts, so proper scrubbing or venting procedures should be in place.
Experimental Protocols
Protocol 1: Silver-Mediated Trifluoromethoxylation of an Arylboronic Acid
This protocol is adapted from the work of Ritter and coworkers and describes a two-step, one-pot procedure.[5]
Materials:
-
Arylboronic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Silver (I) hexafluorophosphate (AgPF₆)
-
Trifluoromethoxide source (e.g., a stable salt or an in situ generated solution)
-
Oxidant (e.g., F-TEDA-PF₆)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the arylboronic acid in anhydrous methanol.
-
Add a solution of sodium hydroxide in methanol and stir the mixture at room temperature for 30 minutes.
-
Add AgPF₆ to the reaction mixture and stir for an additional 1 hour.
-
In a separate flask, prepare a solution of the trifluoromethoxide source and the oxidant in a mixture of anhydrous THF and acetone.
-
Add the aryl silver complex suspension to the solution of the trifluoromethoxide source and oxidant at the appropriate temperature (often sub-ambient).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Electrophilic O-Trifluoromethoxylation of a Phenol using an Umemoto-type Reagent
This is a general procedure for the electrophilic trifluoromethoxylation of a phenol.
Materials:
-
Phenol derivative
-
Umemoto's reagent (or a similar electrophilic trifluoromethylating agent)
-
Anhydrous non-nucleophilic base (e.g., diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol derivative in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the non-nucleophilic base dropwise to the solution.
-
In a separate flask, prepare a solution or suspension of the Umemoto's reagent in the same anhydrous solvent.
-
Slowly add the solution of the Umemoto's reagent to the cooled phenol/base mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Tables
Table 1: Comparison of Common Electrophilic Trifluoromethoxylating Reagents
| Reagent Type | Common Examples | Advantages | Disadvantages |
| Hypervalent Iodine Reagents | Togni Reagents | Bench-stable, commercially available, broad substrate scope.[3] | Can be expensive for large-scale synthesis.[1] |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, effective for a wide range of nucleophiles. | Can require harsh reaction conditions. |
| Other Electrophilic Sources | O-(trifluoromethyl)dibenzofuranium salts | Effective for O-trifluoromethylation of phenols.[3] | Often require very low temperatures for generation and reaction.[3] |
Diagrams
Caption: Troubleshooting Flowchart for Low Yield in Trifluoromethoxylation Reactions.
References
-
Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308-13310. [Link]
-
Shcherbakova, P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(47), 13992-13996. [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]
-
ResearchGate. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Postigo, A., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 1334-1376. [Link]
-
Ritter, T., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Harvard University. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Lee, S. H., & Macmillan, D. W. C. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(21), 5644-5647. [Link]
-
Kappe, C. O., et al. (2017). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 56(4), 1045-1049. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). C-F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(13), 2133-2144. [Link]
-
Togni, A., et al. (2016). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Journal of the American Chemical Society, 138(28), 8827-8834. [Link]
-
Macmillan, D. W. C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6749-6753. [Link]
-
Billard, T., et al. (2021). Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene. Chemistry – A European Journal, 27(64), 15993-15998. [Link]
-
Prakash, G. K. S., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Chemical Communications, 51(13), 2634-2637. [Link]
-
ResearchGate. (2019). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]
-
Tang, P., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 755. [Link]
Sources
- 1. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Sterically Hindered Aryl Bromides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specific focus on challenging, sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields and conversions with these demanding substrates. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with a di-ortho-substituted aryl bromide is giving very low to no yield. What are the most likely causes and how can I address them?
A1: Low or no yield in Suzuki couplings involving sterically hindered aryl bromides is a common challenge. The primary bottleneck is often the oxidative addition step, which is significantly retarded by bulky ortho substituents.[1][2] These substituents physically obstruct the approach of the palladium catalyst to the carbon-bromine bond. Additionally, reductive elimination to form the sterically congested biaryl product can also be slow.[3]
Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations. You need a more robust catalytic system.
-
Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. They form highly active, monoligated Pd(0) species in solution, which are less sterically encumbered and more reactive in the oxidative addition step.[4]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices.[4][5] They are designed to be both bulky and electron-rich, promoting both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can be highly effective, offering strong σ-donation and steric bulk.[6][7]
-
Troubleshooting Workflow: Catalyst & Ligand Screening
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Column Chromatography of Fluorinated Aromatic Compounds
Welcome to the technical support center for the column chromatography of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges and opportunities presented by these molecules. Fluorine's distinct electronic properties—high electronegativity, small size, and ability to form strong bonds—impart unique characteristics to aromatic compounds, often enhancing metabolic stability and binding affinity. However, these same properties can complicate chromatographic purification.
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format, moving from method development fundamentals to advanced troubleshooting.
Frequently Asked Questions: Method Development
Q1: How do I select the optimal stationary phase for my fluorinated aromatic compound?
The choice of stationary phase is the most critical parameter in developing a successful separation. The unique electronic nature of the C-F bond means that fluorinated aromatics interact differently with stationary phases compared to their non-fluorinated counterparts. A screening approach using different phase chemistries is often the most effective strategy.
Causality Behind the Choice: Separation is driven by the differential partitioning of analytes between the stationary and mobile phases. For fluorinated compounds, interactions are not limited to simple hydrophobicity. Dipole-dipole interactions, π-π stacking, and "fluorophilicity" (the tendency of fluorinated molecules to interact with other fluorinated molecules) play significant roles.
-
Normal Phase (Silica Gel/Alumina): For preparative flash chromatography of less polar compounds, silica gel is a common starting point. Its polar surface interacts with polar functional groups on the analyte. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds.[1] Alumina is a viable alternative in such cases.[2]
-
Reversed-Phase (C18, C8): These are the workhorses of HPLC.[3] While effective for many compounds, they can sometimes provide insufficient selectivity between a fluorinated compound and its non-fluorinated analogue, as both may have similar overall hydrophobicity. In some cases, fluorinated analytes show less retention on C18 than expected due to the oleophobicity (lipid-repelling nature) of the highly fluorinated moiety.
-
Fluorinated Phases (Pentafluorophenyl, F-Alkyl): These are specialized phases that offer alternative and often superior selectivity for fluorinated and aromatic compounds.[3][4][5]
-
Pentafluorophenyl (PFP) Phases: These phases are highly recommended for aromatic compounds. They provide multiple retention mechanisms, including hydrophobic interactions, π-π interactions, dipole-dipole, and charge transfer interactions with the electron-rich aromatic analytes.[5] The electron-deficient fluorinated phenyl ring of the stationary phase can selectively interact with electron-rich aromatic systems.
-
Perfluoroalkyl Phases: These phases leverage fluorophilicity. They show enhanced retention for halogenated compounds and can offer unique shape selectivity for positional isomers.[3][5] Heavily fluorinated molecules are often better retained on these columns compared to traditional C18 phases.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar fluorinated aromatic compounds (e.g., those with multiple polar functional groups in addition to fluorine), HILIC is an excellent choice.[6][7][8] In HILIC, a polar stationary phase (like bare silica or a bonded polar phase) is used with a high-organic, low-aqueous mobile phase, allowing for the retention of compounds that would otherwise elute in the void volume on a reversed-phase column.[6][7][9]
Table 1: Comparison of Common Stationary Phases for Fluorinated Aromatic Compounds
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Considerations |
|---|---|---|---|
| Silica Gel | Adsorption (Polar Interactions) | Preparative purification of less polar to moderately polar compounds. | Can be acidic; potential for compound degradation.[1] |
| C18 / C8 | Hydrophobic (Van der Waals) | General purpose reversed-phase separations. | May offer insufficient selectivity for structurally similar fluorinated/non-fluorinated pairs. |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrophobic | Aromatic and positional isomers, halogenated compounds. Provides alternative selectivity to C18.[5] | Multiple interaction modes can be leveraged by changing mobile phase. |
| Perfluoroalkyl | Fluorophilic, Hydrophobic | Enhanced retention of fluorinated and halogenated compounds.[3][5] | Excellent for separating compounds based on their degree of fluorination. |
| HILIC | Partitioning into a water-enriched layer | Highly polar fluorinated aromatics that are unretained in reversed-phase.[6][7] | Requires careful control of mobile phase water content. |
Q2: What is the best approach for selecting and optimizing the mobile phase?
Mobile phase selection is intrinsically linked to your choice of stationary phase. The goal is to find a solvent system that provides adequate retention (k' between 2 and 10) and differential migration of your components (selectivity, α > 1).
A powerful, yet often overlooked, strategy for fluorinated compounds is the concept of using "orthogonal" or "hetero-pairing" systems, where a hydrocarbon stationary phase is paired with a fluorinated mobile phase modifier, or vice-versa.[10][11]
Workflow for Mobile Phase Selection
Caption: Mobile phase selection workflow.
Expert Insights on Mobile Phase Modifiers: For challenging separations of fluorinated and non-fluorinated analogues, traditional mobile phases may fail. The key is to exploit the unique properties of fluorine.
-
Fluorinated Alcohol Modifiers: Using solvents like 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier with a standard C8 or C18 column can dramatically improve separation.[11][12] The TFE can adsorb to the stationary phase surface, creating a "pseudo-fluorinated" phase that enhances the retention of fluorinated analytes through favorable fluorous-fluorous interactions.[11]
-
Temperature Effects: The interaction between fluorinated compounds is known to be sensitive to temperature.[11] Increasing the column temperature (e.g., to 45°C) can sometimes significantly improve separation efficiency and achieve baseline resolution where it was not possible at room temperature.[12]
Q3: My fluorinated aromatic compound is chiral. How should I approach the separation of its enantiomers?
The separation of enantiomers is critical in drug development, as they often have different pharmacological activities. The inclusion of fluorine in drug candidates is common, making chiral separations of fluorinated compounds a frequent necessity.
While standard chiral chromatography principles apply, the presence of fluorine can be leveraged. Specialized techniques have been developed that use ¹⁹F NMR in conjunction with chiral complexes to achieve rapid, separation-free analysis of enantiopurity.[13][14] However, for preparative or standard analytical purposes, chromatographic separation remains the gold standard.
Recommended Approach:
-
Screen Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, most commonly based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support). Screen your racemate against a panel of common CSPs under both normal phase (e.g., Hexane/Isopropanol) and reversed-phase conditions.
-
Evaluate Specialized CSPs: Some modern chiral selectors bonded to superficially porous particles have shown unique selectivity for separating fluorinated and desfluorinated compound mixtures with high efficiency and speed.[15]
-
Method Optimization: Once a promising CSP is identified, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
Troubleshooting Guide
Even with a well-designed method, problems can arise. This section addresses common issues encountered during the chromatography of fluorinated aromatic compounds.
Troubleshooting Workflow
Caption: General troubleshooting logic flow.
Table 2: Specific Problems, Causes, and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The electron-withdrawing nature of fluorine can enhance the acidity/basicity of nearby functional groups, leading to strong interactions with residual silanols on the silica surface. 2. Column Overload: Injecting too much sample mass. 3. Blocked Frit/Contamination: Particulates from the sample or mobile phase blocking the column inlet. | 1a. Switch to a high-purity, end-capped column. 1b. For basic compounds, lower the mobile phase pH with an additive like formic acid or TFA to protonate the analyte and minimize silanol interaction.[16] 2. Reduce the injection volume or dilute the sample.[16] 3. Replace the guard column or reverse-flush the analytical column (check manufacturer's instructions first).[16] |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. 2. Sample Overload (Concentration): Especially in normal phase chromatography. | 1. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[16] 2. Dilute the sample. |
| Compound Elutes Too Quickly or is Unretained (Reversed-Phase) | 1. High Polarity: The compound is too polar for the C18 phase. 2. Oleophobicity: The fluorinated portion of the molecule is repelled by the hydrocarbon stationary phase. | 1a. Switch to a more retentive phase like a PFP or perfluoroalkyl column.[3][5] 1b. If the compound is very polar, switch to HILIC mode.[6][8] 2. Use a fluorinated stationary phase to promote favorable fluorous-fluorous interactions. |
| Inadequate Separation of Fluorinated and Non-Fluorinated Analogues | 1. Insufficient Selectivity: The chosen column and mobile phase do not differentiate enough between the two compounds. | 1a. Switch Stationary Phase: This is the most powerful solution. Move from C18 to a PFP column to introduce different retention mechanisms (π-π, dipole).[5] 1b. Use a "Hetero-Pairing" System: On a standard C8 column, introduce TFE into the mobile phase to create a "fluorophilic" environment.[10][11] Conversely, on a fluorinated column, use a standard hydrocarbon mobile phase.[10] |
| Drifting Retention Times | 1. Temperature Fluctuations: Column temperature is not stable. Interactions involving fluorinated phases can be particularly temperature-sensitive.[11] 2. Mobile Phase Inconsistency: Selective evaporation of the more volatile solvent component or poor mixing in a gradient system. 3. Column Degradation: Loss of bonded phase due to extreme pH. | 1. Use a thermostatted column compartment. 2. Keep solvent reservoirs capped, and prepare fresh mobile phase daily. Ensure proper pump priming and mixing. 3. Operate within the column's recommended pH range (typically 2-8 for silica-based phases). |
| Irreversible Adsorption / No Elution | 1. Compound Instability: The analyte is decomposing on the stationary phase (e.g., on acidic silica).[1] 2. Strong, Undesired Interactions: The compound is binding irreversibly to active sites on the stationary phase or contaminants.[17] | 1. Test for stability by spotting on a TLC plate and letting it sit for an hour before developing. If it degrades, consider a less acidic stationary phase like alumina or a deactivated silica gel.[1] 2. Ensure the sample is clean before injection. Try a different stationary phase chemistry (e.g., polymer-based) that lacks the problematic active sites. |
Experimental Protocol: Screening for Separation of a Fluorinated/Non-Fluorinated Aromatic Pair
This protocol outlines a systematic approach to finding a separation method for a fluorinated aromatic compound and its direct non-fluorinated analogue using HPLC.
Objective: To achieve baseline separation (Resolution > 1.5) between Analytes A (non-fluorinated) and B (fluorinated).
Materials:
-
HPLC system with UV detector and column oven.
-
Columns:
-
Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
-
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water, 2,2,2-Trifluoroethanol (TFE).
-
Additives: Formic Acid (FA).
-
Standard solutions of Analytes A and B (~1 mg/mL in 50:50 ACN:Water).
Methodology:
-
Step 1: Initial C18 Screening
-
Install the C18 column and set the oven temperature to 30°C.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Run 1: Isocratic 50% B. Adjust the percentage until the analytes elute with a retention factor (k') between 2 and 10.
-
Run 2: If co-elution occurs, run a shallow gradient (e.g., 40-60% B over 20 minutes) to assess if separation is possible.
-
Analysis: If separation is poor (R < 1.2), proceed to the next step.
-
-
Step 2: PFP Column Screening
-
Replace the C18 with the PFP column. Keep all other conditions the same.
-
Run 3 & 4: Repeat the isocratic and gradient runs from Step 1.
-
Analysis: The PFP phase often provides different selectivity due to alternative interactions.[5] Observe any change in elution order or improvement in resolution. If separation is still inadequate, proceed to advanced mobile phase modification.
-
-
Step 3: Orthogonal Mobile Phase Strategy (TFE Modifier)
-
Re-install the C18 column (it often shows a more dramatic effect than PFP with TFE).
-
Prepare a new Mobile Phase B: 10% TFE in ACN (v/v) with 0.1% FA.
-
Run 5 & 6: Repeat the screening runs using this new Mobile Phase B. The presence of TFE can selectively increase the retention of the fluorinated analyte.[10][11]
-
Analysis: Compare the chromatogram to Run 1 & 2. Look for a significant increase in the separation factor (α).
-
-
Step 4: Temperature Optimization
-
Using the most promising column/mobile phase combination from the previous steps, increase the column temperature to 45°C.
-
Run 7: Re-run the optimized isocratic or gradient method.
-
Analysis: An increase in temperature can improve peak efficiency and sometimes alter selectivity, providing the final boost needed for baseline resolution.[11][12]
-
By following this systematic, self-validating protocol, you can efficiently explore the key parameters and leverage the unique chemistry of fluorinated compounds to achieve a successful separation.
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Jiang, Z. X., Yu, Y. B., & Li, X. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Retrieved from [Link]
-
Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Retrieved from [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
- Kamiusuki, T., Monde, T., & Yano, K. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]
- Mester, Z., et al. (2016). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry.
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Sereda, G., et al. (2016). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH.
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
- Barroso, V., et al. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Ali, A., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Jones, M., et al. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
- De Zanger, C., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed.
- Google Patents. (n.d.).
- Ukrainian Chemistry Journal. (n.d.). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Dinh, N. P., Jonsson, T., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Silica Gel Column Chromatography. (n.d.).
- ChemistryViews. (2012).
- McNeill, K., et al. (2019).
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Chemistry For Everyone. (n.d.).
- MDPI. (2024).
- Kim, S. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Common Organic Chemistry. (n.d.).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. cup.edu.cn [cup.edu.cn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 14. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
- 17. Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C5EM00223K [pubs.rsc.org]
Technical Support Center: LC-SPE/NMR for Impurity Identification in Complex Reaction Mixtures
Welcome to the technical support center for LC-SPE/NMR. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful hyphenated technique for the structural elucidation of impurities in complex mixtures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the LC-SPE/NMR workflow, providing a solid foundation before delving into specific troubleshooting scenarios.
1. What is LC-SPE/NMR and why is it superior to offline analysis for impurity identification?
LC-SPE/NMR is a powerful analytical technique that automates the process of separating, isolating, concentrating, and structurally characterizing components of a complex mixture.[1][2] It directly couples High-Performance Liquid Chromatography (HPLC) for separation with Solid-Phase Extraction (SPE) for analyte trapping and concentration, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[1][2]
The primary advantage over traditional offline fraction collection is the minimization of sample handling and the reduced risk of sample degradation or contamination.[3] This fully automated and integrated approach is particularly crucial for analyzing unstable or low-level impurities that might not survive the evaporation and reconstitution steps of offline methods.[4]
2. What are the different modes of operation in an LC-NMR setup?
LC-NMR can be operated in several modes, each with its own advantages and limitations:
-
On-flow LC-NMR: The eluent from the LC column flows continuously through the NMR flow cell while spectra are continuously recorded.[5] This mode is useful for a quick overview of the mixture but suffers from low sensitivity due to the limited number of scans that can be acquired per peak.[6]
-
Stop-flow LC-NMR: When a peak of interest is detected (typically by a UV or MS detector), the LC flow is temporarily stopped, holding the analyte within the NMR flow cell for extended signal averaging to improve sensitivity.[5]
-
Loop Collection: In this mode, specific chromatographic peaks are diverted into sample loops for temporary storage before being transferred to the NMR for analysis. This allows for the analysis of multiple peaks from a single chromatographic run.
-
LC-SPE-NMR: This is the most advanced mode, where the analyte peak is trapped on a solid-phase extraction cartridge. This step effectively removes the protonated LC mobile phase, and the concentrated analyte is then eluted with a small volume of deuterated solvent into the NMR probe. This significantly enhances sensitivity and allows for the acquisition of high-quality 2D NMR spectra, which are often essential for complete structure elucidation.[6]
3. How does the SPE step in LC-SPE/NMR enhance sensitivity?
The SPE step boosts sensitivity in two primary ways:
-
Concentration: The analyte is trapped from a relatively large volume of LC eluent and then eluted into a much smaller volume (typically a few microliters) of deuterated solvent. This preconcentration can lead to a significant increase in the analyte's concentration in the NMR detection coil.[7]
-
Solvent Exchange: The protonated mobile phase used for the chromatographic separation, which would create large interfering signals in the ¹H NMR spectrum, is washed away.[3] The subsequent elution with a deuterated solvent provides a "clean" background for the NMR measurement, eliminating the need for aggressive solvent suppression techniques that can also suppress nearby analyte signals.[8]
4. Can I use any LC method for LC-SPE/NMR?
While many standard LC methods can be adapted, there are important considerations for compatibility with the SPE and NMR components:
-
Mobile Phase Composition: Buffers containing non-volatile salts (e.g., phosphate) should be avoided as they can precipitate and clog the SPE cartridge or the NMR probe. Volatile buffers like ammonium formate or acetate are preferred, especially if an MS detector is also used.
-
Solvent Strength: The sample solvent should ideally be weaker than the initial mobile phase to ensure good peak shape on the analytical column.[9]
-
Flow Rate: The LC flow rate must be compatible with the SPE cartridge's trapping efficiency. High flow rates can lead to analyte breakthrough.[3]
II. The LC-SPE/NMR Workflow: A Visual Guide
The following diagram illustrates the sequential steps in a typical LC-SPE/NMR experiment for impurity identification.
Caption: The LC-SPE/NMR workflow for automated impurity analysis.
III. Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Chromatographic & Peak Trapping Issues
Q1: My chromatographic peaks are broad or tailing. How does this affect my experiment and how can I fix it?
-
Causality & Impact: Poor peak shape is a critical issue. Broad peaks lead to lower concentration as they enter the SPE cartridge, potentially reducing trapping efficiency. Peak tailing can cause incomplete trapping of the analyte or co-trapping of adjacent impurities, complicating the final NMR spectrum.[10] Common causes include column overloading, mismatched injection solvent strength, or extra-column dead volume.[11][12][13]
-
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample or decrease the injection volume.[11] As a general rule, ensure your sample load is appropriate for the column dimensions.
-
Verify Injection Solvent: The injection solvent should be as weak as, or weaker than, your initial mobile phase conditions to ensure proper focusing of the analyte band at the head of the column.[9]
-
Inspect System Connections: Check all fittings and tubing for potential dead volumes, especially between the injector, column, and detector.[12] Improperly seated ferrules are a common culprit.[12]
-
Column Health: If the problem persists, the column itself may be fouled or have developed a void. Try flushing the column according to the manufacturer's instructions or replace it if necessary.[11]
-
Q2: I'm not trapping my analyte of interest on the SPE cartridge (low recovery). What are the likely causes?
-
Causality & Impact: Low recovery means insufficient material will be transferred to the NMR, resulting in poor signal-to-noise or no signal at all. This is one of the most common failure points in the workflow. The issue typically stems from a mismatch between the analyte's properties, the SPE sorbent, and the LC mobile phase at the time of trapping.
-
Troubleshooting Protocol:
Caption: Decision tree for troubleshooting low SPE recovery.
-
Detailed Explanation:
-
Sorbent Selection: For reversed-phase chromatography, if your analyte is polar and breaks through a C18 cartridge, consider a polymer-based sorbent which offers stronger retention for such compounds.[14]
-
Mobile Phase Strength: In a gradient elution, if your impurity elutes at a high organic percentage, its affinity for the reversed-phase SPE sorbent will be low. You may need to adjust your LC method to decrease the organic content of the mobile phase as the peak of interest is being transferred to the cartridge.
-
Cartridge Overloading: Every SPE cartridge has a finite capacity. Injecting too much of the main component or having a high concentration of the impurity itself can saturate the sorbent, leading to breakthrough.[3]
-
Flow Rate: High flow rates can reduce the residence time of the analyte on the SPE sorbent, preventing effective binding.[3]
-
Q3: My analyte is trapped, but I can't elute it from the SPE cartridge into the NMR.
-
Causality & Impact: This issue also leads to no NMR signal. It indicates that the elution solvent is too weak to disrupt the interaction between your analyte and the SPE sorbent.
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: The choice of deuterated solvent for elution is critical. Deuterated acetonitrile and methanol are common choices.[3] If using deuterated methanol (a polar solvent) for a nonpolar analyte on a C18 cartridge doesn't work, you may need a stronger, less polar deuterated solvent like deuterated acetone or THF. However, ensure compatibility with your NMR probe components.
-
Modify Elution Solvent: For ionizable compounds, adding a small amount of an acid (e.g., deuterated formic acid) or base (e.g., deuterated ammonium hydroxide) to the elution solvent can neutralize the analyte and facilitate its release from an ion-exchange sorbent or from secondary interactions on a silica-based sorbent.[15]
-
Check for Secondary Interactions: Sometimes, analytes can have unexpected secondary interactions with the sorbent material (e.g., polar interactions with residual silanols on a C18 phase). Using a different elution solvent or a different type of SPE cartridge (e.g., polymeric) can mitigate this.
-
| Problem | Likely Cause | Primary Solution | Secondary Action |
| Analyte Breakthrough (No Trapping) | Mobile phase is too strong | Decrease organic % in LC mobile phase during trapping window | Switch to a more retentive SPE sorbent (e.g., polymeric) |
| Analyte is too polar for sorbent | Use a mixed-mode or polymer-based SPE cartridge | Modify mobile phase pH to increase analyte retention | |
| SPE cartridge is overloaded | Inject less sample or use a higher capacity cartridge | Perform a sample cleanup prior to LC injection | |
| Incomplete Elution from SPE | Elution solvent is too weak | Use a stronger deuterated solvent (e.g., Acetonitrile-d3 > Methanol-d4) | Add a modifier (e.g., acid/base) to the elution solvent |
| Strong secondary interactions | Use a different elution solvent to disrupt interactions | Switch to an alternative SPE sorbent with different chemistry |
B. NMR-Specific Issues
Q1: My NMR signal is very weak, even after successful trapping.
-
Causality & Impact: The ultimate goal is a high-quality NMR spectrum. Weak signals prevent the acquisition of 2D NMR data, which is often necessary for unambiguous structure elucidation. This points to an insufficient amount of analyte in the NMR coil.
-
Troubleshooting Steps:
-
Perform Multiple Trappings: The most effective way to increase the amount of analyte is to perform multiple consecutive LC runs, trapping the same impurity peak on the same SPE cartridge each time.[6] This cumulative loading can increase the signal-to-noise ratio significantly, often making 2D NMR experiments feasible.[6]
-
Optimize Elution Volume: Ensure you are eluting the analyte from the SPE cartridge in the smallest possible volume of deuterated solvent. This maximizes the concentration in the NMR flow cell.[3]
-
Use a Cryoprobe: If available, using a cryogenically cooled NMR probe can increase sensitivity by a factor of 3-4, which translates to a 9-16 fold reduction in experiment time.[5]
-
Check Shimming: Poor magnetic field homogeneity will result in broad lineshapes and a lower signal-to-noise ratio.[16] Ensure the spectrometer is well-shimmed on your sample.
-
Q2: I see large solvent signals in my ¹H NMR spectrum that obscure my analyte peaks.
-
Causality & Impact: Despite the solvent exchange in the SPE step, residual protonated solvent from the LC mobile phase or water can be present. These signals can be thousands of times more intense than the analyte signals, making it impossible to see the peaks of interest.
-
Troubleshooting Steps:
-
Optimize the SPE Wash Step: Before eluting with deuterated solvent, ensure the SPE cartridge is thoroughly washed with a solvent that will remove the LC mobile phase but not elute the analyte. A common strategy is to use D₂O for reversed-phase separations.
-
Use Effective Solvent Suppression: Modern NMR spectrometers are equipped with excellent solvent suppression pulse sequences. The WET (Watergate Excitation Technique) sequence is highly effective for suppressing multiple solvent signals and is a standard choice for LC-NMR applications.[8]
-
Dry the SPE Cartridge: Before elution, passing a stream of inert gas (like nitrogen) through the SPE cartridge can help remove residual volatile solvents.
-
Use High-Purity Deuterated Solvents: Ensure your deuterated elution solvents are of high quality and stored properly to minimize contamination with water.[16]
-
Q3: My NMR peak chemical shifts seem to be different from what I expect.
-
Causality & Impact: Incorrect chemical shifts can lead to misidentification of the impurity. While the SPE step helps standardize the final solvent, residual components can still cause shifts.
-
Troubleshooting Steps:
-
Standardize Elution: The LC-SPE approach has the advantage of allowing for standardized final solvents (e.g., always eluting in deuterated acetonitrile).[6] This makes it easier to compare spectra and build a library.
-
Check for pH Effects: If your analyte is pH-sensitive, residual acidic or basic modifiers from the LC mobile phase could alter its protonation state and thus its chemical shifts. A thorough wash step is crucial.
-
Concentration Effects: Very high concentrations of the analyte, achieved through multiple trappings, can sometimes lead to small changes in chemical shifts due to intermolecular interactions.[16]
-
Reference Your Spectrum: Ensure you are correctly referencing the chemical shift scale to a known standard, such as residual solvent signals (e.g., CHD₂CN in acetonitrile-d3) or an internal standard if one can be used.
-
IV. References
-
Royal Society of Chemistry. (n.d.). Application of LC-NMR to the Study of Natural Products. Books. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Retrieved from [Link]
-
Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2019, March 1). A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and Its Applications. Retrieved from [Link]
-
MDPI. (n.d.). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
News-Medical.Net. (n.d.). LC-NMR Applications. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
YouTube. (2024, January 16). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]
-
Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
-
PubMed. (2006, January). The design of a multi-dimensional LC-SPE-NMR system (LC(2)-SPE-NMR) for complex mixture analysis. Retrieved from [Link]
-
PubMed. (2003, July 15). LC-NMR-MS in drug discovery. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ACS Publications. (n.d.). Signal Enhancement in HPLC/Microcoil NMR Using Automated Column Trapping. Retrieved from [Link]
-
ACS Publications. (2022, June 16). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Retrieved from [Link]
-
Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic setups of the different LC–NMR working modes with parallel mass spectrometer (MS) detection. Retrieved from [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 27). Applications of NMR in Drug Substance and Drug Product Development. Retrieved from [Link]
-
Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. The design of a multi-dimensional LC-SPE-NMR system (LC(2)-SPE-NMR) for complex mixture analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-NMR-MS in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. SPE Phase and Solvent Selection | Thermo Fisher Scientific - CH [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Troubleshooting [chem.rochester.edu]
Validation & Comparative
The Trifluoromethoxy Group: A Strategic Bioisostere for the Methoxy Group in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic modification of a lead compound's structure can dramatically alter its efficacy, safety, and pharmacokinetic profile. Among the vast arsenal of chemical tools available to medicinal chemists, the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of molecular optimization. For decades, the methoxy group (-OCH3) has been a ubiquitous functional group, valued for its ability to modulate polarity and engage in hydrogen bonding. However, its susceptibility to metabolic degradation often presents a significant hurdle. Enter the trifluoromethoxy group (-OCF3), a fluorinated bioisostere that has emerged as a powerful alternative, offering a unique constellation of properties that can overcome many of the liabilities associated with its non-fluorinated counterpart.
This guide provides an in-depth, evidence-based comparison of the trifluoromethoxy and methoxy groups, delving into their distinct physicochemical properties, metabolic fates, and impacts on pharmacological activity. By understanding the nuanced differences between these two functional groups, researchers can make more informed decisions in the design of next-generation therapeutics.
A Tale of Two Ethers: Physicochemical Properties at a Glance
The seemingly subtle substitution of three hydrogen atoms with fluorine atoms imparts a profound shift in the electronic and physical nature of the methoxy group. These changes have far-reaching consequences for a molecule's behavior in a biological system.[1][2][3]
| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Implication in Drug Design |
| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing (inductive) | The -OCF3 group can alter the pKa of nearby functional groups, influence aromatic ring reactivity, and change the nature of interactions with the biological target.[4] |
| Lipophilicity (Hansch π) | ~ -0.02[5] | ~ +1.04[2][6][7] | The significantly higher lipophilicity of the -OCF3 group can enhance membrane permeability, including passage across the blood-brain barrier, but may also increase non-specific binding if not carefully balanced.[1][3] |
| Metabolic Stability | Prone to O-demethylation by CYP450 enzymes | Highly resistant to oxidative metabolism | Substitution with an -OCF3 group can block a key metabolic pathway, increasing the drug's half-life and bioavailability.[1][2] |
| Hydrogen Bond Acceptor Strength | Moderate | Very weak | The reduced ability of the -OCF3 group's oxygen to accept hydrogen bonds can alter binding interactions with the target protein.[1][2] |
| Conformation | Coplanar with aromatic rings | Orthogonal to aromatic rings | The distinct conformational preference of the -OCF3 group can influence the overall shape of the molecule and its fit within a binding pocket.[8] |
The Metabolic Gauntlet: Overcoming the O-Demethylation Liability
A primary driver for replacing a methoxy group with a trifluoromethoxy group is the enhancement of metabolic stability. The O-demethylation of methoxy groups, primarily mediated by cytochrome P450 enzymes (CYPs), is a common and often rapid metabolic pathway that leads to the formation of a phenol and formaldehyde. This can result in rapid clearance of the drug from the body, reducing its efficacy.
The trifluoromethoxy group, by contrast, is exceptionally resistant to this metabolic attack. The strong electron-withdrawing effect of the three fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[1][2] Furthermore, the steric bulk of the trifluoromethyl moiety can hinder the approach of metabolizing enzymes.[1] This "metabolic switching" strategy can dramatically increase a compound's half-life, leading to improved pharmacokinetic profiles and potentially allowing for lower or less frequent dosing.
Metabolic fate comparison of methoxy and trifluoromethoxy groups.
Lipophilicity and Permeability: A Double-Edged Sword
The trifluoromethoxy group is one of the most lipophilic single-atom substituents used in drug design.[7] This significant increase in lipophilicity compared to the methoxy group can be highly advantageous for drugs targeting the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier.[1] The enhanced membrane permeability can also improve oral absorption.
However, a substantial increase in lipophilicity must be carefully managed. Excessively lipophilic compounds can suffer from poor aqueous solubility, increased binding to plasma proteins (reducing the free fraction of the drug), and a higher propensity for non-specific binding to off-target proteins, which can lead to toxicity. Therefore, the decision to incorporate a trifluoromethoxy group requires a holistic assessment of the molecule's overall physicochemical properties.
Electronic Effects and Target Interactions
The methoxy group is a weak electron-donating group through resonance, while the trifluoromethoxy group is strongly electron-withdrawing due to the powerful inductive effect of the fluorine atoms.[4] This fundamental electronic difference can have a profound impact on a drug's interaction with its biological target.
The electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby acidic or basic centers. For example, a phenol substituted with a trifluoromethoxy group will be more acidic than its methoxy-substituted counterpart. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with the target.
Furthermore, the change in electronic distribution can directly influence binding affinity. The methoxy group's oxygen can act as a hydrogen bond acceptor, an interaction that is significantly weakened in the trifluoromethoxy group.[1][2] Conversely, the trifluoromethoxy group can engage in other types of favorable interactions, such as dipole-dipole or orthogonal multipolar interactions, which may not be possible for the methoxy group.
Differential binding interactions of methoxy and trifluoromethoxy groups.
Case Study: Riluzole
A classic example illustrating the benefits of the trifluoromethoxy group is the drug riluzole, used to treat amyotrophic lateral sclerosis (ALS). The presence of the -OCF3 group in riluzole is crucial for its therapeutic effect. It significantly enhances the molecule's lipophilicity, allowing it to effectively cross the blood-brain barrier to reach its site of action in the central nervous system. Furthermore, the trifluoromethoxy group contributes to the metabolic stability of riluzole, ensuring a longer duration of action.
Experimental Protocols for Comparative Evaluation
To empirically determine the impact of substituting a methoxy group with a trifluoromethoxy group, a series of standardized in vitro assays are essential. The following protocols are designed to provide robust and reproducible data for key drug-like properties.
Protocol 1: Determination of Lipophilicity (logD7.4) by Shake-Flask Method
This protocol details the "gold standard" shake-flask method for determining the octanol-water distribution coefficient at pH 7.4.
Materials:
-
Test compound (OCH3 and OCF3 analogs)
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and pH 7.4 buffer by mixing them vigorously for 24 hours, followed by separation.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add a 1:1 ratio of the pre-saturated n-octanol and buffer (e.g., 1 mL of each). Spike with the test compound stock solution to a final concentration of ~100 µM.
-
Equilibration: Cap the vials tightly and vortex vigorously for 1 minute. Place on a shaker for 1 hour at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the two phases.
-
Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase by a validated analytical method.
-
Calculation: The logD7.4 is calculated as: log10([Concentration in octanol] / [Concentration in aqueous phase]).
Quality Control:
-
Run a blank (vehicle only) to check for interfering peaks.
-
Use a known compound with a similar expected logD as a positive control.
-
Ensure the mass balance of the compound (sum of amounts in both phases) is between 80-120% of the initial amount.
Workflow for human liver microsomal stability assay.
Conclusion: A Strategic Choice for Enhanced Drug Properties
The trifluoromethoxy group is more than just a fluorinated analog of the methoxy group; it is a distinct functional moiety with a unique set of properties that can be strategically deployed to address specific challenges in drug design. Its ability to block metabolic O-demethylation, enhance lipophilicity, and modulate electronic interactions makes it an invaluable tool for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the decision to employ an -OCF3 group must be made in the context of the overall molecular properties, a thorough understanding of its comparative advantages over the traditional -OCH3 group empowers medicinal chemists to design more robust, effective, and safer medicines. The continued exploration of this "super-halogen" will undoubtedly lead to the development of novel therapeutics with superior clinical outcomes.
References
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
ResearchGate. (2025). New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate. [Link]
-
ACS Publications. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ACS Publications. [Link]
-
ACS Publications. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is not merely a quality benchmark; it is a prerequisite for safety, efficacy, and regulatory compliance. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and physical properties. The subject of this guide, 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile, is a substituted aromatic compound whose precise isomeric identity is critical for its intended application.
This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to unambiguously differentiate this compound from its potential positional isomers. We will move beyond rote procedural descriptions to explore the causal relationships between isomeric structure and spectral output, empowering researchers to make informed analytical decisions.
The Challenge: Differentiating Key Positional Isomers
The core structure is a phenylacetonitrile ring substituted with a bromine atom, a trifluoromethoxy group (-OCF3), and a cyanomethyl group (-CH2CN). While many isomers are possible, this guide will focus on a comparative analysis of three representative structures that present distinct analytical challenges and highlight the power of a multi-technique spectroscopic approach.
| Isomer | Structure | Substitution Pattern |
| Isomer A (Target) | This compound | 1,3,5-Trisubstituted |
| Isomer B | 4-Bromo-3-(trifluoromethoxy)phenylacetonitrile | 1,3,4-Trisubstituted |
| Isomer C | 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile | 1,2,4-Trisubstituted |
Our objective is to leverage Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a unique spectroscopic fingerprint for each isomer.
The Analytical Workflow: A Multi-Pronged Approach
A robust analytical strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build an unassailable case for structural confirmation. The workflow below illustrates this principle.
Caption: Integrated workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule. For distinguishing isomers, the analysis of chemical shifts, spin-spin coupling, and integration is definitive.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, a common external standard is CFCl₃.[1]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.[1] Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR: Deciphering Aromatic Substitution Patterns
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for differentiating these positional isomers.[2][3] The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) are dictated by the relative positions of the protons on the benzene ring. The electron-withdrawing nature of the bromo, trifluoromethoxy, and cyanomethyl groups will generally shift the aromatic protons downfield from the standard benzene value of ~7.3 ppm.[3][4]
Caption: Logic of ¹H NMR aromatic splitting patterns.
Predicted ¹H NMR Data Comparison
| Isomer | -CH₂CN Protons (δ, ppm) | Aromatic Protons (δ, ppm & Multiplicity) | Rationale |
| A: 3-Br, 5-OCF₃ | ~3.8 (s, 2H) | H2: ~7.8 (s, 1H)H4: ~7.6 (s, 1H)H6: ~7.7 (s, 1H) | The three aromatic protons are chemically non-equivalent and have no adjacent proton neighbors, leading to three distinct singlets. |
| B: 4-Br, 3-OCF₃ | ~3.8 (s, 2H) | H2: ~7.9 (d, 1H)H5: ~7.5 (dd, 1H)H6: ~7.7 (d, 1H) | H5 is coupled to H6. H6 is coupled to H5. H2 is coupled to H6 (long range) or appears as a singlet. This pattern is distinct from A and C. |
| C: 2-Br, 5-OCF₃ | ~4.0 (s, 2H) | H3: ~7.9 (d, 1H)H4: ~7.4 (dd, 1H)H6: ~7.6 (d, 1H) | The methylene protons are deshielded by the ortho-bromo substituent. H3 is coupled to H4, H4 is coupled to both H3 and H6, and H6 is coupled to H4. |
Note: Predicted chemical shifts (δ) are estimates. The key differentiator is the multiplicity (s=singlet, d=doublet, dd=doublet of doublets).
¹³C NMR: A Carbon Count and Environment Probe
¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For substituted benzenes, the number of aromatic signals directly indicates the symmetry of the substitution pattern. The chemical shifts are influenced by the attached substituents.[5][6]
Predicted ¹³C NMR Data Comparison
| Isomer | Aromatic Signals | -CH₂CN Signals | -OCF₃ Signal | C≡N Signal | Rationale |
| A: 3-Br, 5-OCF₃ | 6 unique signals | 1 signal (~28 ppm) | 1 signal (~121 ppm, q) | 1 signal (~116 ppm) | All six aromatic carbons are in unique electronic environments. The carbon of the -OCF₃ group will appear as a quartet (q) due to coupling with the three fluorine atoms.[5] |
| B: 4-Br, 3-OCF₃ | 6 unique signals | 1 signal (~28 ppm) | 1 signal (~121 ppm, q) | 1 signal (~116 ppm) | All six aromatic carbons are unique. |
| C: 2-Br, 5-OCF₃ | 6 unique signals | 1 signal (~30 ppm) | 1 signal (~121 ppm, q) | 1 signal (~116 ppm) | All six aromatic carbons are unique. The chemical shift of the cyanomethyl carbon may be slightly different due to the ortho-bromo group. |
While the number of signals may not differentiate these specific isomers, the precise chemical shifts, especially of the substituted carbons (C-Br, C-OCF₃, C-CH₂CN), will be unique for each and can be confirmed with 2D NMR techniques like HMBC.
¹⁹F NMR: The Definitive Tie-Breaker
Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a highly sensitive and powerful tool for differentiation.[7] The chemical shift of the fluorine nuclei is extremely sensitive to the electronic environment on the aromatic ring.[8][9]
Predicted ¹⁹F NMR Data Comparison
| Isomer | Predicted Chemical Shift (δ, ppm) | Rationale |
| A: 3-Br, 5-OCF₃ | ~ -58 to -60 | The -OCF₃ group is meta to both the bromo and cyanomethyl groups. This unique electronic environment will produce a characteristic chemical shift. |
| B: 4-Br, 3-OCF₃ | ~ -60 to -62 | The -OCF₃ group is ortho to the bromo group and meta to the cyanomethyl group. The ortho-relationship to the bulky and electron-withdrawing bromine will significantly influence the fluorine chemical shift compared to Isomer A. |
| C: 2-Br, 5-OCF₃ | ~ -59 to -61 | The -OCF₃ group is meta to the bromo group and para to the cyanomethyl group. This distinct electronic arrangement will result in a unique chemical shift, different from both A and B. |
Note: All signals will be singlets as there are no other fluorine atoms to couple with. The relative differences in chemical shift are the key diagnostic feature.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10] While all three isomers contain the same functional groups, the exact position of the absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can differ due to the distinct molecular symmetry and electronic effects of each isomer.[11][12]
Experimental Protocol: IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Characteristic IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| C≡N Stretch (Nitrile) | 2240 - 2260 | A sharp, medium-intensity band. Its exact position may shift slightly between isomers.[13][14] |
| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium intensity bands from the cyanomethyl group. |
| C-O-C Stretch (Ether) | 1200 - 1300 | A strong band associated with the trifluoromethoxy group. |
| C-F Stretch | 1000 - 1150 | Strong, characteristic bands for the -OCF₃ group. |
| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Key Diagnostic Region. The pattern of bands in this region is highly characteristic of the aromatic substitution pattern.[10] A 1,3,5-trisubstituted ring (Isomer A) will have a very different pattern from 1,3,4- (Isomer B) or 1,2,4-trisubstituted (Isomer C) rings. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's structure.[15]
Experimental Protocol: MS Analysis (EI)
-
Sample Introduction: Introduce a small, dilute sample into the instrument, typically via direct infusion or through a GC inlet.
-
Ionization: Use Electron Impact (EI) ionization to fragment the molecule.
-
Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, TOF).
-
Detection: The detector records the abundance of each ion.
Interpreting the Mass Spectra
-
Molecular Ion (M⁺): All isomers will have the same molecular weight (C₉H₅BrF₃NO, MW ≈ 280.05 g/mol ).[16] A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity for the molecular ion: M⁺ and (M+2)⁺.[17][18] This immediately confirms the presence of one bromine atom.
-
Fragmentation Pattern: The way the molecular ion breaks apart can help differentiate isomers.[19][20] While some fragments may be common (e.g., loss of Br, loss of OCF₃), the relative abundances of key fragments can differ. For instance, an ortho-substituent (Isomer C) can sometimes influence fragmentation pathways that are less favorable in meta-substituted isomers (A and B). The most stable aromatic cation fragment will likely be a dominant peak.
Predicted Key Fragments (m/z)
| Fragment | Description | Expected m/z | Comment |
| [M]⁺ | Molecular Ion | ~280 & 282 | Confirms molecular formula and presence of one bromine atom. |
| [M - Br]⁺ | Loss of Bromine | ~201 | A common fragmentation pathway for bromo-aromatics. |
| [M - OCF₃]⁺ | Loss of Trifluoromethoxy | ~195 & 197 | Loss of the ether group. |
| [M - CH₂CN]⁺ | Loss of Cyanomethyl | ~240 & 242 | Cleavage of the benzylic bond. |
The relative intensities of these fragment ions will be the primary differentiator in the mass spectrum.
Conclusion: A Synthesis of Spectroscopic Evidence
No single spectroscopic technique can, with absolute and effortless certainty, differentiate the isomers of this compound. However, by adopting a multi-technique workflow, a clear and unambiguous structural assignment becomes straightforward.
-
¹H NMR provides the most definitive initial evidence through the unique splitting patterns of the aromatic protons.
-
¹⁹F NMR serves as a powerful and highly sensitive secondary confirmation, with the chemical shift of the -OCF₃ group acting as a unique fingerprint for each isomer's electronic environment.
-
IR Spectroscopy offers crucial corroborating evidence, particularly through the analysis of the C-H out-of-plane bending vibrations in the fingerprint region, which are characteristic of the substitution pattern.
-
Mass Spectrometry confirms the elemental composition (C, H, Br, F, N, O) via the molecular ion's mass and isotopic pattern, while relative fragment intensities can provide supporting structural evidence.
By systematically acquiring and interpreting data from these core spectroscopic techniques, researchers, scientists, and drug development professionals can ensure the isomeric purity and structural integrity of their compounds, a critical step in the path from laboratory synthesis to final application.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]
-
Chem LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Coutens, B., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. [Link]
-
Chem LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
ResearchGate. Figure S88. 19 F NMR spectrum of 3k, Related to Scheme 3. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
National Institute of Standards and Technology. Benzyl nitrile - the NIST WebBook. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
Supporting Information. General information. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University College London. Chemical shifts. [Link]
-
Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
-
National Institutes of Health. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... [Link]
-
National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
-
arXiv. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. azom.com [azom.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. [2401.13634] The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 12. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 13. Benzyl nitrile [webbook.nist.gov]
- 14. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Metabolic Stability of Trifluoromethoxy-Containing Compounds
Introduction: The Rise of the Trifluoromethoxy Group in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists continually seek to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, aimed at enhancing metabolic stability, modulating physicochemical properties, and improving overall pharmacokinetic profiles.[1][2] While the trifluoromethyl (-CF₃) group has long been a staple in this endeavor, the trifluoromethoxy (-OCF₃) group is rapidly gaining prominence in both pharmaceutical and agrochemical chemistry.[1][3]
The -OCF₃ group offers a unique constellation of properties: it is a powerful electron-withdrawing group, it significantly increases lipophilicity (often more so than the -CF₃ group), and, critically, it can confer exceptional metabolic stability.[4][5][6] This guide provides an in-depth comparison of the in vitro metabolic stability of trifluoromethoxy-containing compounds against common alternatives, grounded in established experimental protocols and mechanistic insights. We will explore the causality behind its metabolic resistance and provide a self-validating, detailed protocol for its assessment, enabling researchers to make informed decisions in their drug discovery programs.
Mechanistic Underpinnings of Metabolic Stability: -OCF₃ vs. -OCH₃ and -CF₃
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[7][8] A common metabolic liability for many drug candidates is the presence of a methoxy (-OCH₃) group, which is highly susceptible to CYP-mediated O-dealkylation. This process cleaves the ether bond, often leading to rapid clearance and the formation of potentially active or reactive metabolites.
The trifluoromethoxy group provides a robust shield against this metabolic pathway. The rationale is twofold:
-
Electronic Deactivation: The three highly electronegative fluorine atoms strongly withdraw electron density from the oxygen and the ether carbon. This deactivation makes the oxygen atom less susceptible to oxidation by CYP enzymes.[6]
-
Steric Hindrance: The bulkier -OCF₃ group can sterically hinder the approach of metabolizing enzymes to the ether linkage, making it more difficult for the enzyme's active site to access and oxidize the O-C bond.[6][9]
Compared to the trifluoromethyl (-CF₃) group, the -OCF₃ group also offers distinct advantages. While both groups block metabolism at their point of attachment due to the strength of the C-F bond, the -OCF₃ group's influence on lipophilicity and molecular conformation can be more profound, impacting membrane permeability and target engagement.[1][4]
Key Metabolic Pathways
The primary metabolic pathways relevant to these groups are illustrated below. The introduction of the -OCF₃ group is a classic "metabolic switching" strategy, blocking a labile site and forcing metabolism to occur, if at all, at other positions on the molecule.[10]
Caption: Key metabolic pathways for methoxy vs. trifluoromethoxy groups.
Comparative In Vitro Metabolic Stability Data
While direct, quantitative comparisons depend on the specific molecular scaffold, general trends can be summarized based on the known properties of these functional groups. The following table illustrates the expected impact on key ADME parameters when substituting a metabolically labile group with -CF₃ or -OCF₃.
| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethyl (-CF₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale & References |
| Lipophilicity (Hansch π) | Neutral to slightly lipophilic | Lipophilic (+0.88) | Highly Lipophilic (+1.04) | The -OCF₃ group is one of the most lipophilic substituents used in drug design.[1][6] |
| Primary Metabolic Pathway | O-Dealkylation | Aromatic/Aliphatic Hydroxylation | Aromatic/Aliphatic Hydroxylation | The C-F and O-CF₃ bonds are highly resistant to metabolic cleavage, blocking that site.[6][10][11] |
| Expected In Vitro Half-life (t½) | Short | Long | Very Long | Resistance to metabolism at the substituted position leads to slower clearance of the parent drug.[5][10] |
| Expected Intrinsic Clearance (CLᵢₙₜ) | High | Low | Very Low | Intrinsic clearance reflects the liver's metabolic capacity; blocking a major pathway reduces this value.[7][10] |
Experimental Protocol: Human Liver Microsomal Stability Assay
This section provides a detailed, self-validating protocol for assessing in vitro metabolic stability. The objective is to measure the rate of disappearance of a test compound when incubated with human liver microsomes (HLMs), a subcellular fraction rich in CYP enzymes.[11][12]
Causality Behind Experimental Choices
-
System: Liver microsomes are chosen as a cost-effective, standardized source of Phase I metabolic enzymes (like CYPs).[7][13]
-
Cofactor: An NADPH regenerating system is essential. CYPs are oxidoreductases that require NADPH as a source of reducing equivalents to activate molecular oxygen for the oxidation of substrates.[12][14]
-
Controls: Including a "minus cofactor" control is critical to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability. High- and low-clearance compounds serve as positive controls to validate the activity of the microsomal batch.[11]
-
Termination: The reaction is stopped with a cold organic solvent (acetonitrile) to precipitate proteins and halt all enzymatic activity instantly.[12]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for its high sensitivity and selectivity, allowing for accurate quantification of the parent compound over time.[11]
Step-by-Step Methodology
-
Materials & Reagents:
-
Test Compound (TC) and Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C.
-
100 mM Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS).
-
96-well incubation plates, incubator/shaker, centrifuge.
-
LC-MS/MS system.
-
-
Preparation:
-
Prepare a 1 mM stock solution of the TC and controls in DMSO.
-
Thaw HLMs on ice and dilute to a working concentration of 1.0 mg/mL in phosphate buffer.
-
Prepare the incubation plate: Add phosphate buffer to all wells. Add the TC to achieve a final incubation concentration of 1 µM. For "-NADPH" control wells, add buffer instead of the regenerating system.
-
-
Incubation:
-
Pre-warm the incubation plate containing the TC and HLMs for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except "-NADPH" controls). This is the T=0 minute starting point for the reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the appropriate wells.
-
Immediately add the aliquot to a termination plate containing 2-3 volumes of ice-cold ACN with the internal standard. This action simultaneously stops the reaction and precipitates the microsomal proteins.[11][12]
-
-
Sample Processing & Analysis:
-
Seal the termination plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of TC remaining versus time.
-
Determine the slope of the line (k) from the linear portion of the decay curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability.[5][9] Its inherent resistance to oxidative metabolism, particularly O-dealkylation, makes it a superior alternative to the traditional methoxy group in many scaffolds.[6] While generally conferring greater metabolic stability than the trifluoromethyl group, the selection between -OCF₃ and -CF₃ must be made in the context of the overall drug design strategy, considering their differential effects on lipophilicity, solubility, and target binding.[11]
The robust in vitro microsomal stability assay detailed here provides a reliable and essential method for quantifying these effects early in the drug discovery process. Adherence to such self-validating protocols, as encouraged by regulatory bodies like the FDA and EMA, is critical for generating high-quality data to guide lead optimization and select candidates with a higher probability of clinical success.[15][16][17] As synthetic methodologies for incorporating the -OCF₃ group become more accessible, its prevalence in next-generation therapeutics is poised to grow significantly.
References
-
Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]
-
Title: In Vitro Metabolic Stability - Creative Bioarray Source: Creative Bioarray URL: [Link]
-
Title: Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study Source: MDPI URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: The Importance of Trifluoromethoxy Group in Chemical Synthesis Source: Hopax URL: [Link]
-
Title: Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals Source: ResearchGate URL: [Link]
-
Title: Trifluoromethoxy-containing pharmaceutical drugs Source: ResearchGate URL: [Link]
-
Title: Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]
-
Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: American Chemical Society URL: [Link]
-
Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Source: Trade Science Inc. URL: [Link]
-
Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability Source: PubMed URL: [Link]
-
Title: Metabolism and Toxicity of Fluorine Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biochemistry, Cytochrome P450 Source: National Institutes of Health (NIH) URL: [https://www.ncbi.nlm.nih.gov/books/NBK5382 cytochrome p450/]([Link] cytochrome p450/)
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: Examples of OCF3‐containing pharmaceuticals and agrochemicals. Source: ResearchGate URL: [Link]
-
Title: Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry Source: Lewis Research Group URL: [Link]
-
Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: PubMed Central URL: [Link]
-
Title: Fluoxetine Source: Wikipedia URL: [Link]
-
Title: Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methods to Increase the Metabolic Stability of 18 F-Radiotracers Source: MDPI URL: [Link]
-
Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]
-
Title: Guidance for Industry: drug interactions, in vitro and in vivo Source: Regulations.gov URL: [Link]
-
Title: Collection - Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source: Figshare URL: [Link]
-
Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]
-
Title: ACS Catalysis Journal Source: ACS Publications URL: [Link]
-
Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: ResearchGate URL: [Link]
-
Title: 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures Source: YouTube URL: [Link]
-
Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 7. ANALYTICAL METHODS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) Source: The University of Aberdeen Research Portal URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. bioivt.com [bioivt.com]
A Comparative Analysis of Halogenated Phenylacetonitrile Reactivity: A Guide for Researchers
Halogenated phenylacetonitriles are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of both the aromatic ring and the benzylic position, which can be strategically manipulated to construct complex molecular architectures. The nature and position of the halogen substituent profoundly influence the reactivity of these molecules, dictating the feasibility and outcome of various chemical transformations. This guide provides a comprehensive comparative analysis of the reactivity of halogenated phenylacetonitriles, offering insights into the underlying electronic and steric effects and providing experimental data to support the discussion.
The Dichotomy of Halogen Effects: A Guiding Principle
Halogens exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The interplay of these two opposing effects, along with the steric hindrance imposed by the halogen, governs the reactivity of the molecule.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system, donating electron density. This effect activates the ring towards electrophilic aromatic substitution, particularly at the ortho and para positions. The extent of this donation is most effective for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.
-
Steric Hindrance: The size of the halogen atom can influence the rate and regioselectivity of reactions. This is particularly pronounced for ortho-substituted isomers, where a bulky halogen can impede the approach of reagents to the adjacent reaction sites.
Reactivity at the Aromatic Ring: A Tale of Two Substitution Patterns
The halogenated phenylacetonitrile scaffold allows for two primary modes of reaction at the aromatic ring: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the cyano group (-CN) activates the aromatic ring of halogenated phenylacetonitriles towards nucleophilic attack, especially when the halogen is positioned ortho or para to the cyanomethyl group. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Influence of Halogen Position:
-
Ortho and Para Isomers: These isomers are significantly more reactive towards SNAr than their meta counterparts. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electron-withdrawing cyano group, providing substantial stabilization. The ortho isomer is often more reactive than the para isomer due to the stronger inductive effect of the halogen at closer proximity to the reaction center.[1]
-
Meta Isomers: In the meta isomer, the negative charge of the Meisenheimer complex cannot be delocalized onto the cyano group. Consequently, these isomers are much less reactive and often require harsh reaction conditions.
Influence of the Halogen:
The reactivity order for the leaving group in SNAr reactions is often referred to as the "element effect" and typically follows the trend: F > Cl > Br > I .[2][3] This counterintuitive order is a result of the reaction's rate-determining step. The initial attack of the nucleophile to form the Meisenheimer complex is the slow step, and the highly electronegative fluorine atom strongly stabilizes the developing negative charge through its powerful inductive effect, thereby lowering the activation energy of this step.[4]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (Predicted Trends)
| Substrate | Halogen Position | Halogen | Predicted Relative Reactivity | Rationale |
| 2-Fluorophenylacetonitrile | ortho | F | Very High | Strong -I effect of F stabilizes the Meisenheimer complex; -CN group provides resonance stabilization. |
| 4-Fluorophenylacetonitrile | para | F | High | Strong -I effect of F and resonance stabilization from the -CN group. |
| 2-Chlorophenylacetonitrile | ortho | Cl | High | Good balance of inductive stabilization and leaving group ability. |
| 4-Chlorophenylacetonitrile | para | Cl | Moderate-High | Moderate inductive stabilization and good leaving group ability. |
| 2-Bromophenylacetonitrile | ortho | Br | Moderate | Weaker inductive effect compared to Cl, but a better leaving group. |
| 4-Bromophenylacetonitrile | para | Br | Moderate | Weaker inductive effect compared to Cl. |
| 2-Iodophenylacetonitrile | ortho | I | Low | Weakest inductive effect among halogens. |
| 4-Iodophenylacetonitrile | para | I | Low | Weakest inductive effect. |
| 3-Halophenylacetonitriles | meta | F, Cl, Br, I | Very Low | Lack of resonance stabilization of the Meisenheimer intermediate by the -CN group. |
Experimental Protocol: SNAr of 2-Halobenzonitriles with Ketones
A study by Bao and coworkers on the synthesis of isoquinolones provides a relevant experimental protocol for the SNAr of 2-halobenzonitriles.[5] While not phenylacetonitriles, the activation by the ortho-cyano group is analogous.
-
Reaction: KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones followed by Cu(OAc)2-catalyzed cyclization.
-
Reagents: 2-Halobenzonitrile (1.0 mmol), ketone (1.2 mmol), KOtBu (2.0 mmol), Cu(OAc)2 (10 mol%).
-
Solvent: Toluene (5 mL).
-
Procedure: A mixture of the 2-halobenzonitrile, ketone, and KOtBu in toluene is stirred at 100 °C. After completion of the SNAr step, Cu(OAc)2 is added, and the reaction is continued to effect cyclization.
-
Observation: The study found that 2-bromobenzonitriles generally gave the best yields, suggesting a balance between activation and leaving group ability under these specific copper-catalyzed cyclization conditions.[5]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated phenylacetonitriles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are indispensable tools for C-C and C-N bond formation.
Influence of Halogen Position:
-
Ortho Isomers: The reactivity of ortho-substituted isomers can be diminished by steric hindrance, which can impede the oxidative addition of the palladium catalyst to the C-X bond.
-
Meta and Para Isomers: These isomers generally exhibit good reactivity, with the electronic nature of the substituent playing a more dominant role.
Influence of the Halogen:
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond strength. The oxidative addition step is typically rate-limiting, and weaker C-X bonds lead to faster reactions. Therefore, the reactivity order is: I > Br > Cl >> F . Aryl fluorides are generally unreactive under standard cross-coupling conditions.
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted Trends and Experimental Observations)
| Substrate | Halogen Position | Halogen | Predicted Relative Reactivity | Experimental Yield (%)[6] |
| 4-Iodophenylacetonitrile | para | I | Very High | ~95-99% |
| 4-Bromophenylacetonitrile | para | Br | High | 91% |
| 4-Chlorophenylacetonitrile | para | Cl | Moderate | ~70-85% (with specialized catalysts) |
| 4-Fluorophenylacetonitrile | para | F | Very Low | Typically unreactive |
| 2-Iodophenylacetonitrile | ortho | I | High | Potentially lower yields due to steric hindrance |
| 2-Bromophenylacetonitrile | ortho | Br | Moderate-High | Potentially lower yields due to steric hindrance |
| 2-Chlorophenylacetonitrile | ortho | Cl | Low | Potentially lower yields due to steric hindrance |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
A continuous-flow protocol for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid has been reported, demonstrating the utility of this substrate in C-C bond formation.[6]
-
Reactants: 4-Bromobenzonitrile, phenylboronic acid.
-
Catalyst: Immobilized Pd catalyst.
-
Base: Aqueous K3PO4.
-
Solvent: Toluene/Water.
-
Procedure: The reactants and base are pumped through a heated column containing the immobilized palladium catalyst.
-
Yield: High yields (e.g., 91%) can be achieved under optimized flow conditions.[6]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Reactivity at the Benzylic Position: A Focus on C-H Functionalization
The methylene group adjacent to the aromatic ring (the benzylic position) in phenylacetonitriles is activated for various transformations due to the ability of the aromatic ring to stabilize intermediates such as radicals and carbanions.
Benzylic Radical Halogenation
Benzylic C-H bonds are weaker than typical sp3 C-H bonds, making them susceptible to radical halogenation, commonly using N-bromosuccinimide (NBS) with a radical initiator. The stability of the intermediate benzylic radical is key to this reactivity.
Influence of Halogen Position and Nature:
The electronic effect of the halogen substituent on the stability of the benzylic radical is complex. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical by delocalizing the unpaired electron.[7] For halogens, the electron-withdrawing inductive effect will influence the electron density at the benzylic carbon, while the resonance effect can also play a role in delocalization.
A computational study on para-substituted toluenes showed that both electron-donating and electron-withdrawing groups decrease the benzylic C-H bond dissociation energy (BDE).[7] This suggests that all halogenated phenylacetonitriles will have a lower benzylic C-H BDE than unsubstituted phenylacetonitrile, making them more reactive towards radical abstraction. The differences between the various halogenated isomers are likely to be subtle.
Table 3: Predicted Relative Rates of Benzylic Bromination
| Substrate | Halogen Position | Halogen | Predicted Relative Reactivity | Rationale |
| Phenylacetonitrile | - | - | 1.00 (Reference) | - |
| 4-Fluorophenylacetonitrile | para | F | > 1.00 | Stabilization of the benzylic radical. |
| 4-Chlorophenylacetonitrile | para | Cl | > 1.00 | Stabilization of the benzylic radical. |
| 4-Bromophenylacetonitrile | para | Br | > 1.00 | Stabilization of the benzylic radical. |
| 4-Iodophenylacetonitrile | para | I | > 1.00 | Stabilization of the benzylic radical. |
| 2-Halophenylacetonitriles | ortho | F, Cl, Br, I | > 1.00 | Stabilization of the benzylic radical, with potential steric effects influencing the approach of the abstracting radical. |
| 3-Halophenylacetonitriles | meta | F, Cl, Br, I | > 1.00 | Stabilization of the benzylic radical. |
Benzylic Deprotonation and Alkylation
The benzylic protons of phenylacetonitrile are acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the cyano group. This allows for deprotonation with a suitable base, followed by reaction with an electrophile, such as an alkyl halide.
Influence of Halogen Position and Nature:
The acidity of the benzylic protons will be enhanced by the electron-withdrawing inductive effect of the halogen. This effect is strongest for fluorine and when the halogen is in the ortho or para position.
-
Acidity Trend: ortho-F > para-F > ortho-Cl > para-Cl > meta-F > ortho-Br > para-Br > meta-Cl > ortho-I > para-I > meta-Br > meta-I > H.
This increased acidity facilitates the formation of the benzylic carbanion, which can then be used in subsequent alkylation reactions.
Experimental Protocol: α-Alkylation of Phenylacetonitrile with Benzyl Alcohols
A base-promoted α-alkylation of arylacetonitriles with alcohols has been developed, providing a transition-metal-free method for C-C bond formation at the benzylic position.[8]
-
Reactants: Phenylacetonitrile (0.435 mmol), benzyl alcohol (1.30 mmol).
-
Base: KOtBu (0.348 mmol).
-
Solvent: Toluene (10 mL).
-
Procedure: The reactants and base are heated at 120 °C in a closed system.
-
Observation: This method is effective for a range of substituted arylacetonitriles and alcohols, demonstrating the feasibility of benzylic functionalization via deprotonation.
Caption: Workflow for Benzylic Alkylation via Deprotonation.
Conclusion
The reactivity of halogenated phenylacetonitriles is a nuanced interplay of electronic and steric factors. For reactions at the aromatic ring, a clear dichotomy exists: nucleophilic aromatic substitution is favored by fluorine, especially at the ortho and para positions, while palladium-catalyzed cross-coupling reactions proceed most readily with iodine and bromine. At the benzylic position, all halogen substituents activate the C-H bonds towards both radical abstraction and deprotonation, with the inductive effect of the halogen playing a key role in enhancing the acidity of the benzylic protons. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes to valuable pharmaceutical and agrochemical targets.
References
-
Organic Syntheses Procedure: Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]
-
Zhang, X. M., & Bordwell, F. G. (1996). Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. The Journal of Organic Chemistry, 61(26), 9475–9478. Available from: [Link]
-
Wikipedia: Hammett equation. Available from: [Link]
- Google Patents: CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
-
Mao, J., et al. (2025). C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions. Chemical Society Reviews. Available from: [Link]
-
Wikipedia: Buchwald–Hartwig amination. Available from: [Link]
-
Dąbrowska, A., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(7), 1276–1284. Available from: [Link]
-
Tan, K. L., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 8(11), 534. Available from: [Link]
-
Chemistry Stack Exchange: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
-
Chemistry LibreTexts: Sonogashira Coupling. Available from: [Link]
-
Bera, S., et al. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(7), 1010-1014. Available from: [Link]
-
ResearchGate: Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Available from: [Link]
-
YouTube: 27.04 A Survey of Hammett Substituent Constants. Available from: [Link]
-
Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. Available from: [Link]
-
ResearchGate: Buchwald-Hartwig aminations on bromoflavones. Available from: [Link]
-
ChemRxiv: Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Available from: [Link]
-
Karami, K., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 12763–12776. Available from: [Link]
-
Chemistry Stack Exchange: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]
-
Wen, Z., et al. (2001). On the Direction and Magnitude of Radical Substituent Effects: The Role of Polar Interaction on Thermodynamic Stabilities of Benzylic C−H Bonds and Related Carbon Radicals. The Journal of Organic Chemistry, 66(4), 1466–1472. Available from: [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1004–1012. Available from: [Link]
-
Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(38), 7545–7554. Available from: [Link]
-
Jones, G. O., et al. (2011). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 133(41), 16544–16556. Available from: [Link]
-
Cantillo, D., et al. (2014). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 79(7), 2977–2984. Available from: [Link]
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available from: [Link]
- Google Patents: US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
-
Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(2), 553–562. Available from: [Link]
-
Ordóñez, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 270–301. Available from: [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 37. Available from: [Link]
-
Akhtar, R., et al. (2022). Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers, 76(11), 6613–6636. Available from: [Link]
-
ChemRxiv: Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. Available from: [Link]
-
Organic Chemistry Portal: Sonogashira Coupling. Available from: [Link]
-
Bera, S., et al. (2020). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Organic Letters, 22(15), 5975–5980. Available from: [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available from: [Link]
-
YouTube: 27.03 Hammett Substituent Constants Defined. Available from: [Link]
-
MDPI: A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Phenylacetonitrile derivatives, particularly those incorporating halogen and trifluoromethoxy groups, represent a class of compounds with significant potential due to their unique electronic and lipophilic properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile and its derivatives, grounded in practical expertise and scientific rigor.
The core structure, this compound, possesses a molecular formula of C9H5BrF3NO and a molecular weight of approximately 280.05 g/mol .[1] The presence of bromine, a trifluoromethoxy group, and a nitrile function on an aromatic ring necessitates a multi-faceted analytical approach for unambiguous structural confirmation.
The Analytical Triad: A Multi-Technique Approach for Unambiguous Validation
No single technique can definitively elucidate the structure of a complex organic molecule. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. For the title compounds, the indispensable triad of techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this class of compounds, a suite of NMR experiments is essential.
Key NMR Experiments and Their Rationale:
-
¹H NMR (Proton NMR): This experiment provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, one would expect to see signals in the aromatic region (typically 6.5-8.0 ppm) and for the benzylic protons of the acetonitrile group (around 2.0-3.0 ppm).[2] The splitting patterns (singlets, doublets, triplets, etc.) reveal the number of neighboring protons, which is crucial for determining the substitution pattern on the aromatic ring.
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2] A key diagnostic feature for the trifluoromethoxy group is the observation of a quartet in the ¹³C NMR spectrum due to coupling between the carbon and the three fluorine atoms (¹J C-F), typically with a large coupling constant of around 255 Hz.[3] Weaker couplings to adjacent carbons (³J C-F) can also be observed.[3]
-
¹⁹F NMR (Fluorine NMR): Given the trifluoromethoxy group, ¹⁹F NMR is a highly specific and sensitive technique. It provides a direct confirmation of the presence of fluorine and can reveal information about its electronic environment. Long-range couplings between the fluorine atoms and aromatic protons may be observed, providing further structural confirmation.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular structure, including the placement of substituents on the aromatic ring.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.
Caption: NMR Experimental Workflow.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula.
Key MS Techniques and Their Significance:
-
Electron Ionization (EI) and Electrospray Ionization (ESI): These are common ionization techniques. ESI is a "soft" ionization method that often preserves the molecular ion, while EI is a "hard" ionization technique that can cause fragmentation, providing structural clues.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
-
Isotopic Pattern Analysis: The presence of bromine is readily identified in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.5% and 49.5%, respectively).[4] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity.[4][5] This provides a definitive signature for the presence of a single bromine atom in the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with the LC system (e.g., acetonitrile, methanol).
-
Liquid Chromatography (LC) Separation: Inject the sample onto an LC system to separate the compound of interest from any impurities. This is particularly important for complex reaction mixtures.
-
Mass Spectrometry (MS) Analysis: The eluent from the LC column is introduced into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Utilize HRMS to determine the accurate mass and predict the elemental formula.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Caption: LC-MS Experimental Workflow.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule's structure at the atomic level.[6] It is considered the ultimate proof of structure.
Strengths and Limitations:
-
Unambiguous Structure: Provides precise bond lengths, bond angles, and stereochemistry.
-
Solid-State Conformation: Reveals the molecule's conformation in the solid state.
-
Crystal Packing Information: Provides insights into intermolecular interactions.
-
Challenge of Crystallization: The primary limitation is the often-difficult and time-consuming process of growing diffraction-quality single crystals.[7]
-
Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined. Refine the structural model to obtain the final, high-resolution structure.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Weaknesses | Applicability to Title Compounds |
| NMR Spectroscopy | Connectivity, stereochemistry, electronic environment | Non-destructive, provides detailed structural information in solution | Can be complex to interpret for some molecules, requires relatively pure sample | Essential: Provides the core structural framework. |
| Mass Spectrometry | Molecular weight, elemental formula, isotopic information | High sensitivity, can be coupled with chromatography for mixture analysis | Provides limited connectivity information, destructive | Essential: Confirms molecular formula and the presence of bromine. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Unambiguous, definitive proof of structure | Requires a suitable single crystal, which can be difficult to obtain | Gold Standard: Provides the ultimate structural validation if a crystal can be grown. |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound derivatives demands a synergistic application of NMR spectroscopy and mass spectrometry. The data from these techniques should be complementary and self-consistent. For instance, the molecular formula determined by HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The presence of bromine indicated by the isotopic pattern in the mass spectrum should be supported by the substitution pattern deduced from NMR. When the highest level of certainty is required, and suitable crystals can be obtained, single-crystal X-ray crystallography provides the definitive and authoritative structural proof. By employing this multi-technique, self-validating approach, researchers can have the utmost confidence in the structure of their novel compounds, a critical foundation for any subsequent research and development efforts.
References
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link][8]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link][9]
-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. [Link][10]
-
National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link][3]
-
Library and Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. [Link][11]
-
National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link][12]
-
University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link][6]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link][2]
Sources
- 1. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. collectionscanada.ca [collectionscanada.ca]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Substituted Phenylacetonitriles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing spectral data for substituted phenylacetonitriles. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, making their unambiguous identification and purity assessment paramount. This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices to empower researchers with the knowledge to develop robust, self-validating analytical workflows.
The Imperative of Multi-Technique Spectral Cross-Referencing
In the realm of chemical synthesis and analysis, relying on a single analytical technique for structural elucidation and purity assessment is a precarious approach. Each spectroscopic method provides a unique window into the molecular architecture of a compound. It is the congruence of data from multiple, orthogonal techniques that builds a robust and irrefutable body of evidence for the identity and purity of a synthesized molecule. For substituted phenylacetonitriles, a class of compounds where subtle isomeric differences can have profound impacts on reactivity and biological activity, this multi-pronged approach is not just best practice; it is a necessity.
This guide will focus on the four cornerstones of organic spectral analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the characteristic spectral signatures of substituted phenylacetonitriles in each of these techniques, provide detailed experimental protocols, and discuss how to logically cross-reference the data to achieve unambiguous compound identification. Furthermore, we will compare these core techniques with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), providing a holistic view of the analytical landscape for these important compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides a detailed map of the proton environments in a molecule. For substituted phenylacetonitriles, the key regions of interest are the aromatic protons on the phenyl ring and the benzylic protons of the -CH₂CN group.
Causality Behind Experimental Choices in ¹H NMR:
-
Choice of Deuterated Solvent: The solvent must dissolve the sample and should not contain protons that would obscure the signals from the analyte. Deuterated solvents, where most ¹H atoms are replaced by ²H, are used to minimize the solvent's contribution to the ¹H NMR spectrum.[1][2][3] The choice of solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) depends on the solubility of the specific substituted phenylacetonitrile.[1][2]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.[4][5][6] Its 12 equivalent protons give a single, sharp signal at 0 ppm, which is upfield from the signals of most organic compounds.[4][5] TMS is also chemically inert, soluble in most organic solvents, and volatile, making it easy to remove from the sample after analysis.[4][5][7]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried substituted phenylacetonitrile sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Ensure the sample is fully dissolved. If not, sonicate briefly or choose a different solvent.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
¹H NMR Data for Selected Substituted Phenylacetonitriles
| Compound | Substituent Position | Ar-H Chemical Shift (ppm) | -CH₂CN Chemical Shift (ppm) |
| Phenylacetonitrile | - | 7.20-7.40 (m, 5H) | 3.73 (s, 2H) |
| o-Tolylacetonitrile | ortho-CH₃ | 7.15-7.30 (m, 4H) | 3.70 (s, 2H) |
| m-Tolylacetonitrile | meta-CH₃ | 7.00-7.25 (m, 4H) | 3.68 (s, 2H) |
| p-Tolylacetonitrile | para-CH₃ | 7.18 (d, 2H), 7.25 (d, 2H) | 3.69 (s, 2H) |
| p-Methoxyphenylacetonitrile | para-OCH₃ | 6.88 (d, 2H), 7.25 (d, 2H) | 3.65 (s, 2H) |
| p-Chlorophenylacetonitrile | para-Cl | 7.30 (d, 2H), 7.38 (d, 2H) | 3.75 (s, 2H) |
| p-Nitrophenylacetonitrile | para-NO₂ | 7.56 (d, 2H), 8.25 (d, 2H) | 3.92 (s, 2H) |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Interpretation of ¹H NMR Data: The position of the substituent on the phenyl ring and its electronic nature (electron-donating or electron-withdrawing) significantly influence the chemical shifts of the aromatic protons.[8][9][10] Electron-donating groups (e.g., -CH₃, -OCH₃) shield the aromatic protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups (e.g., -Cl, -NO₂) deshield the protons, shifting their signals to a lower field (higher ppm).[8][9][10] The benzylic protons (-CH₂CN) are less affected by the substituent on the ring but still show a slight downfield shift with electron-withdrawing groups.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation is the same as for ¹H NMR. The data acquisition, however, requires a larger number of scans due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
¹³C NMR Data for Selected Substituted Phenylacetonitriles
| Compound | Substituent Position | Ar-C Chemical Shifts (ppm) | -CH₂CN Chemical Shifts (ppm) | -CN Chemical Shift (ppm) |
| Phenylacetonitrile | - | 127.5, 128.0, 129.0, 131.5 | 23.5 | 118.0 |
| o-Tolylacetonitrile | ortho-CH₃ | 126.5, 128.0, 129.5, 130.5, 136.0 | 21.5 | 118.5 |
| m-Tolylacetonitrile | meta-CH₃ | 125.0, 128.5, 129.0, 130.0, 138.5 | 23.5 | 118.0 |
| p-Tolylacetonitrile | para-CH₃ | 128.0, 129.5, 130.0, 138.0 | 23.0 | 118.5 |
| p-Chlorophenylacetonitrile | para-Cl | 129.0, 130.0, 132.5, 134.5 | 23.0 | 117.0 |
| p-Nitrophenylacetonitrile | para-NO₂ | 124.0, 129.5, 138.0, 147.5 | 24.0 | 116.5 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Interpretation of ¹³C NMR Data: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are influenced by the substituent. The cyano carbon (-CN) typically appears around 117-119 ppm, while the benzylic carbon (-CH₂) is found further upfield.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Characteristic IR Absorptions for Substituted Phenylacetonitriles:
-
C≡N Stretch: A sharp, intense absorption in the range of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Typically observed as a group of weak to medium absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions from the -CH₂- group appear just below 3000 cm⁻¹.
-
Aromatic C=C Bending: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
-
Substituent-Specific Absorptions: The substituent on the phenyl ring will also have its own characteristic absorptions (e.g., a strong absorption around 1520 cm⁻¹ and 1350 cm⁻¹ for the -NO₂ group).
Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method
The KBr pellet method is a common technique for analyzing solid samples in transmission mode.[11] The principle is to disperse the sample in a matrix of potassium bromide (KBr), which is transparent to IR radiation, and press it into a thin, transparent disk.[11]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the substituted phenylacetonitrile sample with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Troubleshooting KBr Pellets: A common issue is the formation of cloudy or opaque pellets, which can be caused by moisture in the KBr or sample, or insufficient grinding.[12][13] If the pellet is not clear, it can lead to scattering of the IR beam and a sloping baseline in the spectrum.[12]
Alternative: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.[14][15][16] The sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[14][15][16] An evanescent wave penetrates a few microns into the sample, and the absorbed energy is detected.[14][15][16]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.
Expected Fragmentation Patterns for Substituted Phenylacetonitriles:
Upon electron ionization (EI), substituted phenylacetonitriles typically exhibit a prominent molecular ion peak (M⁺). A characteristic fragmentation is the loss of the cyanide radical (•CN) to form the substituted benzyl cation, which is often the base peak. Further fragmentation of the substituted benzyl cation will depend on the nature and position of the substituent. For example, the tropylium ion (m/z 91) is a common fragment for many benzyl compounds.
Experimental Protocol: Acquiring a GC-MS Spectrum
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the substituted phenylacetonitrile (approximately 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column based on the components' boiling points and polarities.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source, the molecules are ionized (typically by electron impact).
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Cross-Referencing Workflow and Logic
The power of this multi-technique approach lies in the logical cross-referencing of the data.
Caption: Workflow for spectral data cross-referencing.
The process begins with a proposed structure based on the synthetic route. The ¹H and ¹³C NMR data are then used to confirm the carbon-hydrogen framework. The IR spectrum is checked for the presence of the characteristic nitrile and aromatic functional groups. The mass spectrum must show the correct molecular ion peak and a plausible fragmentation pattern. If the data from all four techniques are consistent with the proposed structure, a high degree of confidence in the compound's identity is achieved.
Comparison with Alternative Analytical Techniques
While the core spectroscopic techniques are essential for structural elucidation, other methods are invaluable for purity assessment and the analysis of complex mixtures, particularly for separating isomers.
| Technique | Principle | Advantages for Substituted Phenylacetonitriles | Disadvantages for Substituted Phenylacetonitriles |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for separating mixtures of isomers (ortho, meta, para).[17] High sensitivity and quantitative accuracy. Applicable to non-volatile and thermally labile compounds.[18][19] | Provides limited structural information on its own (requires coupling to a mass spectrometer for definitive identification). |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and short analysis times.[20] Requires very small sample volumes. Can be a cost-effective alternative to HPLC.[20] | Primarily suitable for charged or chargeable analytes; derivatization may be necessary for neutral phenylacetonitriles. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for separating volatile isomers. When coupled with MS, provides both separation and structural information. | Limited to thermally stable and volatile compounds. |
Causality in Method Selection:
-
For routine purity checks of a known substituted phenylacetonitrile, HPLC is often the method of choice due to its high throughput and quantitative accuracy.
-
When dealing with a complex reaction mixture containing multiple isomers, HPLC or high-resolution GC are superior for separation prior to identification.
-
Capillary Electrophoresis can be a powerful tool for the analysis of phenylacetonitriles that can be ionized, offering rapid and efficient separations.[20][21]
Conclusion
The robust characterization of substituted phenylacetonitriles is a critical undertaking in many areas of chemical research and development. A meticulous and logical approach to the cross-referencing of spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is the most reliable path to unambiguous structural confirmation. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can design and execute self-validating analytical workflows. Furthermore, a judicious selection of complementary techniques such as HPLC and Capillary Electrophoresis for purity assessment and isomer separation ensures the highest level of confidence in the quality of these important chemical intermediates. This integrated analytical strategy is fundamental to ensuring the integrity and reproducibility of scientific research and the development of safe and effective products.
References
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021-01-28). PMC. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020-04-28). MDPI. [Link]
-
KBr Pellet Common Faults | Spectroscopy Guides. Specac Ltd. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016-03-14). Chemistry Stack Exchange. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025-06-06). Phenomenex. [Link]
-
NITRITE AND NITRATE ANALYSIS BY CAPILLARY ELECTROPHORESIS WITH DIRECT UV ABSORBANCE DETECTION: A MINI-REVIEW. Hungarian Journal of Industry and Chemistry. [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025-02-19). Labinsights. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
-
Tetramethylsilane. (2021-03-29). American Chemical Society. [Link]
-
GC Chromatogram of C-alkylation of benzyl cyanide. A:1-bromopropane... ResearchGate. [Link]
-
1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]
-
1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... ResearchGate. [Link]
-
Ultrahigh-Sensitivity Capillary Electrophoresis Analysis of Trace Amounts of Nitrate and Nitrite in Environmental Water Samples. (2022-11-01). MDPI. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024-07-04). Blog - News. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (2025-08-07). ResearchGate. [Link]
-
KBr Pellet Preparation for FTIR Analysis. (2020-11-27). YouTube. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP003999. MassBank. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025-11-27). Lab Manager. [Link]
-
Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. PubMed. [Link]
-
Why TMS Is the Standard in NMR Spectroscopy | Chemistry Explained. (2025-11-19). YouTube. [Link]
-
a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024-09-03). ResearchGate. [Link]
-
An Overview of Capillary Electrophoresis (CE) in Clinical Analysis. UNL Digital Commons. [Link]
-
Principles of ATR. Pike Technologies. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods (RSC Publishing). [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019-11-26). YouTube. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Arizona. [Link]
-
What is the purpose of using tms in H NMR spectrum? (2020-04-01). Quora. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025-08-28). UCHEM. [Link]
-
Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PMC. [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]
-
Attenuated Total Reflectance (ATR). Bruker. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Human Metabolome Database. [Link]
-
Is it possible to use TMS signal as internal standard in NMR? (2019-11-04). Reddit. [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
-
Acetonitrile. NIST WebBook. [Link]
-
Acetonitrile, (m-phenoxyphenyl)-. NIST WebBook. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. myuchem.com [myuchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. acs.org [acs.org]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. KBr Pellet Common Faults | Spectroscopy Guides - Specac Ltd [specac.com]
- 13. kinteksolution.com [kinteksolution.com]
- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. mt.com [mt.com]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. youtube.com [youtube.com]
- 18. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 21. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential biological activities of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile and its analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related compounds to offer insights into its potential as a therapeutic agent. We will explore plausible synthetic routes, compare the biological performance of relevant analogs based on existing experimental data, and provide detailed protocols for key biological assays.
Introduction: The Therapeutic Potential of a Multifunctional Scaffold
The this compound scaffold represents a confluence of chemical motifs that are highly valuable in medicinal chemistry. The phenylacetonitrile core is a versatile building block found in numerous biologically active compounds[1]. The strategic placement of a bromine atom and a trifluoromethoxy group is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in drug design due to its ability to enhance metabolic stability and lipophilicity, which can improve a compound's ability to cross cell membranes[2]. It is more resistant to enzymatic breakdown compared to a methoxy group and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets[2]. The bromine atom, a halogen, can also contribute to binding affinity through halogen bonding and increase lipophilicity.
Given the biological activities observed in analogous structures, which include anticancer and antimicrobial effects, this compound emerges as a promising candidate for further investigation in drug discovery programs.
Synthetic Strategies for Phenylacetonitrile Analogs
The synthesis of this compound and its analogs can be approached through several established organic chemistry reactions. A plausible synthetic workflow would involve the preparation of a substituted benzyl bromide followed by cyanation.
A common method for the synthesis of related phenylacrylonitrile derivatives is the Knoevenagel condensation[3]. This reaction could be adapted to generate a variety of analogs for structure-activity relationship (SAR) studies.
Comparative Biological Evaluation
Based on the biological activities of structurally similar compounds, the primary therapeutic areas of interest for this compound and its analogs are oncology and infectious diseases.
Anticancer Activity
Several lines of evidence suggest that phenylacetonitrile derivatives possess anticancer properties, potentially acting through multiple mechanisms.
Wnt/β-Catenin Signaling Pathway Inhibition:
A significant finding comes from a study on a thiourea derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, which was found to suppress the proliferation and migration of human cervical cancer (HeLa) cells by inhibiting the Wnt/β-catenin signaling pathway[4]. This pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers[5]. While the core structure is different (thiourea vs. phenylacetonitrile), the shared substituted phenyl ring suggests a potential mechanism of action for the title compound.
Tubulin Polymerization Inhibition:
Another potential mechanism of anticancer activity is the inhibition of tubulin polymerization. Certain 2-phenylacrylonitrile derivatives, which are structurally related to phenylacetonitriles, have been identified as tubulin inhibitors[2]. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[2].
Comparative Cytotoxicity of Phenylacetonitrile Analogs:
The following table summarizes the cytotoxic activity of various phenylacetonitrile and phenylacrylonitrile analogs against different cancer cell lines, providing a basis for comparing their potency.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted phenylacrylonitrile | 2a | MCF-7 (Breast) | 44 | [3] |
| Methoxy-substituted phenylacrylonitrile | 2b | MCF-7 (Breast) | 34 | [3] |
| 2-Phenylacrylonitrile derivative | 1g2a | HCT116 (Colon) | 0.0059 | [2] |
| 2-Phenylacrylonitrile derivative | 1g2a | BEL-7402 (Liver) | 0.0078 | [2] |
| 3-(Trifluoromethyl)phenylthiourea analog | 1 (3-chloro-4-fluorophenyl) | SW620 (Colon) | 9.4 | [4] |
| 3-(Trifluoromethyl)phenylthiourea analog | 2 (3,4-dichlorophenyl) | SW620 (Colon) | 5.8 | [4] |
This table is a compilation of data from different studies and serves for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Some methoxy-substituted phenylacrylonitrile derivatives have also demonstrated antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 25 mg/mL[3]. This suggests that the phenylacetonitrile scaffold could be a starting point for the development of novel antibacterial agents.
Experimental Protocols
To facilitate further research and ensure the generation of reliable and reproducible data, detailed experimental protocols for key biological assays are provided below.
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
General Protocol for an In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, which would be relevant if investigating inhibition of the Wnt pathway (e.g., GSK3β).
Materials:
-
Purified recombinant kinase (e.g., GSK3β)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
Enzyme Addition: Add the kinase solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The available data, although from different structural classes, allows for some preliminary SAR deductions:
-
Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring significantly impact biological activity. Methoxy groups, which are electron-donating, have been shown to confer cytotoxic activity in phenylacrylonitriles[3]. In contrast, the highly electron-withdrawing trifluoromethyl and trifluoromethoxy groups, along with halogens, are often associated with potent inhibitory activity in various contexts[4].
-
The Nitrile Group: The nitrile group itself is a key pharmacophore in many bioactive molecules. Its replacement or modification would likely have a substantial effect on activity.
-
The Bridge between the Phenyl Ring and the Nitrile: In phenylacrylonitriles, the double bond's geometry is crucial for activity, with the cyano group helping to lock it in a specific conformation[2]. In phenylacetonitriles, this linker is more flexible, which will influence how the molecule fits into a binding pocket.
Conclusion
While direct biological data for this compound is not yet widely available, a comparative analysis of its structural analogs strongly suggests its potential as a lead compound in drug discovery, particularly in the area of oncology. The combination of a phenylacetonitrile core with a bromine atom and a trifluoromethoxy group creates a molecule with desirable physicochemical properties for a drug candidate. Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its close analogs to elucidate its precise mechanism of action and to establish a clear structure-activity relationship. The protocols and comparative data presented in this guide provide a solid foundation for such investigations.
References
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- SAFETY D
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Science.
- α-PHENYLACETOACETONITRILE. Organic Syntheses.
- Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. PubMed Central.
- Structures of phenylacetonitrile and nitrile derivatives.
- Organic Letters Journal.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science.
- Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells. MDPI.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- A comparative analysis of the biological activity of 4-Bromophenylacetonitrile deriv
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
- 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile. BLDpharm.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost
- Natural Inhibitors of Wnt Signalling P
- Biological activities of natural halogen compounds.
- Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones
- 3-(Trifluoromethyl)phenylacetonitrile. Chem-Impex.
- Synthesis and in vitro antitumor activity of phenanthrolin-7-one derivatives, analogues of the marine pyridoacridine alkaloids ascididemin and meridine. PubMed.
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- An illustration of the specific Wnt signaling pathway associated.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- 3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem.
- 3,5-Bis(trifluoromethyl)phenylacetonitrile. Chongqing Chemdad Co., Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile (CAS No. 1092461-34-1). As a halogenated aromatic nitrile, this compound presents significant health risks that necessitate stringent adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety science to ensure personal and environmental protection.
Core Hazard Analysis: Understanding the Risk
This compound is classified as a hazardous substance with acute toxicity through multiple exposure routes.[1] The primary dangers stem from its potential to cause harm if swallowed, inhaled, or absorbed through the skin.[1] The presence of the nitrile group (-CN) is of particular concern, as many organic nitriles can exhibit toxicity profiles similar to inorganic cyanides by interfering with cellular respiration.[2]
A thorough risk assessment begins with understanding its formal hazard classifications.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301 / H302: Toxic / Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 / 4 | Danger / Warning | H311 / H312: Toxic / Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Danger / Warning | H331 / H332: Toxic / Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3][4][5][6] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][4] |
Causality: The combination of a brominated aromatic ring, a trifluoromethoxy group, and a nitrile functional group creates a molecule that can readily interact with biological systems. Dermal and inhalation toxicity are heightened because, as a solid, it can form dust that can be easily inhaled or settle on the skin.[1]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust, vapors, or aerosols, preventing inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.[5][9]
Administrative Controls
-
Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound to restrict access and prevent cross-contamination.[7][8]
-
Never Work Alone: Operations involving this compound should not be performed while working alone.[2][7]
-
Safety Data Sheet (SDS) Review: All personnel must review the manufacturer's SDS before beginning work.[7]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5][7][10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the procedures being performed. The following represents the minimum required PPE.
Hand Protection
Due to the high dermal toxicity, robust hand protection is critical.
-
Glove Type: Nitrile gloves are a suitable choice for initial protection against splashes.[11][12][13] They offer good resistance to a wide range of chemicals and provide excellent puncture resistance.[12]
-
Double Gloving: It is mandatory to wear two pairs of nitrile gloves.[11][14] This practice provides a critical safety layer; if the outer glove is contaminated or breached, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[11] Contaminated gloves must be removed immediately using the proper technique (see Section 4) and disposed of as hazardous waste. Change gloves frequently, and always before leaving the designated work area.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes.[15][16]
-
Face Shield: When there is a significant risk of splashing (e.g., handling larger quantities, performing vigorous reactions), a full-face shield must be worn over the chemical splash goggles.[11][16] This provides a secondary layer of protection for the entire face.
Body Protection
-
Laboratory Coat: A clean, fully buttoned laboratory coat with long sleeves is required to protect the skin on the arms and torso.[11]
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[13]
-
Full-Body Protection: In situations involving large quantities or a high risk of widespread contamination, a disposable chemical-resistant suit may be necessary.[17]
Respiratory Protection
-
In a Fume Hood: When all work is conducted within a properly functioning chemical fume hood, respiratory protection may not be required.
-
Outside of a Fume Hood: In the rare event of engineering control failure or during a large spill cleanup, respiratory protection is essential.[14] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[14][16] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent exposure and contamination.
Donning Sequence
-
Outer Garments: Put on the lab coat and any required apron or suit.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing (Removal) Sequence
The doffing sequence is designed to move from most contaminated to least contaminated, preventing self-exposure. This should be performed in a designated doffing area.
Caption: PPE Doffing (Removal) Workflow.
Disposal Plan
All disposable PPE used while handling this compound is considered hazardous waste.
-
Place all used gloves, disposable aprons, absorbent pads, and other contaminated items into a designated, clearly labeled hazardous waste bag or container.[9][10][14]
-
This container must be kept sealed when not in use.
-
Dispose of the waste through your institution's official hazardous waste management program. Do not discard it in regular trash or down the drain.[9][10]
Emergency Procedures
Spills
-
Minor Spill (inside fume hood): If you are trained and it is safe to do so, use an absorbent material (e.g., spill pads or vermiculite) to contain the spill.[1] Place the absorbent material in the hazardous waste container. Decontaminate the area as appropriate.
-
Major Spill (outside fume hood): Evacuate the area immediately. Alert others and contact your institution's emergency response team. Prevent entry to the area.
Personnel Exposure
Immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][10] Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][9][10] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][10] Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem . National Center for Biotechnology Information. [Link]
-
Chemical Process SOP Example . University of Washington. [Link]
-
Safety Data Sheet - 3M . 3M. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU . Massachusetts Institute of Technology. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority . Health and Safety Authority. [Link]
-
Lab Safety Guideline: Cyanide . Harvard University Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport. [Link]
-
Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog . Storemasta. [Link]
-
Cyanide Salts - Environmental Health and Safety - Dartmouth . Dartmouth College. [Link]
-
How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety . Stanford University. [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1092461-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. hsa.ie [hsa.ie]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. uwyo.edu [uwyo.edu]
- 15. mcrsafety.com [mcrsafety.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
